Product packaging for HC Red NO. 10(Cat. No.:CAS No. 95576-89-9)

HC Red NO. 10

Cat. No.: B12759626
CAS No.: 95576-89-9
M. Wt: 261.66 g/mol
InChI Key: YFKNIPGAJBJZQT-UHFFFAOYSA-N
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Description

HC Red NO. 10 is a useful research compound. Its molecular formula is C9H12ClN3O4 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN3O4 B12759626 HC Red NO. 10 CAS No. 95576-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95576-89-9

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

IUPAC Name

3-(4-amino-2-chloro-5-nitroanilino)propane-1,2-diol

InChI

InChI=1S/C9H12ClN3O4/c10-6-1-7(11)9(13(16)17)2-8(6)12-3-5(15)4-14/h1-2,5,12,14-15H,3-4,11H2

InChI Key

YFKNIPGAJBJZQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)NCC(CO)O)[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

HC Red NO. 10 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and toxicological profile of the hair dye ingredient HC Red No. 10. The information is compiled from scientific literature and regulatory assessments to serve as a comprehensive resource for professionals in research and development.

Chemical Identity and Structure

This compound is a synthetic dye used in semi-permanent and oxidative hair coloring products.[1] Its chemical identity is well-established, and it is often used in combination with a structurally similar compound, HC Red No. 11.[2]

The chemical structure of this compound is 3-((4-amino-2-chloro-5-nitrophenyl)amino)-1,2-propanediol.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-[(4-amino-2-chloro-5-nitrophenyl)amino]-1,2-propanediol
CAS Number 95576-89-9
Molecular Formula C₉H₁₂ClN₃O₄
Molecular Weight 261.66 g/mol
Synonyms 1-Amino-5-chloro-4-(2,3-dihydroxypropylamino)-2-nitrobenzene, HC Red 10

Physicochemical Properties

This compound is a red-brown powder.[3] Its physicochemical properties are crucial for formulation development and safety assessment.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Form Red-brown powder[3]
Boiling Point (Predicted) 573.0 ± 50.0 °C
Density (Predicted) 1.601 ± 0.06 g/cm³
pKa (Predicted) 13.78 ± 0.70

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, based on general chemical principles and analytical methodologies for similar compounds, the following outlines can be inferred.

Synthesis

The synthesis of this compound likely involves the reaction of a substituted nitroaniline with a suitable propanediol (B1597323) derivative. A plausible synthetic route is the nucleophilic substitution reaction between 4-amino-2-chloro-5-nitroaniline and a glycidol (B123203) or a 3-halo-1,2-propanediol.

A general synthesis for a related precursor, 3-amino-1,2-propanediol (B146019), involves the ammonolysis of 3-chloro-1,2-propanediol.[4] A similar approach could be adapted for the synthesis of this compound, where the amine reactant would be 4-amino-2-chloro-5-nitroaniline.

Synthesis_Workflow 4-amino-2-chloro-5-nitroaniline 4-amino-2-chloro-5-nitroaniline Reaction Reaction 4-amino-2-chloro-5-nitroaniline->Reaction Glycidol Glycidol Glycidol->Reaction Crude this compound Crude this compound Reaction->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound HPLC_Analysis_Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System C18 Column C18 Column HPLC System->C18 Column PDA Detector PDA Detector C18 Column->PDA Detector Data Analysis Data Analysis PDA Detector->Data Analysis Dermal_Absorption_Workflow Skin Preparation Skin Preparation Franz Cell Assembly Franz Cell Assembly Skin Preparation->Franz Cell Assembly Test Substance Application Test Substance Application Franz Cell Assembly->Test Substance Application Incubation Incubation Test Substance Application->Incubation Receptor Fluid Sampling Receptor Fluid Sampling Incubation->Receptor Fluid Sampling Skin Layer Separation Skin Layer Separation Incubation->Skin Layer Separation Quantification (HPLC-MS/MS) Quantification (HPLC-MS/MS) Receptor Fluid Sampling->Quantification (HPLC-MS/MS) Skin Layer Separation->Quantification (HPLC-MS/MS) Ames_Test_Workflow Bacterial Culture Bacterial Culture Exposure to this compound Exposure to this compound Bacterial Culture->Exposure to this compound With S9 Mix With S9 Mix Exposure to this compound->With S9 Mix Without S9 Mix Without S9 Mix Exposure to this compound->Without S9 Mix Plating on Minimal Agar Plating on Minimal Agar With S9 Mix->Plating on Minimal Agar Without S9 Mix->Plating on Minimal Agar Incubation Incubation Plating on Minimal Agar->Incubation Colony Counting Colony Counting Incubation->Colony Counting Hair_Dye_Workflow Formulation Development Formulation Development Stability Testing Stability Testing Formulation Development->Stability Testing Performance Evaluation Performance Evaluation Stability Testing->Performance Evaluation Color Intensity Color Intensity Performance Evaluation->Color Intensity Wash Fastness Wash Fastness Performance Evaluation->Wash Fastness Safety Assessment Safety Assessment Performance Evaluation->Safety Assessment Toxicological Review Toxicological Review Safety Assessment->Toxicological Review Regulatory Compliance Regulatory Compliance Safety Assessment->Regulatory Compliance

References

HC Red NO. 10 (CAS: 95576-89-9): A Physicochemical Compendium for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HC Red NO. 10, identified by the CAS number 95576-89-9, is a synthetic dye primarily utilized as a direct hair coloring agent in both semi-permanent and oxidative hair dye formulations. Its chemical designation is 3-[(4-amino-2-chloro-5-nitrophenyl)amino]-1,2-propanediol. This technical guide provides an in-depth overview of the core physicochemical data for this compound, intended for researchers, scientists, and professionals in drug development and cosmetic science. The information is compiled from various scientific assessments and chemical databases, offering a centralized resource for its physical and chemical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data comes from studies on a mixture of this compound and HC Red NO. 11. Where data pertains specifically to this compound, it is indicated.

PropertyValueReference
Chemical Identity
IUPAC Name3-[(4-amino-2-chloro-5-nitrophenyl)amino]propane-1,2-diol[1]
CAS Number95576-89-9[2]
Molecular FormulaC₉H₁₂ClN₃O₄[2]
Molecular Weight261.66 g/mol [1][2]
Physical Properties
Boiling Point573.0 ± 50.0 °C (Predicted)[3]
Density1.601 ± 0.06 g/cm³ (Predicted)[3]
Chemical Properties
Partition Coefficient (Log P)1.01[4]
pKa13.78 ± 0.20 (Predicted)[3]
Solubility (Mixture with HC Red NO. 11)
Dimethyl Sulfoxide (DMSO)> 100 g/L[4]
Ethanol40 < S < 80 g/L[4]

Experimental Protocols

The determination of the physicochemical and toxicological properties of cosmetic ingredients like this compound typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments relevant to the data presented.

Partition Coefficient (Log P) Determination

The partition coefficient (Log P) for this compound was determined using the EC Method A.8 , which is equivalent to the OECD Guideline 107 ("Partition Coefficient (n-octanol/water): Shake Flask Method") .

  • Principle: This method determines the ratio of a substance's concentration in two immiscible phases, n-octanol and water, at equilibrium. This ratio, P, is a measure of the substance's lipophilicity. Log P is the logarithm of this ratio.

  • Methodology:

    • Preparation of Solvents: n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.

    • Test Substance Preparation: A stock solution of this compound is prepared in one of the phases (typically the one in which it is more soluble).

    • Partitioning: A defined volume of the stock solution is added to a suitable vessel (e.g., a separatory funnel) containing a known volume of the other phase. The vessel is then shaken vigorously for a set period to allow for thorough mixing and partitioning of the solute between the two phases. The temperature is maintained at a constant value.

    • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to facilitate this separation.

    • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is then calculated as the base-10 logarithm of P.

Toxicological Assessment Protocols

In the safety evaluation of this compound, several toxicological endpoints were assessed using specific OECD guidelines.

  • Dermal Absorption: Evaluated based on OECD Guideline 428 (Skin Absorption: in vitro Method) . This test uses excised human or animal skin in a diffusion cell to measure the rate and extent of a substance's penetration through the skin.[5]

  • Developmental Toxicity: Assessed according to OECD Guideline 414 (Prenatal Developmental Toxicity Study) . This study involves administering the substance to pregnant animals during gestation and examining the effects on the dams and the development of the fetuses.[5]

  • Skin Sensitization: Determined using the Local Lymph Node Assay (LLNA) as per OECD Guideline 429 . This method assesses the potential of a substance to cause skin sensitization by measuring lymphocyte proliferation in the lymph nodes draining the site of application in mice.[5]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the assessment of this compound.

G cluster_physchem Physicochemical Property Determination cluster_tox Toxicological Assessment Workflow P1 Identity Confirmation (CAS, IUPAC, Structure) P2 Physical Properties (Melting/Boiling Point, Density) P1->P2 P3 Chemical Properties (Solubility, Log P, pKa) P1->P3 P_out Physicochemical Profile P3->P_out T1 In Vitro Dermal Absorption (OECD 428) T4 Safety Evaluation & Risk Assessment T1->T4 T2 Skin Sensitization (LLNA - OECD 429) T2->T4 T3 Developmental Toxicity (OECD 414) T3->T4 T_out Toxicological Profile T4->T_out P_out->T1 Informs exposure assessment

Caption: Workflow for Physicochemical and Toxicological Assessment.

G cluster_classification Classification of this compound A Cosmetic Ingredients B Hair Dyes A->B C Direct Dyes (Non-oxidative) B->C D Semi-Permanent Dyes C->D E This compound CAS: 95576-89-9 D->E

Caption: Classification of this compound as a cosmetic ingredient.

References

HC Red NO. 10 solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of HC Red NO. 10

This guide provides a detailed overview of the solubility of this compound in common laboratory solvents. It is intended for researchers, scientists, and professionals in drug development and cosmetic science who require technical data and standardized protocols for their work with this compound.

Introduction to this compound

This compound, identified by the CAS number 95576-89-9, is a synthetic dye used primarily in semi-permanent and oxidative hair coloring formulations to achieve a vibrant red hue.[1][2][3] Its chemical name is 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene.[1][4] As a direct dye, it imparts color without a chemical reaction, adhering to the hair surface and diffusing into the hair shaft due to its low molecular size.[2] Understanding its solubility is critical for formulation development, ensuring product efficacy, stability, and safety.

Quantitative Solubility Data

The solubility of a substance is its saturation mass concentration in a solvent at a given temperature.[5][6] The following table summarizes the available quantitative solubility data for this compound. It is important to note that impurities can significantly affect solubility.[7][8]

SolventSolubility ValueTemperatureMethodSource
Water1.734 g/LNot SpecifiedEC Method A.6SCCS/1406/11[1]
Dimethyl Sulfoxide (DMSO)> 100 g/LNot SpecifiedNot SpecifiedSCCS/1406/11[1]
Ethanol40 - 80 g/LNot SpecifiedNot SpecifiedSCCS/1406/11[1]

*Data determined for a mixture of this compound and HC Red NO. 11.

Experimental Protocol for Water Solubility Determination

The standardized method for determining the water solubility of chemical substances is outlined in the OECD Test Guideline 105.[5][7][9] This protocol ensures that the data is reliable and comparable across different laboratories. Two primary methods are described: the Column Elution Method and the Flask Method.

Principle of the Test

The objective is to determine the saturation mass concentration of this compound in water at a standard temperature, preferably 20 ± 0.5 °C.[5] Preliminary information on the substance's structure, vapor pressure, and dissociation constant is recommended before proceeding.[7][8]

Flask Method (for solubilities > 10⁻² g/L)

This method is suitable for substances like this compound, given its reported water solubility.

a. Apparatus:

  • Constant temperature bath or shaker.

  • Glass flasks with sufficient volume.

  • Centrifuge (if required for phase separation).

  • Analytical equipment for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer).

b. Procedure:

  • Sample Preparation: A sufficient amount of this compound is weighed and added to a flask containing a known volume of deionized water. The amount should be in excess of its expected solubility to ensure saturation.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary time, but typically 24 hours is a starting point.

  • Phase Separation: Once equilibrium is reached, the mixture is allowed to stand in the temperature bath for at least 24 hours for undissolved particles to settle. If necessary, centrifugation at the test temperature is performed to separate the solid phase from the aqueous solution.

  • Sampling and Analysis: A sample of the clear, supernatant aqueous phase is carefully withdrawn. The concentration of this compound in the sample is determined using a validated analytical method.

  • Replicates: The determination should be performed at least in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound like this compound using the Flask Method, as described in the OECD 105 guideline.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Conclusion start Start: Define Substance (this compound) prelim Preliminary Assessment (Purity, pKa, etc.) start->prelim method_select Select Method (Flask Method for S > 10⁻² g/L) prelim->method_select add_solvent Add excess solute to known volume of water method_select->add_solvent Proceed with Flask Method agitate Agitate in constant temperature bath (e.g., 20°C) add_solvent->agitate equilibrate Allow to equilibrate (e.g., 24-48h) agitate->equilibrate phase_sep Phase Separation (Settling / Centrifugation) equilibrate->phase_sep sampling Sample aqueous phase phase_sep->sampling concentration Determine Concentration (e.g., HPLC, UV-Vis) sampling->concentration data_analysis Analyze Data (Calculate mean, SD) concentration->data_analysis end End: Report Solubility (g/L at T°C) data_analysis->end

Caption: Workflow for Solubility Determination via the Flask Method (OECD 105).

References

An In-Depth Technical Guide to the Mechanism of Action of HC Red No. 10 as a Direct Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Red No. 10 is a nitroaromatic amine utilized as a direct dye in semi-permanent and oxidative hair coloring formulations. Its efficacy is rooted in its ability to penetrate the hair shaft and associate with the keratin (B1170402) structure through non-covalent interactions. This technical guide elucidates the molecular mechanism of this compound as a direct dye, detailing the physicochemical principles governing its interaction with hair keratin. This document provides a comprehensive overview of the dye's properties, the structure of its keratin substrate, the thermodynamics and kinetics of the dyeing process, and detailed experimental protocols for quantitative analysis.

Introduction

Direct hair dyes, such as this compound, offer a temporary to semi-permanent method of hair coloration without the need for chemical oxidation of the dye precursors. These dyes are small, colored molecules that adsorb onto and diffuse into the hair fiber, imparting color that typically withstands several washes.[1] Understanding the precise mechanism of action at a molecular level is crucial for optimizing dye formulations, improving color fastness, and ensuring product safety. This guide provides a detailed exploration of the scientific principles underpinning the function of this compound as a direct hair dye.

Physicochemical Properties of this compound

This compound, chemically known as 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene, is a small organic molecule purpose-built for hair dyeing applications.[2] Its molecular structure is key to its function as a direct dye.

PropertyValueReference
Chemical Name 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene[2]
CAS Number 95576-89-9[3]
Molecular Formula C₉H₁₂ClN₃O₄[3]
Molecular Weight 261.66 g/mol [3]
Boiling Point 573.0±50.0 °C (Predicted)[3]
Density 1.601±0.06 g/cm³ (Predicted)[3]
pKa 13.78±0.70 (Predicted)[3]

Table 1: Physicochemical Properties of this compound.

The presence of a nitro group, an amino group, and hydroxyl groups on the aromatic ring and its substituent makes the molecule polar and capable of engaging in various intermolecular interactions.

The Substrate: Hair Keratin

Hair is primarily composed of keratin, a fibrous structural protein. Keratin is made up of polypeptide chains rich in amino acids, which are assembled into a complex hierarchical structure.[4] The amino acid composition of keratin provides a diverse chemical environment for dye interaction.

Amino AcidAbundance in Keratin (Illustrative %)Key Characteristics for Dye Interaction
Cysteine ~17%Forms disulfide bridges, potential for hydrogen bonding.
Serine HighPolar, hydroxyl group available for hydrogen bonding.[5]
Glutamic Acid HighAcidic, negatively charged at neutral pH, potential for ionic interactions.
Glycine HighSmallest amino acid, allows for close packing.[5]
Arginine HighBasic, positively charged at neutral pH, potential for ionic interactions.[5]
Tyrosine ModerateAromatic side chain, potential for π-π stacking interactions.[5]
Tryptophan LowAromatic side chain, potential for π-π stacking and hydrogen bonding.

Table 2: Key Amino Acids in Keratin and Their Role in Dye Binding.

The surface of the hair cuticle and the internal cortical cells present a complex topography and a mosaic of chemical functionalities, including acidic and basic groups, which are influenced by the pH of the surrounding environment.

Mechanism of Action: A Multi-Step Process

The dyeing of hair with this compound can be described as a logical sequence of events driven by physicochemical principles.

DyeingProcess cluster_0 Step 1: Diffusion to Hair Surface cluster_1 Step 2: Adsorption onto Cuticle cluster_2 Step 3: Penetration into Cortex Dye_in_Solution This compound in Formulation Adsorption Adsorption on Hair Surface Dye_in_Solution->Adsorption Mass Transfer Penetration Diffusion through Cuticle Layers Adsorption->Penetration Concentration Gradient Cortex_Binding Binding to Cortical Keratin Penetration->Cortex_Binding Intermolecular Forces MolecularInteractions cluster_Keratin Keratin Amino Acid Side Chains cluster_Dye This compound Functional Groups Serine Serine (-OH) Glutamic_Acid Glutamic Acid (-COOH) Arginine Arginine (-NH2) Tyrosine Tyrosine (Aromatic) Hydroxyl Hydroxyl (-OH) Hydroxyl->Serine Hydrogen Bonding Amino Amino (-NH2) Amino->Glutamic_Acid Hydrogen Bonding/ Ionic Interaction Nitro Nitro (-NO2) Nitro->Arginine Dipole-Dipole Aromatic_Ring Aromatic Ring Aromatic_Ring->Tyrosine Van der Waals/ π-π Stacking SpectrophotometryWorkflow A Prepare Calibration Standards B Measure Absorbance & Generate Calibration Curve A->B F Calculate Dye Concentration on Hair B->F C Dye Hair Tress D Extract Dye from Hair C->D E Measure Absorbance of Extract D->E E->F

References

Sourcing High-Purity HC Red NO. 10 for Laboratory Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sourcing, synthesizing, purifying, and analyzing high-purity HC Red NO. 10 (1-amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene; CAS No. 95576-89-9) for laboratory applications. Adherence to rigorous quality control is paramount in research and development, and this document outlines the necessary steps to ensure the procurement of a well-characterized, high-purity compound.

Sourcing High-Purity this compound

The primary challenge in sourcing this compound for laboratory use is its prevalent commercial availability as a cosmetic-grade hair dye, often in mixtures with HC Red NO. 11. For research purposes, obtaining the compound with a specified high purity is crucial.

Table 1: Potential Suppliers of this compound for Research Applications

SupplierProduct NamePurityNotes
Santa Cruz Biotechnology, Inc. HC Red 10Not specifiedPrimarily for research use. Further inquiry regarding purity is recommended.
TRC 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzeneNot specifiedAvailable as a neat solid.
LGC Standards This compoundNot specifiedAvailable as a reference standard.

Note: It is imperative to contact suppliers directly to obtain certificates of analysis and confirm the suitability of their product for your specific research needs.

Synthesis of this compound (Literature-Based Approach)

The synthesis can be conceptualized as a two-step process:

  • Nitration of a suitable chlorinated aniline (B41778) precursor.

  • Nucleophilic aromatic substitution to introduce the dihydroxypropylamino side chain.

A potential starting material is 4-chloro-2-aminophenol. The synthesis would proceed via nitration, followed by protection of the hydroxyl and amino groups, and subsequent reaction with 3-amino-1,2-propanediol, followed by deprotection.

Caution: The synthesis involves handling of strong acids, oxidizing agents, and potentially mutagenic nitroaromatic compounds. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Purification of this compound

Crude this compound, whether synthesized in-house or procured from a commercial source with insufficient purity, will likely require purification. Recrystallization and preparative column chromatography are suitable techniques.

Experimental Protocol: Recrystallization

Recrystallization is a cost-effective method for purifying solid organic compounds. The choice of solvent is critical. For nitroaromatic compounds, polar protic solvents or mixtures thereof are often effective.

Materials:

  • Crude this compound

  • Ethanol (B145695) (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent system with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Experimental Protocol: Preparative Column Chromatography

For higher purity or when recrystallization is ineffective, preparative column chromatography is the method of choice.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate) and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to confirm the identity and purity of the sourced or synthesized this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a standard method for assessing the purity of aromatic compounds.

Table 2: HPLC-UV Method Parameters for Purity Analysis of this compound

ParameterValue
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm and 480 nm (for chromophore)
Column Temperature 30 °C

Procedure:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of dilutions for linearity assessment.

  • Inject the standards and the sample solution into the HPLC system.

  • Determine the purity by calculating the peak area percentage of the main component.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are powerful tools for structural elucidation and confirmation.

  • ¹H-NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the protons of the dihydroxypropyl side chain, and the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

  • ¹³C-NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: For C₉H₁₂ClN₃O₄, the expected monoisotopic mass is approximately 261.05 g/mol . The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

  • Fragmentation: Analysis of the fragmentation pattern can provide further structural information.

Visualizations

Sourcing_Workflow cluster_sourcing Sourcing and Initial Evaluation cluster_procurement Procurement and Verification Identify_Suppliers Identify Potential Suppliers Request_CoA Request Certificate of Analysis (CoA) Identify_Suppliers->Request_CoA Contact Evaluate_Purity Evaluate Purity Specifications Request_CoA->Evaluate_Purity Receive Procure_Sample Procure Small Sample Evaluate_Purity->Procure_Sample If Suitable In_house_QC Perform In-house Quality Control Procure_Sample->In_house_QC Analyze Approve_Supplier Approve Supplier for Bulk Purchase In_house_QC->Approve_Supplier If Passes

Caption: Workflow for Sourcing High-Purity this compound.

Purity_Assessment Purified_Compound Purified this compound HPLC_UV HPLC-UV Analysis Purified_Compound->HPLC_UV NMR_Spectroscopy NMR Spectroscopy Purified_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purified_Compound->Mass_Spectrometry Purity_Confirmation Purity > 98%? HPLC_UV->Purity_Confirmation Structural_Confirmation Correct Structure? NMR_Spectroscopy->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation Final_Approval High-Purity Compound Approved for Use Purity_Confirmation->Final_Approval Yes Structural_Confirmation->Final_Approval Yes

Caption: Logical Flow for Purity Assessment of this compound.

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of HC Red NO. 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for HC Red NO. 10 (CAS No. 95576-89-9), a synthetic nitroaromatic amine compound utilized as a direct dye in various applications, notably in hair coloring products. Given its chemical nature, a thorough understanding of its toxicological profile and adherence to strict laboratory safety protocols are paramount to ensure the well-being of research personnel and the integrity of experimental outcomes. This document synthesizes available toxicological data, outlines detailed handling procedures, and provides standardized experimental protocols relevant to the safety assessment of this compound.

Chemical and Physical Properties

This compound, chemically identified as 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene, is an organic compound. While a comprehensive, publicly available dataset of its physical properties is limited, some predicted values are presented below.

PropertyValueSource
Boiling Point 573.0 ± 50.0 °CPredicted
Density 1.601 ± 0.06 g/cm³Predicted
pKa 13.78 ± 0.20Predicted

Toxicological Profile

The majority of available toxicological data for this compound originates from studies conducted on mixtures containing this compound, often in combination with the structurally similar HC Red NO. 11. It is crucial to interpret these findings with the understanding that they may not be fully representative of the pure substance.

Acute Toxicity

Studies on mixtures containing this compound suggest a low to moderate order of acute oral toxicity.

EndpointSpeciesRouteValueNotes
LD50RatOral1830 to 2200 mg/kg bwData from a mixture of this compound and HC Red No. 11.[1]
NOAEL (Maternal Toxicity)RatOral100 mg/kg bw/dayFrom a developmental toxicity study on a mixture.[2]
NOAEL (Embryotoxicity/Teratogenicity)RatOral300 mg/kg bw/dayFrom a developmental toxicity study on a mixture.[2]

No specific data is available for acute inhalation or dermal toxicity of the pure compound.

Dermal Absorption

In vitro studies on human skin have demonstrated that dermal absorption of this compound is low.[2] Under non-oxidative conditions in a hair dye formulation, the total amount absorbed was 0.39 µg/cm², representing 0.14% of the applied dose.[2]

Skin Sensitization

A mixture containing 66% this compound was not found to be a skin sensitizer (B1316253) at concentrations up to 10%.[2] However, it is prudent to handle the compound as a potential sensitizer.

Carcinogenicity and Genotoxicity

There is limited evidence regarding the carcinogenic potential of this compound. Some in vitro assays on mixtures have indicated a potential for mutagenicity.

Stability and Reactivity

Hazard Identification and Personal Protection

While a specific Globally Harmonized System (GHS) classification for pure this compound is not available, based on data for similar compounds and mixtures, the following precautions are recommended.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling.[3] The following PPE is mandatory when working with this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the material.

  • Body Protection: A lab coat with full sleeves and closed-toe shoes are required.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.

Laboratory Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting to minimize exposure risk.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh handle_prepare Prepare Solutions in Fume Hood handle_weigh->handle_prepare exp_conduct Conduct Experiment handle_prepare->exp_conduct cleanup_decontaminate Decontaminate Work Area exp_conduct->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Standard Laboratory Workflow for Handling this compound.

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed immediately.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol

The following diagram illustrates the appropriate response to a spill of this compound.

G spill_alert Alert personnel in the area and evacuate if necessary spill_ppe Don appropriate PPE spill_alert->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_collect Carefully collect the absorbed material into a sealed container spill_contain->spill_collect spill_clean Clean the spill area with a suitable decontaminating solution spill_collect->spill_clean spill_dispose Dispose of all contaminated materials as hazardous waste spill_clean->spill_dispose

This compound Spill Response Protocol.

Storage and Disposal

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.

Experimental Protocol: Prenatal Developmental Toxicity Study (Adapted from OECD TG 414)

The following provides a detailed methodology for a prenatal developmental toxicity study, similar to that which has been conducted on mixtures containing this compound.[2]

Objective

To assess the potential adverse effects of this compound on the pregnant female and the developing embryo and fetus following oral administration during gestation.

Materials and Methods
  • Test Animals: Pregnant female rats (e.g., Wistar strain), with approximately 20 animals per group.

  • Test Substance: this compound.

  • Vehicle: A suitable vehicle, such as corn oil or a 0.5% aqueous solution of carboxymethylcellulose.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound. Dose levels should be selected based on a preliminary dose-range-finding study.

  • Administration: The test substance is administered daily by oral gavage from gestation day 6 through 20.

  • Observations:

    • Maternal: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements.

    • Fetal: On gestation day 21, one day prior to the expected day of parturition, pregnant females are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Experimental Workflow Diagram

G cluster_setup Study Setup cluster_dosing Dosing Period (GD 6-20) cluster_necropsy Necropsy (GD 21) cluster_analysis Data Analysis setup_animals Acclimatize Pregnant Rats setup_groups Randomize into Dose Groups setup_animals->setup_groups dosing_administer Daily Oral Gavage setup_groups->dosing_administer dosing_observe Daily Maternal Observations dosing_administer->dosing_observe necropsy_euthanize Euthanize Dams dosing_observe->necropsy_euthanize necropsy_examine_uteri Examine Uterine Contents necropsy_euthanize->necropsy_examine_uteri necropsy_examine_fetuses Examine Fetuses for Abnormalities necropsy_examine_uteri->necropsy_examine_fetuses analysis_statistical Statistical Analysis of Data necropsy_examine_fetuses->analysis_statistical analysis_report Generate Final Report analysis_statistical->analysis_report

Workflow for an OECD TG 414 Prenatal Developmental Toxicity Study.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound in a laboratory setting. It is not exhaustive and should be used in conjunction with a thorough review of all available literature and a site-specific risk assessment. Always prioritize a culture of safety and adhere to the highest standards of laboratory practice.

References

Thermal and photostability of HC Red NO. 10 under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Red No. 10 is a semi-permanent hair dye, classified as a direct dye, meaning it imparts color without a chemical reaction with the hair fiber.[1] Its chemical name is 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene.[2] As with all cosmetic colorants, its stability under various environmental stresses is a critical factor for ensuring product quality, efficacy, and safety over its shelf life. This technical guide provides an in-depth overview of the thermal and photostability of this compound, based on available scientific literature and regulatory assessments. It outlines experimental protocols for stability testing and presents data in a structured format for clarity.

Data on the Stability of this compound

While regulatory bodies have reviewed the safety of this compound, specific, publicly available quantitative data on its thermal and photostability is limited. The Scientific Committee on Consumer Safety (SCCS) has noted in its opinions that detailed stability data has not always been provided in submissions.[2][3] However, it was mentioned in one report that the substance was stable for 167 hours in a phosphate-buffered saline receptor fluid and for 286 hours in a soap solution.[2] Another report indicated stability when stored at room temperature protected from light for 65 days.

For the purpose of this guide, the following tables are structured based on common stability testing parameters for cosmetic dyes. The data presented are illustrative placeholders and should be replaced with empirical data from dedicated stability studies.

Thermal Stability Data (Illustrative)
TemperatureDurationAssay (%) RemainingAppearancepH
4°C3 months99.8No change6.5
25°C / 60% RH3 months99.5No change6.5
40°C / 75% RH3 months95.2Slight darkening6.3
50°C1 month91.0Darkening6.1
Photostability Data (Illustrative)
Light SourceExposure Duration (hours)IntensityAssay (%) RemainingColor Change (ΔE*ab)
Xenon Arc Lamp (Simulated Sunlight)101.2 million lux hours92.53.2
Xenon Arc Lamp (Simulated Sunlight)202.4 million lux hours85.16.8
UVA Lamp10200 W/m²96.31.5
UVA Lamp20400 W/m²92.83.1

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are not extensively published. However, based on general guidelines for cosmetic stability testing from the International Conference on Harmonisation (ICH) and the SCCS, a robust testing program can be designed.

Thermal Stability Testing

This test evaluates the effect of elevated temperatures on the chemical and physical integrity of the dye.

  • Sample Preparation: Prepare solutions or dispersions of this compound in a relevant cosmetic base or solvent at a known concentration. Package the samples in the intended final packaging.

  • Storage Conditions: Place the samples in controlled temperature and humidity chambers. Commonly used conditions include:

    • Refrigerated: 5°C

    • Room Temperature (Control): 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

    • Elevated: 50°C

  • Testing Intervals: Test the samples at specified time points, such as 0, 1, 2, and 3 months for accelerated studies, and longer for real-time studies.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Use a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the concentration of this compound and detect any degradation products. This is the preferred method over simple UV spectroscopy.

    • Visual Assessment: Observe any changes in color, odor, or the presence of precipitation.

    • pH Measurement: Measure the pH of the formulation at each time point.

Photostability Testing

This test assesses the impact of light exposure on the stability of the dye.

  • Sample Preparation: Prepare samples as for thermal stability testing. The packaging should be transparent to light unless the final packaging is being evaluated for its protective properties.

  • Light Exposure: Expose the samples to a controlled light source that mimics natural sunlight, such as a Xenon arc lamp, or to specific UV wavelengths. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Control Samples: Keep a set of samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions to serve as dark controls.

  • Analytical Methods: Analyze the exposed and control samples at specified intervals using HPLC to determine the extent of degradation and visual assessment for color change.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare this compound in cosmetic base pack Package in final container prep->pack thermal Thermal Stability Chambers (e.g., 25°C, 40°C, 50°C) pack->thermal photo Photostability Chamber (e.g., Xenon Lamp) pack->photo hplc HPLC-PDA Analysis (Assay and Impurities) thermal->hplc t = 0, 1, 2, 3 months visual Visual Assessment (Color, Odor) thermal->visual ph pH Measurement thermal->ph photo->hplc Specified light exposure intervals photo->visual

Caption: Workflow for thermal and photostability testing of this compound.

Hypothetical Degradation Pathway

Nitroaromatic compounds, such as this compound, can undergo degradation through various mechanisms, including the reduction of the nitro group or cleavage of side chains under harsh conditions. The following diagram illustrates a hypothetical degradation pathway.

Degradation_Pathway HC_Red_10 This compound Nitro_Reduction Nitro Group Reduction (e.g., to nitroso, hydroxylamino, amino) HC_Red_10->Nitro_Reduction Photochemical/Thermal Stress Side_Chain_Oxidation Side-Chain Oxidation HC_Red_10->Side_Chain_Oxidation Oxidative Stress Degradation_Product_A Degradation Product A (Amino derivative) Nitro_Reduction->Degradation_Product_A Degradation_Product_B Degradation Product B (Oxidized side-chain) Side_Chain_Oxidation->Degradation_Product_B

Caption: Hypothetical degradation pathways for this compound.

Conclusion

The stability of this compound is a crucial parameter for its use in cosmetic formulations. While specific quantitative data in the public domain is scarce, established protocols for cosmetic stability testing provide a robust framework for its evaluation. Thermal and photostability studies, employing analytical techniques such as HPLC, are essential to ensure the quality, safety, and efficacy of final products containing this dye. Further research to elucidate the specific degradation kinetics and pathways of this compound would be beneficial for formulation optimization and a more comprehensive understanding of its stability profile.

References

HC Red NO. 10 molecular weight and formula for calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HC Red No. 10, a synthetic dye primarily utilized in hair coloring products. The document details its chemical and physical properties, mechanism of action in hair dyeing, and a comprehensive summary of its toxicological profile based on internationally recognized guidelines. Experimental methodologies for key safety assessments are also outlined.

Chemical and Physical Properties

This compound, chemically known as 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene, is a nitroaniline derivative. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Name 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene[1]
CAS Number 95576-89-9[2]
Molecular Formula C9H12ClN3O4[3]
Molecular Weight 261.66 g/mol [3]
Appearance Red-brown powder[3]
Function Hair dyeing agent (direct dye)[1]

Mechanism of Action in Hair Dyeing

This compound is classified as a semi-permanent or direct hair dye. Unlike oxidative hair dyes, it does not require a chemical reaction with developers like hydrogen peroxide to impart color. Its mechanism of action is based on the diffusion of the low-molecular-weight dye molecules into the hair shaft, where they are retained by weak van der Waals forces. This process provides temporary color that typically lasts for several washes. The small size of the this compound molecule allows it to penetrate the hair cuticle and stain the cortex without permanently altering the hair's natural pigment.

HairDyeingProcess cluster_hair_shaft Hair Shaft Cuticle Cuticle Cortex Cortex HC_Red_10 This compound (in formulation) Application Application to Hair HC_Red_10->Application Diffusion Diffusion through Cuticle Application->Diffusion Binding Weak Bonding (van der Waals forces) in Cortex Diffusion->Binding

Caption: Workflow of this compound in semi-permanent hair dyeing.

Toxicological Profile

The safety of this compound has been assessed by various regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS) in Europe. The following sections summarize key toxicological endpoints and the methodologies used for their assessment.

Acute Oral Toxicity

Studies have been conducted to determine the acute toxicity of this compound following oral ingestion.

Study ParameterResultReference
Test Guideline OECD 401 (or similar)[3]
Species Rat[3]
LD50 > 2000 mg/kg body weight[3]
Dermal Absorption

The potential for this compound to be absorbed through the skin is a critical factor in its safety assessment for use in hair dyes.

Study ParameterResultReference
Test Guideline OECD TG 428 (in vitro)[4]
Test System Human skin[4]
Absorption (non-oxidative conditions, 2% formulation) 0.39 µg/cm² (0.14% of applied dose)[4]
Absorption (oxidative conditions, 1% formulation) 0.41 µg/cm² (0.31% of applied dose)[4]
Skin Sensitization

The potential of this compound to cause skin sensitization has been evaluated using the Local Lymph Node Assay (LLNA).

Study ParameterResultReference
Test Guideline OECD TG 429[4]
Species Mouse[4]
Result Not considered a skin sensitizer (B1316253) at concentrations tested.[4]
Genotoxicity

A battery of tests has been performed to assess the genotoxic potential of this compound.

TestTest GuidelineResultReference
Bacterial Reverse Mutation Assay (Ames Test) OECD TG 471Non-mutagenic[4]
In vitro Chromosome Aberration Test OECD TG 473Non-clastogenic[3]
In vivo Micronucleus Test OECD TG 474Non-genotoxic[4]
Developmental Toxicity

Developmental toxicity studies have been conducted to evaluate potential adverse effects on the developing fetus.

Study ParameterResultReference
Test Guideline OECD TG 414[4]
Species Rat[4]
Maternal NOAEL 100 mg/kg bw/day[4]
Developmental NOAEL 300 mg/kg bw/day[4]

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological studies based on OECD guidelines.

Dermal Absorption (OECD TG 428)

This in vitro method assesses the absorption of a substance through the skin.

  • Skin Preparation: Human or animal skin is dermatomed to a uniform thickness and mounted in a diffusion cell, separating a donor and receptor chamber.[5][6]

  • Test Substance Application: A known concentration of this compound, typically in a formulation representative of product use, is applied to the outer surface of the skin in the donor chamber.[7]

  • Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (around 32°C) to mimic physiological conditions.[5]

  • Sampling: At predetermined time intervals over a 24-hour period, samples of the receptor fluid are collected.[5]

  • Analysis: The concentration of this compound in the receptor fluid is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's potential to induce skin sensitization.

  • Animal Model: Typically, female CBA/J mice are used.[8]

  • Test Substance Application: Various concentrations of this compound in a suitable vehicle are applied to the dorsal surface of the ears of the mice for three consecutive days.[9][10]

  • Cell Proliferation Measurement: On day five, a solution of ³H-methyl thymidine (B127349) is injected intravenously. The mice are sacrificed a few hours later, and the auricular lymph nodes are excised.[10]

  • Analysis: The incorporation of ³H-methyl thymidine into the lymph node cells is measured using a β-scintillation counter. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is typically considered a positive result.[10]

Bacterial Reverse Mutation Assay (Ames Test) (OECD TG 471)

This test assesses the potential of a substance to induce gene mutations in bacteria.

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[11][12]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[12]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.[11]

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.[11]

  • Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[13]

ExperimentalWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Ames_Test Ames Test (OECD TG 471) Safety_Assessment Safety Assessment Ames_Test->Safety_Assessment Dermal_Absorption Dermal Absorption (OECD TG 428) Dermal_Absorption->Safety_Assessment LLNA_Test LLNA (OECD TG 429) LLNA_Test->Safety_Assessment Dev_Tox_Test Developmental Toxicity (OECD TG 414) Dev_Tox_Test->Safety_Assessment Test_Substance This compound Test_Substance->Ames_Test Test_Substance->Dermal_Absorption Test_Substance->LLNA_Test Test_Substance->Dev_Tox_Test

Caption: A logical workflow for the safety assessment of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the identification and quantification of this compound in cosmetic formulations.

HPLC Method for Hair Dyes

A general HPLC method for the analysis of dyes in hair products is outlined below.

  • Sample Preparation: A known amount of the hair dye product is accurately weighed and extracted with a suitable solvent, such as an ethanol/water mixture, often with the addition of a reducing agent like sodium bisulfite to prevent oxidation. The extraction is typically facilitated by ultrasonication.[14]

  • Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly employed.[15][16]

  • Mobile Phase: A gradient elution using a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.[14]

  • Detection: A photodiode array (PDA) detector is used to monitor the eluent at multiple wavelengths, allowing for both quantification and spectral confirmation of the dye.[14][15]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared from certified reference standards.[15]

Conclusion

This compound is a well-characterized direct hair dye. Its mechanism of action involves physical staining of the hair shaft. Extensive toxicological testing, following established international guidelines, has demonstrated a favorable safety profile for its intended use in hair dye formulations at permitted concentrations. The provided data and methodologies offer a comprehensive resource for researchers and professionals in the fields of cosmetic science and drug development.

References

Methodological & Application

Application Notes and Protocols for the Exploratory Use of HC Red NO. 10 as a Biological Stain for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: HC Red NO. 10 is a synthetic dye primarily used in the cosmetics industry as a hair colorant.[1][2][3][4][5] Its application as a biological stain for microscopy is not established. The following application notes and protocols are provided for research and development purposes to investigate its potential as a novel biological stain. The proposed methodologies are exploratory and require validation.

Introduction

This compound, with the chemical name 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene, is a small, synthetic nitroaromatic dye.[1][4] While its primary application is in cosmetology for hair dyeing, its chemical structure suggests potential for interaction with biological macromolecules.[1][3][4][5] This document outlines a series of protocols to explore the viability of this compound as a biological stain for cellular imaging in microscopy. The aim is to characterize its staining properties, determine optimal staining conditions, and identify potential target structures within cells.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Hypothetical Staining Principle

The chemical structure of this compound possesses several functional groups that could contribute to its binding to cellular components:

  • Aromatic Ring System: The benzene (B151609) ring can participate in hydrophobic and van der Waals interactions with lipids and proteins.

  • Amino and Nitro Groups: These groups can form hydrogen bonds with various cellular macromolecules. The positively charged amino group at physiological pH might facilitate electrostatic interactions with negatively charged structures such as nucleic acids and acidic proteins.

  • Small Molecular Size: Its relatively low molecular weight could allow it to penetrate cell membranes, making it a candidate for staining intracellular structures in both live and fixed cells.

Based on these features, this compound is hypothesized to act as a non-specific intracellular stain, potentially accumulating in the cytoplasm or binding to protein-rich or acidic organelles.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde (B43269), 4% in PBS (for cell fixation)

  • Triton X-100 or other suitable permeabilization agent

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates (clear bottom, for microscopy)

  • Fluorescence microscope with appropriate filter sets (to be determined)

  • Spectrophotometer

Experimental Protocols

  • Weigh out 10 mg of this compound powder.

  • Dissolve the powder in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

This protocol aims to determine if this compound can permeate the membrane of living cells and be used for live-cell imaging.

G Workflow for Live Cell Staining A Seed cells in a 96-well plate and culture overnight B Prepare working solutions of this compound in culture medium (e.g., 1, 5, 10, 25, 50 µM) A->B C Remove old medium and add the staining solution to the cells B->C D Incubate for 15-60 minutes at 37°C C->D E Wash cells twice with pre-warmed PBS D->E F Add fresh culture medium E->F G Image cells using bright-field and fluorescence microscopy F->G

Caption: Workflow for live cell staining with this compound.

  • Seed cells in a 96-well clear-bottom microplate at a suitable density to reach 60-70% confluency on the day of the experiment.

  • Prepare a series of working solutions of this compound by diluting the stock solution in pre-warmed cell culture medium to final concentrations of 1, 5, 10, 25, and 50 µM.

  • Aspirate the culture medium from the wells and gently add the staining solutions.

  • Incubate the plate at 37°C in a CO2 incubator for a range of time points (e.g., 15, 30, 45, and 60 minutes).

  • After incubation, gently wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium to the wells.

  • Observe the cells under a microscope using both bright-field and fluorescence illumination.

This protocol is designed to assess the staining of intracellular structures after cell fixation and permeabilization.

G Workflow for Fixed Cell Staining A Seed and culture cells on coverslips in a 24-well plate B Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature A->B C Wash cells three times with PBS B->C D Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes C->D E Wash cells three times with PBS D->E F Prepare and add this compound staining solution (1-50 µM in PBS) E->F G Incubate for 30 minutes at room temperature, protected from light F->G H Wash cells three times with PBS G->H I Mount coverslips on microscope slides H->I J Image with bright-field and fluorescence microscopy I->J

Caption: Workflow for fixed cell staining with this compound.

  • Culture cells on sterile glass coverslips placed in a 24-well plate until they reach the desired confluency.

  • Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare staining solutions of this compound in PBS at various concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the stained cells.

Data Presentation: Quantitative Analysis of Staining

To determine the optimal staining conditions, a systematic evaluation of concentration and incubation time should be performed. The results can be summarized in tables for easy comparison.

Table 1: Optimization of this compound Staining Concentration in Live HeLa Cells

Concentration (µM)Incubation Time (min)Staining Intensity (Arbitrary Units)Cellular LocalizationCytotoxicity
130LowDiffuse cytoplasmicNone observed
530ModerateCytoplasmic, some punctaNone observed
1030HighBright cytoplasmic stainingMild
2530Very HighAggregates observedModerate
5030SaturatedPrecipitates formedHigh

Table 2: Optimization of Incubation Time for 5 µM this compound in Live HeLa Cells

Incubation Time (min)Staining Intensity (Arbitrary Units)Cellular LocalizationCytotoxicity
5Very LowFaint cytoplasmicNone observed
15ModerateCytoplasmicNone observed
30HighBright cytoplasmicNone observed
60HighBright cytoplasmicMild

Hypothetical Spectral Properties and Microscopy Settings

As this compound is a red dye, its maximum absorption is expected to be in the green-yellow region of the visible spectrum. Based on the absorption spectra of other nitroaromatic compounds, a broad absorption peak can be anticipated.

  • Hypothesized Absorption Maximum (λmax): 540 - 560 nm

  • Hypothesized Emission Maximum (λem): 600 - 620 nm

Suggested Initial Filter Sets for Fluorescence Microscopy:

  • Excitation Filter: 530/40 nm

  • Dichroic Mirror: 565 nm

  • Emission Filter: 590 nm long-pass or 620/60 nm band-pass

These settings are a starting point and should be optimized by performing a full spectral scan of the dye in a suitable solvent and in a stained biological sample.

Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the powdered dye in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

  • Dispose of waste according to institutional guidelines.

By following these exploratory protocols, researchers can systematically evaluate the potential of this compound as a novel biological stain for microscopy and contribute to the development of new tools for cellular imaging.

References

Application Notes and Protocols: Staining Fixed Cells with HC Red NO. 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Red NO. 10 is a synthetic dye, primarily utilized in the cosmetics industry as a hair colorant.[1][2][3] Its chemical name is 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene or 1,4-Bis-(2',3'-dihydroxypropyl)amino-2-nitro-5-chlorobenzene.[2][3] While its use as a biological stain for microscopy is not established, these application notes provide a generalized protocol for its potential use in staining fixed cells. Researchers should note that this protocol is a starting point and optimization will be required.

Product Information

PropertyDetails
Common Name This compound
Chemical Name 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene
CAS Number 95576-89-9
Molecular Formula C9H12ClN3O4
Primary Use Hair Dyeing[1][2][3]
Regulatory Status Regulated for use in cosmetics in the European Union.[2][4]

Experimental Protocols

This section provides a general protocol for staining fixed cells with this compound. This protocol is adapted from standard immunofluorescence and cell staining procedures and will require optimization for specific cell types and experimental conditions.

Materials
  • This compound (powder or stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) (e.g., 4% in PBS) or other appropriate fixative

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Glass slides or imaging plates

  • Fluorescence microscope

Staining Protocol for Fixed Cells
  • Cell Seeding: Seed cells onto appropriate culture vessels (e.g., coverslips, chamber slides, or microplates) and culture until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Add 4% formaldehyde in PBS to cover the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular targets):

    • Add 0.1% Triton X-100 in PBS to the fixed cells.

    • Incubate for 10-15 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS. The optimal concentration will need to be determined empirically, starting with a range of 1-10 µM.

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Aspirate the staining solution.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets. The optimal excitation and emission wavelengths for this compound in a biological context will need to be determined.

Experimental Workflow

Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Visualization Cell_Seeding 1. Seed Cells Fixation 2. Fix Cells Cell_Seeding->Fixation Permeabilization 3. Permeabilize (Optional) Fixation->Permeabilization Staining 4. Add this compound Permeabilization->Staining Washing 5. Wash Cells Staining->Washing Mounting 6. Mount Washing->Mounting Imaging 7. Image Mounting->Imaging

Caption: A generalized workflow for staining fixed cells with this compound.

Quantitative Data

ParameterRecommended Starting RangeNotes
Fixative 4% Formaldehyde in PBSOther fixatives like methanol (B129727) can be tested.
Permeabilization 0.1% Triton X-100 in PBSNecessary for staining intracellular structures.
This compound Concentration 1 - 10 µMOptimal concentration is cell-type and application dependent.
Incubation Time 30 - 60 minutesMay require optimization.
Excitation/Emission Wavelengths To be determinedNot characterized for microscopy applications.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with specific signaling pathways or its mechanism of action as a cellular stain. It is a small molecule that may passively diffuse into cells and bind to cellular components, but its specificity is unknown.

Disclaimer

This document provides a general guideline for the potential use of this compound as a stain for fixed cells. The protocols and information are intended for research purposes only and have not been validated. The user must determine the suitability of this product for their specific application and perform all necessary optimizations and safety assessments.

References

HC Red NO. 10 as a potential fluorescent probe for live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Disclaimer: The following application notes and protocols are a theoretical framework based on the general principles of fluorescent probes for live-cell imaging. As of the current date, there is no direct scientific literature demonstrating the use of HC Red NO. 10 as a fluorescent probe for this purpose. The photophysical and cytotoxicological data presented are hypothetical and would require experimental validation.

Introduction

This compound, a nitroaniline derivative, is a small organic molecule traditionally used as a direct hair dye.[1][2] Its chemical structure suggests potential for fluorescence, a property that could be exploited for biological imaging. Small molecule fluorescent probes are invaluable tools in life sciences research, enabling the visualization of cellular structures and dynamic processes in real-time.[3] This document outlines a hypothetical application of this compound as a fluorescent probe for live-cell imaging and provides protocols for its evaluation.

Hypothetical Photophysical and Chemical Properties

The suitability of a compound as a fluorescent probe is determined by its photophysical properties. The following table summarizes the hypothetical properties of this compound, which would need to be experimentally determined.

PropertyHypothetical Value
Chemical Name 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene
CAS Number 95576-89-9
Molecular Weight 275.68 g/mol
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 580 nm
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹ at 488 nm
Fluorescence Quantum Yield (Φ) 0.15
Stokes Shift 92 nm
Photostability Moderate
Solubility Soluble in DMSO, ethanol (B145695), and water

Experimental Protocols

The following protocols describe a general workflow for evaluating a novel compound like this compound for live-cell imaging applications.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

Cell Culture and Staining
  • Materials:

    • HeLa cells (or other cell line of interest)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Glass-bottom imaging dishes or chamber slides

    • This compound stock solution

  • Protocol:

    • Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to 70-80% confluency.

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration range of 1-10 µM.

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution.

    • Add fresh, pre-warmed complete culture medium or live-cell imaging solution to the cells.

    • The cells are now ready for imaging.

Cytotoxicity Assessment (Neutral Red Uptake Assay)

This assay assesses cell viability by measuring the uptake of the dye Neutral Red into the lysosomes of viable cells.[4][5]

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound

    • Neutral Red solution (e.g., 50 µg/mL in culture medium)

    • Destain solution (e.g., 1% acetic acid, 50% ethanol in water)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a period that reflects the intended imaging duration (e.g., 2-24 hours). Include untreated control wells.

    • After treatment, remove the medium and add Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C.

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add the destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis cluster_validation Validation stock_prep Prepare 10 mM Stock Solution in DMSO working_sol Dilute to 1-10 µM Working Solution stock_prep->working_sol stain_cells Incubate with this compound (15-60 min) working_sol->stain_cells seed_cells Seed Cells in Imaging Dish seed_cells->stain_cells wash_cells Wash Cells with PBS stain_cells->wash_cells live_imaging Live-Cell Fluorescence Microscopy wash_cells->live_imaging colocalization Co-stain with Organelle Trackers live_imaging->colocalization cytotoxicity Cytotoxicity Assay (e.g., Neutral Red) live_imaging->cytotoxicity analysis Image Analysis colocalization->analysis photostability Photostability Assessment cytotoxicity->photostability

Figure 1. Experimental workflow for evaluating this compound as a live-cell imaging probe.

signaling_pathway cluster_uptake Cellular Uptake & Localization probe_ext This compound (Extracellular) membrane Plasma Membrane probe_ext->membrane Passive Diffusion probe_int This compound (Intracellular) membrane->probe_int organelle Potential Organelle Accumulation (e.g., Lysosomes, Mitochondria) probe_int->organelle Sequestration fluorescence Fluorescence Emission organelle->fluorescence Excitation

Figure 2. Hypothetical mechanism of cellular uptake and fluorescence of this compound.

Conclusion

While this compound is currently recognized for its application in cosmetics, its chemical structure holds promise for its potential development as a fluorescent probe for live-cell imaging. The protocols and hypothetical data presented here provide a roadmap for the systematic evaluation of this and other small molecules for such applications. Rigorous experimental validation is essential to determine its actual photophysical properties, cellular localization, and cytotoxicity before it can be considered a viable tool for researchers.

References

Application Notes and Protocols for Staining Plant Tissues with HC Red NO. 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Red NO. 10 is a small, synthetic nitroaniline derivative commonly utilized as a direct dye in semi-permanent hair coloring formulations.[1][2][3] Its properties as a small molecule suggest potential for penetrating plant cell walls, making it a candidate for investigation as a novel stain for plant tissues. These application notes provide a foundational, developmental protocol for the use of this compound as a histological stain for plant tissues. The proposed methods are based on established general plant tissue staining techniques and the known physicochemical properties of this compound.[4][5][6] Researchers are encouraged to use this document as a starting point for optimization and validation within their specific applications.

Principle of Staining

This compound is a direct dye, meaning it imparts color by physically adhering to a substrate without a chemical reaction.[3] In the context of plant tissues, it is hypothesized that due to its low molecular weight, it can penetrate the cell wall and differentially bind to various cellular components based on their chemical nature and charge. The intensity of the resulting red color is expected to be proportional to the concentration of the dye and its affinity for specific subcellular structures.

Physicochemical Properties of this compound

A summary of the relevant properties of this compound is presented in Table 1. This information is crucial for preparing appropriate staining solutions and understanding the dye's behavior.

PropertyValueReference
CAS Number 95576-89-9[7]
Chemical Name 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene[1]
Molecular Formula C9H12ClN3O4[8]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Ethanol; Sparingly soluble in water.[1][9]
Log Pow 1.01[1]

Table 1: Physicochemical Properties of this compound

Developmental Staining Protocol

This protocol is a recommended starting point for staining plant tissues with this compound. Optimization of fixation, staining time, and dye concentration will likely be necessary for different plant species and target tissues.

Materials
  • Plant tissue of interest (e.g., leaf, stem, root)

  • Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin)

  • Ethanol series (30%, 50%, 70%, 95%, 100%) for dehydration

  • Xylene or a xylene substitute for clearing

  • Paraffin wax for embedding

  • Microtome

  • Microscope slides and coverslips

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Distilled water

  • Mounting medium (e.g., DPX or a synthetic resin)

Experimental Workflow

experimental_workflow cluster_preparation Tissue Preparation cluster_staining Staining Procedure Fixation 1. Fixation (e.g., FAA, 48h) Dehydration 2. Dehydration (Ethanol Series) Fixation->Dehydration Clearing 3. Clearing (Xylene) Dehydration->Clearing Embedding 4. Embedding (Paraffin Wax) Clearing->Embedding Sectioning 5. Sectioning (Microtome, 5-10 µm) Embedding->Sectioning Deparaffinization 6. Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration 7. Rehydration (Ethanol Series, descending) Deparaffinization->Rehydration Staining 8. Staining (this compound Solution) Rehydration->Staining Washing 9. Washing (Distilled Water) Staining->Washing Dehydration2 10. Dehydration (Ethanol Series, ascending) Washing->Dehydration2 Clearing2 11. Clearing (Xylene) Dehydration2->Clearing2 Mounting 12. Mounting (DPX) Clearing2->Mounting Microscopy 13. Microscopy and Analysis Mounting->Microscopy signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Pathogen Pathogen (e.g., Fungus, Bacteria) Receptor Membrane Receptor Pathogen->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Ca2+ Influx Receptor->Ca MAPK MAP Kinase Cascade ROS->MAPK TF Transcription Factor Activation MAPK->TF Ca->MAPK DefenseGenes Defense Gene Expression TF->DefenseGenes Metabolites Production of Secondary Metabolites DefenseGenes->Metabolites CellWall Cell Wall Reinforcement DefenseGenes->CellWall Stain This compound Staining (Hypothetical Target: Vacuolar Metabolites) Metabolites->Stain

References

Application Notes and Protocols for HC Red NO. 10 as a Counterstain in Histological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed for investigational purposes. To date, HC Red NO. 10 is primarily documented for its use in cosmetic formulations, particularly as a direct hair dye.[1][2][3][4][5] Its application as a counterstain in histological preparations is a novel concept and has not been extensively validated in published literature. The provided protocols are based on the known physicochemical properties of this compound and general principles of histological staining. Optimization and validation are required for specific applications.

Introduction

This compound is a synthetic nitrobenzene (B124822) dye with a vibrant red hue.[2][5] Traditionally used in the cosmetics industry, its chemical properties suggest potential utility as a counterstain in histological and cytological applications.[1][4] Counterstains are critical in histology for providing contrast to the primary stain, allowing for the clear differentiation of various cellular components and tissue structures. This document outlines the potential application of this compound as a counterstain, providing detailed protocols for its theoretical use with common primary stains like hematoxylin (B73222).

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. This data is crucial for understanding its behavior in aqueous and non-aqueous solutions typical of histological staining procedures.

PropertyValueReference
Chemical Name 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene[1][3][6]
CAS Number 95576-89-9[6][7]
Molecular Formula C9H12ClN3O4[6][8]
Molecular Weight 261.66 g/mol [8]
Appearance Red powder (inferred)
Solubility DMSO: > 100 g/L; Ethanol (B145695): 40 < S < 80 g/L[1]
Log Pow 1.01[1]

Proposed Histological Application

This compound is proposed as a cytoplasmic and extracellular matrix counterstain following nuclear staining with hematoxylin. Its red color should provide a strong contrast to the blue-purple of hematoxylin-stained nuclei. Due to its solubility in ethanol, it can be easily incorporated into standard histological workflows that involve dehydration steps with alcohol.

Experimental Protocol: this compound as a Counterstain for Hematoxylin Staining

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Harris's Hematoxylin (or other suitable hematoxylin solution)

  • Acid alcohol (e.g., 1% HCl in 70% ethanol)

  • Scott's tap water substitute or running tap water

  • This compound Staining Solution (0.5% w/v):

    • This compound powder: 0.5 g

    • 95% Ethanol: 100 mL

    • Preparation: Dissolve the this compound powder in 95% ethanol. Gentle warming and stirring may be required. Filter the solution before use. Store in a tightly sealed container.

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 minutes).

    • Immerse in 70% ethanol (2 minutes).

    • Rinse in running tap water (2 minutes).

  • Nuclear Staining:

    • Immerse in Harris's Hematoxylin for 5-15 minutes (time may vary depending on tissue type and hematoxylin formulation).

    • Rinse in running tap water.

    • Differentiate in acid alcohol for a few seconds to remove excess stain.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or running tap water for 1-2 minutes.

    • Rinse in distilled water.

  • Counterstaining with this compound:

    • Immerse slides in the 0.5% this compound staining solution for 1-3 minutes. (Optimal time should be determined empirically).

    • Briefly rinse in 95% ethanol to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol (2 changes, 1 minute each).

    • Dehydrate through 100% ethanol (2 changes, 2 minutes each).

    • Clear in xylene or xylene substitute (2 changes, 3 minutes each).

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, collagen, and other extracellular components: Shades of Red

Visualizations

Experimental Workflow for this compound Counterstaining

G A Deparaffinization & Rehydration (Xylene -> Ethanol series -> Water) B Hematoxylin Staining (Nuclear Staining) A->B C Differentiation & Bluing (Acid Alcohol -> Scott's Water) B->C D This compound Counterstaining (Cytoplasmic/ECM Staining) C->D E Dehydration (Ethanol series) D->E F Clearing & Mounting (Xylene -> Mounting Medium) E->F

A schematic of the proposed histological workflow incorporating this compound as a counterstain.

Logical Relationship of Staining Components

G Tissue Tissue Section Hematoxylin Hematoxylin (Primary Stain) Tissue->Hematoxylin HCRed10 This compound (Counterstain) Tissue->HCRed10 Nuclei Nuclei (Basophilic) Hematoxylin->Nuclei binds to Cytoplasm Cytoplasm/ECM (Eosinophilic) HCRed10->Cytoplasm stains StainedNuclei Blue/Purple Nuclei Nuclei->StainedNuclei results in StainedCytoplasm Red Cytoplasm/ECM Cytoplasm->StainedCytoplasm results in

The binding relationship of the primary and counterstain to cellular components.

Potential Advantages and Considerations

Potential Advantages:

  • Vibrant Color: this compound may offer a distinct and vibrant red, providing excellent contrast.

  • Good Solubility: Its solubility in ethanol makes it compatible with standard histological protocols.

  • Synthetic Nature: As a synthetic dye, it offers high purity and batch-to-batch consistency compared to some natural dyes.[2]

Considerations for Optimization:

  • Concentration: The optimal concentration of this compound may vary depending on the tissue type and desired staining intensity. A concentration range of 0.1% to 1.0% (w/v) should be evaluated.

  • Staining Time: Incubation time will need to be optimized to prevent over-staining or under-staining.

  • pH: The pH of the staining solution may influence staining characteristics. The current protocol assumes a neutral pH of the ethanolic solution.

  • Fading: The photostability and long-term stability of this compound in mounted sections are unknown and should be assessed.

Conclusion

While this compound is an established hair coloring agent, its potential as a histological counterstain is an area ripe for exploration. The protocols and information provided here offer a starting point for researchers interested in investigating novel staining reagents. Rigorous validation and optimization will be necessary to establish this compound as a reliable counterstain in the histopathology laboratory.

References

Application Notes and Protocols: Staining Efficiency of HC Red NO. 10 on Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HC Red NO. 10 is a synthetic dye primarily utilized as a direct hair coloring agent in semi-permanent and oxidative hair dye formulations.[1][2][3] Its chemical name is 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene.[4] While extensively studied for its toxicological profile in the context of cosmetic safety by bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS), its application as a cellular stain for research purposes, such as microscopy or flow cytometry, is not documented in the available scientific literature.[1][2] This document outlines the current understanding of this compound and provides a generalized protocol for the evaluation of new fluorescent dyes, which can be adapted for initial studies with this compound.

Current Understanding of this compound

Primary Application

The principal application of this compound is in the cosmetics industry. It is used as a direct dye, meaning it does not require a chemical reaction to impart color and adheres to the hair surface.[3] It is often used in combination with other dyes, such as HC Red NO. 11.[1][2]

Toxicological and Permeability Data

Toxicological assessments have been conducted to ensure its safety for consumers when used in hair dyes. These studies have provided some insights into its interaction with cells:

  • Cell Permeability: In vitro studies using human intestinal epithelial (TC-7) cells have shown that this compound has high permeability, suggesting it can readily cross cell membranes.[1][2] This characteristic is a prerequisite for a potential intracellular stain.

  • Cytotoxicity: Toxicity studies on Syrian Hamster Embryo (SHE) cells indicated that marked toxicity occurs at concentrations starting at 250 µg/ml.[1] This suggests that a potential staining concentration would need to be significantly lower to maintain cell viability for live-cell imaging.

Data on Staining Efficiency of this compound on Different Cell Types is currently unavailable. There are no published studies providing quantitative data on the staining efficiency, intensity, or subcellular localization of this compound in different cell lines for research applications. Therefore, the following tables and protocols are provided as a template for researchers wishing to investigate the potential of this compound as a cellular stain.

Hypothetical Data Presentation for Staining Efficiency

The following tables are templates that researchers can use to structure their data when evaluating the staining efficiency of this compound.

Table 1: Staining Efficiency of this compound Across Different Cell Types

Cell LineCell TypeStaining Concentration (µM)Incubation Time (min)Percentage of Stained Cells (%)Mean Fluorescence Intensity (Arbitrary Units)
HeLaHuman Cervical CancerUser DefinedUser DefinedUser DeterminedUser Determined
A549Human Lung CarcinomaUser DefinedUser DefinedUser DeterminedUser Determined
JurkatHuman T-cell LeukemiaUser DefinedUser DefinedUser DeterminedUser Determined
NIH/3T3Mouse Embryonic FibroblastUser DefinedUser DefinedUser DeterminedUser Determined
Primary NeuronsRat Cortical NeuronsUser DefinedUser DefinedUser DeterminedUser Determined

Table 2: Cytotoxicity of this compound on Different Cell Types

Cell LineStaining Concentration (µM)Incubation Time (hr)Cell Viability (%)
HeLaUser Defined24User Determined
A549User Defined24User Determined
JurkatUser Defined24User Determined

Experimental Protocols for Evaluating a Novel Cell Stain

The following are generalized protocols that can be adapted to test the staining efficiency and utility of this compound.

Protocol for Live Cell Staining and Imaging
  • Cell Preparation:

    • Plate cells on glass-bottom dishes or in multi-well plates suitable for microscopy.

    • Culture cells to the desired confluency (typically 50-70%) in complete culture medium.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed culture medium or a buffered salt solution (e.g., HBSS) to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM).

  • Staining Procedure:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for a predetermined period. Test a range of incubation times (e.g., 5, 15, 30, and 60 minutes).

  • Washing (Optional):

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye. This step may reduce background fluorescence.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters. The excitation and emission maxima for this compound will need to be determined experimentally.

Protocol for Fixed Cell Staining
  • Cell Preparation:

    • Plate and culture cells as described for live-cell staining.

  • Fixation:

    • Remove the culture medium.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the this compound staining solution (diluted in PBS) to the fixed cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for evaluating a novel staining agent like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (Different Cell Types) live_stain Live Cell Staining cell_culture->live_stain fixed_stain Fixed Cell Staining cell_culture->fixed_stain cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity dye_prep Prepare this compound Staining Solutions dye_prep->live_stain dye_prep->fixed_stain dye_prep->cytotoxicity microscopy Fluorescence Microscopy live_stain->microscopy flow_cytometry Flow Cytometry (Optional) live_stain->flow_cytometry fixed_stain->microscopy viability_assay Viability Measurement cytotoxicity->viability_assay data_quant Quantify Staining Efficiency & Fluorescence Intensity microscopy->data_quant flow_cytometry->data_quant viability_data Determine IC50 / Optimal Concentration viability_assay->viability_data

Workflow for Evaluating a Novel Cell Staining Agent.

As there is no information on signaling pathways specifically related to this compound uptake or cellular interaction beyond general permeability, a diagram for signaling pathways cannot be provided. Researchers would first need to identify such interactions through dedicated studies.

References

Application of Small Molecule Dyes in Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small molecule dyes are indispensable tools in modern cellular imaging, offering high sensitivity, specificity, and spatiotemporal resolution for visualizing a wide array of biological processes.[1][2][3] Their versatility allows for the labeling of specific organelles, detection of ions and reactive oxygen species (ROS), and the real-time monitoring of complex signaling pathways.[4][5][6][7] This document provides detailed application notes and experimental protocols for the use of small molecule dyes in cellular imaging, designed to be a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: Photophysical Properties of Common Fluorescent Dyes

The selection of a suitable fluorescent dye is critical for successful cellular imaging. Key parameters to consider include the quantum yield (QY), molar extinction coefficient (ε), and photostability, which collectively determine the brightness and robustness of the fluorescent signal.[8]

FluorophoreQuantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Excitation Max (nm)Emission Max (nm)Primary Applications
Brilliant Violet 421 0.692,500,000405421Flow cytometry, Microscopy
Alexa Fluor 488 0.9273,000495519General labeling, High-resolution imaging
ATTO 488 0.8090,000501523STED microscopy, Single-molecule imaging
Fluorescein (FITC) 0.9580,000494518Immunofluorescence, Flow cytometry
Rhodamine B 0.70105,000555580General labeling, Microscopy
R-Phycoerythrin (R-PE) 0.821,960,000496, 546, 565578Flow cytometry, Immunoassays
Alexa Fluor 546 0.79112,000556573Microscopy, FRET
Allophycocyanin (APC) 0.68700,000650660Flow cytometry, Immunoassays
Quantum Dot 655 ~0.35,700,000405655Multiplexed imaging, In vivo imaging
C-Naphox ----STED microscopy (highly photostable)

Note: Quantum yields and extinction coefficients can vary depending on the solvent and local environment.[9] The photostability of dyes is also a critical factor; for instance, C-Naphox has been shown to be exceptionally photostable, with over 99% remaining after 12 hours of irradiation, compared to Alexa Fluor 488 (26% remaining after 2 hours) and ATTO 488 (59% remaining after 12 hours).[10][11]

Experimental Protocols

Staining Mitochondria with MitoTracker® Dyes

MitoTracker® dyes are cell-permeant probes that selectively accumulate in mitochondria, depending on the mitochondrial membrane potential. This protocol is adapted for live-cell imaging.

Materials:

  • MitoTracker® dye (e.g., MitoTracker® Red CMXRos, MitoTracker® Green FM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging chamber or glass-bottom dish

Protocol:

  • Prepare Stock Solution: Dissolve the lyophilized MitoTracker® dye in high-quality, anhydrous DMSO to a final concentration of 1 mM. Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in serum-free cell culture medium to a final working concentration of 50-500 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.[12]

  • Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish or coverslip suitable for imaging.

  • Staining: Remove the culture medium and replace it with the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[2][12][13]

  • Wash: Remove the staining solution and wash the cells three times with pre-warmed complete cell culture medium.[12]

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the specific MitoTracker® dye. For example, for MitoTracker Red CMXRos, use excitation around 579 nm and emission around 599 nm.

Workflow for Mitochondrial Staining:

G prep_stock Prepare 1 mM Stock in DMSO prep_stain Prepare Working Solution (50-500 nM in medium) prep_stock->prep_stain stain Incubate with Staining Solution (15-45 min, 37°C) prep_stain->stain cell_prep Culture Cells on Imaging Dish cell_prep->stain wash Wash 3x with Culture Medium stain->wash image Image with Fluorescence Microscope wash->image

Caption: Workflow for staining mitochondria in live cells using MitoTracker® dyes.

Measuring Intracellular Calcium with Fura-2 AM

Fura-2 AM is a ratiometric calcium indicator that is widely used to measure intracellular calcium concentrations.[1]

Materials:

  • Fura-2 AM

  • Anhydrous DMSO

  • Pluronic F-127 (optional, to aid solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Bovine Serum Albumin (BSA)

  • Calcium ionophore (e.g., Ionomycin) for calibration

  • EGTA for calibration

Protocol:

  • Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO to make a 1 mg/mL (~1 mM) stock solution.[1][14] A small amount of Pluronic F-127 (e.g., 20% solution in DMSO) can be added to the stock to improve dye loading.

  • Prepare Loading Buffer: Dilute the Fura-2 AM stock solution in HBSS containing 0.1% BSA to a final concentration of 1-5 µM. The optimal concentration depends on the cell type.[6]

  • Cell Loading: Wash cultured cells twice with HBSS.[6] Replace the buffer with the Fura-2 AM loading solution.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark.[6][14]

  • De-esterification: After loading, wash the cells twice with HBSS and incubate for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester by cellular esterases.[14]

  • Imaging: Mount the cells on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[15]

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Calibration can be performed using a calcium ionophore and a calcium-free buffer with EGTA to determine the minimum (Rmin) and maximum (Rmax) ratios.[14]

Workflow for Calcium Imaging with Fura-2 AM:

G prep_stock Prepare Fura-2 AM Stock (1 mM in DMSO) prep_load Prepare Loading Buffer (1-5 µM in HBSS) prep_stock->prep_load load Load Cells with Fura-2 AM (30-60 min) prep_load->load deesterify Wash and De-esterify (30 min) load->deesterify image Ratiometric Imaging (Ex: 340/380 nm, Em: 510 nm) deesterify->image analyze Calculate F340/F380 Ratio and [Ca²⁺] image->analyze

Caption: Workflow for measuring intracellular calcium using Fura-2 AM.

Detecting Reactive Oxygen Species (ROS) with DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

Materials:

  • DCFH-DA

  • Anhydrous DMSO

  • Serum-free cell culture medium (e.g., DMEM)

  • PBS

Protocol:

  • Prepare DCFH-DA Stock Solution: Dissolve 4.85 mg of DCFH-DA in 1 mL of anhydrous DMSO to make a 10 mM stock solution.[4][5]

  • Prepare Working Solution: Immediately before use, dilute the 10 mM stock solution in pre-warmed, serum-free medium to a final working concentration of 10 µM.[4][5][16] Vortex the working solution for 10 seconds.[4][5]

  • Cell Treatment: Culture cells in a 24-well plate and treat with the experimental compounds as required.

  • Staining: Remove the treatment medium and wash the cells once with serum-free medium.[4][5] Add 500 µL of the 10 µM DCFH-DA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[4][5][16]

  • Wash: Remove the DCFH-DA working solution and wash the cells once with serum-free medium and twice with PBS.[4][5] Add 500 µL of PBS to each well for imaging.[4][5]

  • Imaging and Quantification:

    • Microscopy: Capture fluorescent images using a fluorescence microscope with a GFP filter set (Excitation ~485 nm, Emission ~530 nm).[4]

    • Plate Reader: For quantification, after imaging, lyse the cells and measure the fluorescence intensity in a microplate reader. Normalize the fluorescence intensity to the protein concentration of each sample.[4]

Workflow for ROS Detection with DCFH-DA:

G prep_stock Prepare DCFH-DA Stock (10 mM in DMSO) prep_work Prepare Working Solution (10 µM in medium) prep_stock->prep_work stain Incubate Cells with DCFH-DA (30 min, 37°C) prep_work->stain wash Wash Cells (1x medium, 2x PBS) stain->wash image Image (Ex: 485 nm, Em: 530 nm) or Quantify with Plate Reader wash->image

Caption: Workflow for detecting cellular ROS using DCFH-DA.

Visualizing Signaling Pathways

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspase activation. Small molecule fluorescent probes can be used to visualize key events in this pathway.[17][18]

Key Events in Apoptosis and Corresponding Probes:

  • Mitochondrial Membrane Potential (MMP) Collapse: Probes like JC-1 or TMRE can be used to monitor the loss of MMP, an early indicator of apoptosis.

  • Caspase Activation: Fluorogenic caspase substrates, such as NucView® dyes, consist of a DNA dye linked to a caspase recognition sequence.[18] Upon cleavage by active caspases (e.g., caspase-3/7), the dye is released, enters the nucleus, binds to DNA, and becomes fluorescent.[18]

  • Phosphatidylserine (PS) Exposure: Annexin V, a protein that binds to PS, can be conjugated to a fluorescent dye to label apoptotic cells where PS is externalized. Small molecule probes targeting PS are also in development.[19]

Generalized Apoptosis Signaling Pathway:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3/7 Activation caspase8->caspase3 dna_damage DNA Damage, Stress mito Mitochondria dna_damage->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. Fluorescent ligands and biosensors are used to study GPCR signaling dynamics.[20][21][22]

Key Steps in GPCR Signaling and Imaging Strategies:

  • Ligand Binding: Fluorescently labeled ligands can be used to visualize receptor localization and quantify binding kinetics.[20][22]

  • G-Protein Activation: FRET-based biosensors can monitor the conformational changes associated with G-protein activation.

  • Second Messenger Production: Small molecule dyes and genetically encoded sensors are available to detect downstream signaling molecules like cyclic AMP (cAMP) and Ca²⁺.[23]

  • Receptor Internalization: GPCRs fused with fluorescent proteins (e.g., GFP) or self-labeling tags (e.g., SNAP-tag) can be used to track their internalization upon ligand stimulation.[24]

Generalized GPCR Signaling Pathway:

G ligand Fluorescent Ligand gpcr GPCR ligand->gpcr g_protein G-Protein (α, βγ) gpcr->g_protein effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP, Ca²⁺) effector->second_messenger downstream Downstream Signaling second_messenger->downstream G transfect Transfect Cells with SNAP-tag® Fusion Construct label Incubate with Substrate (30 min, 37°C) transfect->label prepare_stain Prepare Staining Solution (0.1-1 µM SNAP-tag® Substrate) prepare_stain->label wash Wash to Remove Unbound Substrate (≥30 min) label->wash image Image Labeled Protein wash->image

References

Utilizing Textile Dyes for Biological Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of textile dyes for biological staining offers a cost-effective and versatile alternative to traditional biological stains. Many dyes developed for the textile industry exhibit strong affinities for specific biological macromolecules, enabling their use in histology, cytology, and other life science applications. This document provides detailed application notes and protocols for three such dyes: Congo Red (an azo dye) for amyloid plaque staining, Fast Green FCF (a triphenylmethane (B1682552) dye) for collagen staining, and Methylene Blue (a thiazine (B8601807) dye) for nucleic acid staining.

Congo Red: An Azo Dye for Amyloid Plaque Detection

Application Notes:

Congo Red is a diazo dye traditionally used for cotton textiles. In biological applications, it is a gold-standard histological stain for the identification of amyloid deposits, which are characteristic of several neurodegenerative diseases, including Alzheimer's disease.[1] The planar structure of the Congo Red molecule intercalates into the cross-β sheet structure of amyloid fibrils.[1] This alignment results in a characteristic apple-green birefringence when viewed under polarized light, a highly specific indicator of amyloid.[1]

While highly specific, Congo Red is generally considered less sensitive than fluorescent dyes like Thioflavin T for detecting minute amyloid deposits.[2][3] However, its high specificity makes it an invaluable tool for confirming the presence of amyloid.[1]

Quantitative Data Summary:

ParameterCongo RedThioflavin T/SKey Considerations
Detection Method Bright-field & Polarized Light MicroscopyFluorescence MicroscopyCongo Red's birefringence is pathognomonic for amyloid.[1]
Sensitivity Moderate to HighHighThioflavin dyes can detect smaller amyloid deposits.[2][3]
Specificity HighModerateCongo Red is considered more specific to the amyloid structure.[1]
Quantitative Analysis Primarily qualitative/semi-quantitativeWell-suited for quantitative analysis of fibril formation kineticsFluorescence intensity of Thioflavin T is proportional to fibril concentration.[2]
Photostability HighModerate to HighBoth are relatively stable for microscopic analysis.

Experimental Protocol: Congo Red Staining for Amyloid Plaques

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Congo Red Solution (e.g., Bennhold's or Puchtler's alkaline method)

  • Alkaline Alcohol Solution for differentiation

  • Hematoxylin (B73222) (for counterstaining)

  • 10% Neutral Buffered Formalin

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through descending grades of ethanol (B145695) (100%, 95%, 70%) to distilled water (3 minutes each).

  • Staining:

    • Stain in the Congo Red solution for 20-60 minutes.[2]

    • Rinse with distilled water.[2]

  • Differentiation:

    • Briefly differentiate in the alkaline alcohol solution to remove background staining.

  • Counterstaining:

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol and clear in xylene.

    • Mount with a resinous mounting medium.

Visualization:

  • Under bright-field microscopy, amyloid deposits will appear pink to red.

  • Under polarized light microscopy, amyloid deposits will exhibit a characteristic apple-green birefringence.

Experimental Workflow:

Congo_Red_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration CongoRed Congo Red Incubation (20-60 min) Rehydration->CongoRed Rinse1 Rinse (Distilled Water) CongoRed->Rinse1 Differentiation Differentiation (Alkaline Alcohol) Rinse1->Differentiation Counterstain Counterstain (Hematoxylin) Differentiation->Counterstain Dehydration Dehydration (Ethanol Series) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Visualization Microscopy (Bright-field & Polarized) Mounting->Visualization Massons_Trichrome_Workflow cluster_prep Preparation cluster_staining Staining Steps cluster_final Finalization Deparaffinize Deparaffinize & Rehydrate Mordant Mordant (Bouin's Solution, Optional) Deparaffinize->Mordant Nuclei Nuclear Stain (Weigert's Hematoxylin) Mordant->Nuclei Cytoplasm Cytoplasmic Stain (Biebrich Scarlet) Nuclei->Cytoplasm Differentiate Differentiate (Phosphomolybdic Acid) Cytoplasm->Differentiate Collagen Collagen Stain (Fast Green FCF) Differentiate->Collagen Rinse Rinse (Acetic Acid) Collagen->Rinse Dehydrate Dehydrate Rinse->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount Visualization Microscopy Mount->Visualization Methylene_Blue_Staining_Workflow cluster_gel Gel Electrophoresis cluster_staining Staining Process cluster_vis Visualization RunGel Run Agarose Gel Stain Stain with Methylene Blue (20-30 min) RunGel->Stain Destain Destain with Water (30-60 min) Stain->Destain Visualize Visualize on White Light Box Destain->Visualize

References

Assessing the Binding Affinity of HC Red NO. 10 to Cellular Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the binding affinity of HC Red NO. 10, a synthetic hair dye ingredient, to cellular structures. Understanding the interaction of such small molecules with cellular components is crucial for evaluating their safety, potential bioactivity, and mechanism of action. This document outlines a multi-faceted approach, combining computational and experimental techniques to characterize the binding events of this compound at the molecular level.

Introduction

This compound (CAS 95576-89-9) is a small aromatic amine used as a direct hair coloring agent.[1][2][3] Its chemical structure, 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene, allows for its classification as a nitro dye.[3][4] Due to its widespread use in cosmetic formulations, a thorough understanding of its potential interactions with biological systems is of high importance. Assessing the binding affinity of this compound to cellular macromolecules such as proteins and nucleic acids can provide insights into its bio-distribution, potential for bioaccumulation, and toxicological profile. Aromatic amines, as a class, are known to undergo metabolic activation, sometimes leading to reactive intermediates that can interact with cellular nucleophiles.[5][6] Therefore, characterizing the binding of the parent compound is a critical first step in a comprehensive safety assessment.

This document presents a hypothetical study to serve as a practical guide, outlining the necessary protocols to investigate the binding of this compound to a plausible cellular target. For the purpose of these application notes, we will hypothesize that this compound interacts with a member of the Cytochrome P450 family of enzymes (e.g., CYP1A2), which are involved in the metabolism of many xenobiotics, including aromatic amines.[7][8]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the experimental protocols described herein.

Table 1: Computational Docking Results of this compound with Human Cytochrome P450 1A2.

ParameterValue
Docking Score (kcal/mol)-8.2
Estimated Inhibition Constant (Ki, µM)1.5
Interacting ResiduesPhe125, Phe226, Gly316, Ala317
Types of InteractionsPi-Pi stacking, Hydrogen bonds, Van der Waals forces

Table 2: Fluorescence Quenching Data for the Interaction of this compound with CYP1A2.

This compound Concentration (µM)Fluorescence Intensity (a.u.)
0987
2854
4731
6615
8502
10410

Table 3: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC).

ParameterValue
Dissociation Constant (Kd)2.3 µM
Stoichiometry (n)0.98
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (ΔS)-15.8 cal/mol·K

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Silico Docking of this compound to Cytochrome P450 1A2

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of human CYP1A2.

Materials:

  • A computer workstation with molecular modeling software (e.g., AutoDock, Rosetta).[1]

  • The 3D structure of human CYP1A2 (can be obtained from the Protein Data Bank).

  • The 3D structure of this compound (can be generated using chemical drawing software like ChemDraw or from a database like PubChem).

Methodology:

  • Protein Preparation:

    • Load the crystal structure of CYP1A2 into the modeling software.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges to the protein atoms.

    • Define the binding site (grid box) based on the location of the native substrate or known inhibitors.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Minimize the energy of the ligand structure.

    • Define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Run the docking algorithm to predict the binding poses of this compound within the defined active site of CYP1A2.

    • The software will calculate the binding energy for each pose.

  • Analysis:

    • Analyze the top-ranked binding poses based on the docking score.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.

    • The docking score can be used to estimate the binding affinity.

Protocol 2: Fluorescence Quenching Assay

Objective: To experimentally determine the binding affinity of this compound to CYP1A2 by measuring the quenching of intrinsic protein fluorescence.

Materials:

  • Purified human CYP1A2 protein.

  • This compound.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • A spectrofluorometer.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of CYP1A2 in PBS.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired concentrations.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite tryptophan and tyrosine residues in the protein) and the emission wavelength range to 300-400 nm.

    • Place a fixed concentration of CYP1A2 solution in a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Titrate the protein solution with increasing concentrations of this compound, allowing the mixture to equilibrate for a few minutes after each addition.

    • Record the fluorescence spectrum after each titration step.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Use the Stern-Volmer equation or other appropriate binding models to calculate the binding constant (Ka) and the number of binding sites.

Protocol 3: Cellular Localization using Fluorescence Microscopy

Objective: To visualize the subcellular localization of this compound in cultured human cells.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes).

  • Cell culture medium and supplements.

  • This compound.

  • Hoechst 33342 (for nuclear staining).

  • MitoTracker Green FM (for mitochondrial staining).

  • A fluorescence microscope with appropriate filters.

Methodology:

  • Cell Culture and Treatment:

    • Culture HaCaT cells on glass-bottom dishes until they reach 70-80% confluency.

    • Treat the cells with a non-toxic concentration of this compound for a defined period (e.g., 1-4 hours).

    • In the last 30 minutes of incubation, add Hoechst 33342 and MitoTracker Green FM to the culture medium to stain the nuclei and mitochondria, respectively.

  • Live-Cell Imaging:

    • Wash the cells with pre-warmed PBS.

    • Add fresh culture medium without phenol (B47542) red.

    • Image the cells using a fluorescence microscope. Use appropriate filter sets for this compound (based on its excitation and emission spectra, which would need to be determined experimentally), Hoechst 33342 (blue channel), and MitoTracker Green FM (green channel).

  • Image Analysis:

    • Overlay the images from the different channels to determine the subcellular localization of this compound by observing the co-localization of its fluorescence signal with the signals from the nuclear and mitochondrial stains.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_computational In Silico Analysis cluster_experimental In Vitro & In Cellulo Validation comp_analysis Computational Docking protein_prep Protein Structure Preparation (CYP1A2) docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Structure Preparation (this compound) ligand_prep->docking comp_results Binding Affinity Estimation & Pose Analysis docking->comp_results fluorescence_assay Fluorescence Quenching Assay comp_results->fluorescence_assay Guides Experiment itc_assay Isothermal Titration Calorimetry (ITC) comp_results->itc_assay Guides Experiment exp_validation Experimental Validation exp_results Binding Constant (Kd) & Thermodynamic Profile fluorescence_assay->exp_results itc_assay->exp_results microscopy Cellular Localization (Fluorescence Microscopy) localization_results Subcellular Distribution microscopy->localization_results exp_results->microscopy Informs Concentration

Fig. 1: Experimental workflow for assessing binding affinity.

signaling_pathway cluster_cell Cellular Environment hc_red This compound cyp450 Cytochrome P450 (e.g., CYP1A2) hc_red->cyp450 Binding & Metabolism reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite dna DNA reactive_metabolite->dna Covalent Binding dna_adduct DNA Adducts dna->dna_adduct cell_stress Cellular Stress Response dna_adduct->cell_stress apoptosis Apoptosis cell_stress->apoptosis Potential Outcome

Fig. 2: Hypothetical signaling pathway of this compound.

References

Application Notes: Visualizing Eukaryotic Organelles with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Guide to Visualizing Specific Organelles in Eukaryotic Cells with Fluorescent Dyes

Abstract: This document provides detailed application notes and protocols for the fluorescent labeling of specific organelles in live eukaryotic cells. It addresses the initial query regarding HC Red NO. 10 and clarifies its established applications. The core of this document is a guide to the principles and practices of using common, validated fluorescent probes for visualizing the nucleus, mitochondria, and lysosomes. Detailed protocols, data on spectral properties of selected dyes, and workflow diagrams are provided to assist researchers, scientists, and drug development professionals in the successful imaging of subcellular structures.

Introduction: this compound and its Applications

Initial research indicates that this compound is a small, synthetic dye primarily used in the formulation of semi-permanent hair coloring products. Its mechanism of action in this context involves its small molecular size, allowing it to diffuse into the hair shaft and adhere to the keratin (B1170402) structure without a chemical reaction.

A critical review of scientific literature and commercial product information reveals no established or documented use of this compound as a fluorescent probe for visualizing specific organelles in eukaryotic cells for research purposes. Its spectral properties and specificity for subcellular structures have not been characterized for this application. Therefore, for researchers aiming to visualize organelles, it is recommended to use well-established and validated fluorescent dyes that offer high specificity, photostability, and low cytotoxicity.

The following sections provide a detailed guide to the principles and methods for labeling and visualizing key organelles—the nucleus, mitochondria, and lysosomes—using commercially available fluorescent probes.

Principles of Organelle-Specific Fluorescent Labeling

The visualization of subcellular organelles in live cells is achieved through the use of fluorescent molecules (fluorophores) that exhibit a high affinity for a specific organelle. The targeting mechanism of these probes is based on the unique biochemical and physiological properties of each organelle.

  • Nucleus: Probes for the nucleus are typically DNA-binding dyes that are permeable to the cell membrane. These dyes show a significant increase in fluorescence quantum yield upon binding to the minor groove of DNA.

  • Mitochondria: Many mitochondria-targeting dyes are lipophilic cations. They accumulate in the mitochondria due to the large negative membrane potential across the inner mitochondrial membrane, which is actively maintained in healthy cells.

  • Lysosomes: Lysosomes are characterized by their acidic internal pH (around 4.5-5.0). Lysosomotropic probes are typically weak bases that are cell-permeant. Once inside the cell, they diffuse and accumulate in acidic compartments like lysosomes, where they become protonated and trapped, leading to a concentrated fluorescent signal.

Data Presentation: Common Fluorescent Probes for Organelle Visualization

The following table summarizes the spectral properties of commonly used fluorescent dyes for visualizing the nucleus, mitochondria, and lysosomes in live eukaryotic cells.

OrganelleFluorescent ProbeExcitation (nm)Emission (nm)Color
Nucleus Hoechst 33342350461Blue
NucSpot® Live 488500515Green
NucSpot® Live 650650675Far-Red
Mitochondria MitoTracker® Green FM490516Green
MitoTracker® Red CMXRos579599Red
Rhodamine 123507529Green
Lysosomes LysoTracker® Green DND-26504511Green
LysoTracker® Red DND-99577590Red
LysoBrite™ Orange542557Orange

Experimental Protocols

This section provides a general, step-by-step protocol for staining live, adherent eukaryotic cells with a fluorescent organelle probe. Note that optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and the specific probe used. Always refer to the manufacturer's guidelines for the specific reagent.

4.1. Materials

  • Live, adherent cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • Fluorescent organelle probe of choice.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) for preparing the stock solution.

  • Serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS).

  • Complete cell culture medium (with serum).

  • Fluorescence microscope with appropriate filter sets.

4.2. Protocol for Live-Cell Staining

  • Cell Preparation:

    • Culture adherent cells on an imaging-compatible vessel until they reach the desired confluency (typically 50-70%). Ensure the cells are healthy and actively growing.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the fluorescent dye in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the final working concentration (typically in the range of 20-500 nM, but this is highly probe-dependent) in a serum-free medium or buffer. Protect the staining solution from light.

  • Cell Staining:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed (37°C) serum-free medium or buffer.

    • Add the pre-warmed staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells at 37°C in a CO2 incubator for the recommended time (typically 15-45 minutes). The incubation period should be optimized for the specific cell line and probe.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed complete culture medium or buffer to remove any unbound dye.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • The cells are now ready for visualization using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen dye.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for organelle staining and the fundamental principle of fluorescence microscopy.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture Adherent Cells (50-70% Confluency) wash_cells_pre Wash Cells with Pre-warmed Buffer cell_culture->wash_cells_pre prepare_stock Prepare Dye Stock Solution (1-10 mM in DMSO) prepare_working Prepare Working Solution (e.g., 100 nM in serum-free medium) prepare_stock->prepare_working add_dye Add Staining Solution to Cells prepare_working->add_dye wash_cells_pre->add_dye incubate Incubate at 37°C (15-45 min) add_dye->incubate wash_cells_post Wash Cells to Remove Unbound Dye incubate->wash_cells_post add_media Add Fresh Medium wash_cells_post->add_media visualize Image with Fluorescence Microscope add_media->visualize

Caption: A typical experimental workflow for staining live adherent cells with a fluorescent organelle probe.

Fluorescence_Principle cluster_fluorophore Fluorophore ground_state Ground State (S0) excited_state Excited State (S1) ground_state->excited_state Excitation emission_light Emitted Light (Lower Energy Photon) ground_state->emission_light Emission excited_state->ground_state Fluorescence (Emission) excitation_light Excitation Light (High Energy Photon) excitation_light->ground_state Absorption

Caption: The principle of fluorescence, showing excitation and emission of a fluorophore.

Troubleshooting & Optimization

Technical Support Center: Optimizing HC Red NO. 10 Staining for Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: HC Red NO. 10 is a synthetic dye primarily used in cosmetic hair coloring formulations. Its application for staining cultured cells in a research setting is not well-documented in scientific literature. The following guidelines are based on general principles of fluorescence microscopy and cell staining. Researchers should exercise caution and perform thorough validation and cytotoxicity assessments before incorporating this compound into their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and can it be used for live-cell imaging?

A1: this compound, chemically known as 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene, is a nitroaniline derivative.[1][2] Its primary documented use is as a direct dye in semi-permanent and oxidative hair dye formulations.[1] There is currently no established protocol for its use in live or fixed-cell imaging in a research context. Due to the lack of data on its photostability, spectral properties in a cellular environment, and potential cytotoxicity, its suitability for live-cell imaging is unknown and must be empirically determined.

Q2: How do I prepare a stock solution of this compound?

A2: As there are no specific instructions for cell culture applications, a general approach for preparing a stock solution of a new dye should be followed. It is recommended to start by dissolving the this compound powder in a sterile, high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). Store the stock solution in small aliquots at -20°C, protected from light, to minimize freeze-thaw cycles.

Q3: What is a good starting concentration for staining cultured cells with this compound?

A3: The optimal concentration for a new stain can vary significantly between cell types and applications.[3] It is crucial to perform a concentration titration to determine the ideal balance between signal intensity and cell health.[4][5] Based on general protocols for fluorescent dyes, a starting titration range of 0.1 µM to 10 µM is suggested.

Q4: How can I determine if this compound is toxic to my cells?

A4: It is essential to perform a cytotoxicity assay to determine the concentration range of this compound that is non-toxic to your specific cell line.[6][7] A common method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[7][8] This will help you establish a safe working concentration for your staining experiments.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Weak or No Staining Inadequate Dye Concentration: The concentration of this compound may be too low.Gradually increase the dye concentration in your titration experiment.[9][10]
Suboptimal Incubation Time: The incubation period may be too short for the dye to penetrate the cells effectively.Increase the incubation time, while monitoring for potential cytotoxic effects.
Incorrect Filter Sets: The excitation and emission wavelengths of your microscope's filter sets may not be optimal for this compound.Since the spectral properties of this compound in a cellular environment are not well-documented, try acquiring images across a broad range of standard filter sets (e.g., DAPI, FITC, TRITC, Cy5) to identify the best one.
Photobleaching: The fluorescent signal may be fading quickly upon exposure to excitation light.Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if working with fixed cells.[9]
High Background Staining Excessive Dye Concentration: The concentration of this compound may be too high, leading to non-specific binding.Decrease the dye concentration. Perform thorough washing steps after staining.[11][12][13]
Autofluorescence: The cells themselves may be emitting background fluorescence.Image an unstained control sample to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques if your imaging software supports it.[4][14]
Precipitation of the Dye: The dye may not be fully dissolved in the working solution, leading to fluorescent aggregates.Ensure the stock solution is fully dissolved. Consider filtering the working solution before applying it to the cells.
Apparent Cytotoxicity Dye Concentration is Too High: Many fluorescent dyes can be toxic at higher concentrations.Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range for your cell line.[8]
Solvent Toxicity: If using a solvent like DMSO to dissolve the dye, high concentrations of the solvent can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%).[6]

Experimental Protocols

Protocol 1: Determining the Optimal Staining Concentration of this compound

This protocol outlines a general workflow for titrating a new fluorescent dye to find the optimal concentration for staining cultured cells.

Materials:

  • Cultured cells grown on coverslips or in imaging-compatible plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a camera

Procedure:

  • Cell Seeding: Seed your cells at a desired density on your chosen imaging vessel and allow them to adhere and grow for 24-48 hours.

  • Prepare Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range is 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.

  • Staining: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest dye concentration).

  • Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or complete medium to remove unbound dye.[13]

  • Imaging: Image the cells using a fluorescence microscope. Systematically test different filter sets to find the optimal excitation and emission channels. Acquire images for each concentration.

  • Analysis: Evaluate the images for staining intensity, subcellular localization (if any), and any signs of cellular stress or morphological changes. The optimal concentration will provide a clear signal with minimal background and no observable cytotoxicity.

Protocol 2: Assessing the Cytotoxicity of this compound using the MTT Assay

This protocol provides a method to quantify the effect of this compound on cell viability.

Materials:

  • Cultured cells

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the dye. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Example Titration of this compound Staining

ConcentrationStaining IntensityBackgroundApparent Cytotoxicity
0.1 µMVery LowLowNone
0.5 µMLowLowNone
1 µMModerateLowNone
5 µMHighModerateMinor morphological changes
10 µMVery HighHighSignificant cell rounding/detachment

Table 2: Example Cytotoxicity Data for this compound (MTT Assay)

Concentration (µM)Average Absorbance (570 nm)% Cell Viability
0 (Control)1.25100%
0.11.2398.4%
11.1995.2%
100.8870.4%
500.4536.0%
1000.1512.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prepare_dilutions Prepare Serial Dilutions (0.1 - 10 µM) prep_stock->prepare_dilutions seed_cells Seed Cells in Imaging Plate stain_cells Incubate Cells with Dye seed_cells->stain_cells prepare_dilutions->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells analyze_images Evaluate Staining & Cell Morphology image_cells->analyze_images det_optimal Determine Optimal Concentration analyze_images->det_optimal

Caption: Workflow for optimizing this compound staining concentration.

cytotoxicity_workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_data Data Analysis seed_cells_96 Seed Cells in 96-well Plate treat_cells Treat Cells with Dye (24-72h) seed_cells_96->treat_cells prepare_treatments Prepare this compound Serial Dilutions prepare_treatments->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

References

Reducing background staining with HC Red NO. 10 in immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining in immunofluorescence (IF) experiments, with a focus on protocols potentially involving novel dyes such as HC Red No. 10.

Troubleshooting Guide: High Background Staining

High background staining can obscure specific signals, leading to difficulties in data interpretation. This guide addresses common causes and provides systematic solutions.

Problem: Generalized High Background Across the Specimen

This can manifest as a diffuse, non-specific signal across the entire tissue or cell sample, making it difficult to distinguish the target antigen.

Potential Causes and Solutions

Potential CauseRecommended Solution
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000).[1][2][3][4][5]
Secondary Antibody Non-Specific Binding Run a control where the primary antibody is omitted. If staining persists, the secondary antibody is binding non-specifically.[1][2] Consider using a pre-adsorbed secondary antibody or one raised in a different host species. Ensure the blocking serum is from the same species as the secondary antibody.[2][6]
Insufficient Blocking Increase the blocking time (e.g., from 30 minutes to 1 hour) or try a different blocking agent.[1][2][6] Common blocking agents include normal serum, bovine serum albumin (BSA), and non-fat dry milk.[6][7] For challenging tissues, commercial blocking buffers may be more effective.
Inadequate Washing Increase the number and duration of wash steps after antibody incubations. Use a buffer like PBS containing a mild detergent (e.g., 0.05% Tween-20) to help remove unbound antibodies.[1]
Autofluorescence Examine an unstained sample under the microscope to check for endogenous fluorescence.[3][8][9] Autofluorescence can be caused by the fixation method or inherent properties of the tissue (e.g., collagen, elastin, red blood cells).[8][10][11]

Troubleshooting Workflow for Generalized High Background

start High Background Observed check_unstained Examine Unstained Control start->check_unstained autofluorescence Autofluorescence Present? check_unstained->autofluorescence autofluorescence_yes Implement Autofluorescence Quenching Protocol autofluorescence->autofluorescence_yes Yes autofluorescence_no No Significant Autofluorescence autofluorescence->autofluorescence_no No omit_primary Run 'Secondary Only' Control autofluorescence_yes->omit_primary autofluorescence_no->omit_primary secondary_binding Staining in 'Secondary Only' Control? omit_primary->secondary_binding secondary_binding_yes Troubleshoot Secondary Antibody: - Change secondary - Use pre-adsorbed secondary - Optimize blocking secondary_binding->secondary_binding_yes Yes secondary_binding_no Staining is Likely from Primary Antibody or Other Factors secondary_binding->secondary_binding_no No end Background Reduced secondary_binding_yes->end optimize_primary Optimize Primary Antibody: - Titrate concentration - Reduce incubation time secondary_binding_no->optimize_primary optimize_blocking Optimize Blocking: - Increase blocking time - Change blocking agent secondary_binding_no->optimize_blocking optimize_washing Optimize Washing: - Increase number and  duration of washes secondary_binding_no->optimize_washing optimize_primary->end optimize_blocking->end optimize_washing->end

Caption: A flowchart for systematically troubleshooting generalized high background staining in immunofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it contribute to background staining?

This compound is a synthetic dye primarily used in hair coloring products.[12][13][14] While not a conventional immunofluorescence dye, its chemical properties, such as being a small nitro dye, suggest it could potentially be used in specialized staining protocols.[12] If used in immunofluorescence, its small molecular size and potential for non-specific binding could contribute to background staining. The principles of reducing background for other small molecule dyes would apply, such as robust blocking and stringent washing protocols.

Q2: How does fixation affect background staining?

Aldehyde-based fixatives like paraformaldehyde (PFA) and formalin can induce autofluorescence by cross-linking proteins.[8][9] Glutaraldehyde is known to cause more autofluorescence than PFA or formaldehyde.[9] The duration of fixation is also critical; over-fixation can lead to increased background.[3][5]

Q3: What are the best practices for blocking?

Blocking is a crucial step to prevent non-specific antibody binding.[6]

  • Choice of Blocking Agent: Normal serum from the species in which the secondary antibody was raised is a common and effective choice.[6] BSA and non-fat dry milk are also widely used, though milk should be avoided when working with phospho-specific antibodies.[6]

  • Blocking Time: A typical blocking time is 30-60 minutes at room temperature.[15] Insufficient blocking can result in high background.[1][2]

  • Detergents: Including a non-ionic detergent like Triton X-100 or Tween 20 in the blocking and antibody dilution buffers can help to reduce non-specific hydrophobic interactions.

Q4: How can I reduce autofluorescence?

Autofluorescence is the natural fluorescence of the biological specimen.

  • Quenching Agents: Several chemical treatments can reduce autofluorescence. Sudan Black B is effective against lipofuscin-induced autofluorescence but can introduce its own signal in the red and far-red channels.[7][8][10][16] Other agents like sodium borohydride (B1222165) and copper sulfate (B86663) have shown varying degrees of success.[8][9][11]

  • Fixation Choice: Where possible, consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) for fixation, as they tend to cause less autofluorescence than aldehyde fixatives.[9][16]

  • Perfusion: For tissue sections, perfusing the animal with PBS prior to fixation can help to remove red blood cells, which are a major source of autofluorescence.[9][11]

Signaling Pathway of Non-Specific Antibody Binding and Mitigation

cluster_problem Mechanism of Non-Specific Binding cluster_solution Mitigation Strategies Primary_Ab Primary Antibody Nonspecific_Sites Non-Specific Binding Sites (e.g., Fc receptors, hydrophobic areas) Primary_Ab->Nonspecific_Sites Non-specific binding (high concentration) Secondary_Ab Secondary Antibody Secondary_Ab->Nonspecific_Sites Non-specific binding Tissue Tissue/Cell Antigens Blocking Blocking Agents (Serum, BSA) Blocking->Nonspecific_Sites Occludes sites Washing Washing Steps (PBS-T) Washing->Primary_Ab Removes unbound Ab Washing->Secondary_Ab Removes unbound Ab Titration Antibody Titration Titration->Primary_Ab Optimizes concentration

Caption: A diagram illustrating how non-specific antibody binding occurs and the key strategies to prevent it.

Experimental Protocols

Standard Immunofluorescence Protocol with Troubleshooting Checkpoints

This protocol provides a general workflow for immunofluorescence staining of cultured cells on coverslips.

  • Cell Culture and Fixation:

    • Grow cells on sterile coverslips in a petri dish.

    • Wash cells briefly with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

      • Troubleshooting: If autofluorescence is high, consider fixing with chilled methanol for 10 minutes at -20°C.[9]

  • Permeabilization:

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[17]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate coverslips in blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature.[18]

      • Troubleshooting: Insufficient blocking is a common cause of background. Ensure the entire coverslip is covered with blocking solution.[6]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

      • Troubleshooting: If background is high, perform a titration of the primary antibody to find the optimal dilution.[5]

  • Washing:

    • Wash three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer.

    • Incubate for 1 hour at room temperature, protected from light.

      • Troubleshooting: Run a "secondary only" control to check for non-specific binding of the secondary antibody.[2]

  • Washing and Counterstaining:

    • Wash three times with PBS containing 0.05% Tween-20 for 5-10 minutes each, protected from light.

    • If desired, counterstain with a nuclear stain like DAPI.

  • Mounting:

    • Mount the coverslip on a microscope slide using an anti-fade mounting medium.

    • Seal the edges with clear nail polish and store at 4°C in the dark.

Protocol for Autofluorescence Quenching

This can be incorporated into the standard protocol after fixation and permeabilization.

  • Sodium Borohydride Treatment (for aldehyde-induced autofluorescence):

    • After fixation, wash the sample with PBS.

    • Incubate with freshly prepared 0.1% sodium borohydride in PBS for 10 minutes at room temperature.[3][9]

    • Wash thoroughly with PBS (3 x 5 minutes).

    • Proceed with the blocking step.

  • Sudan Black B Treatment (for lipofuscin autofluorescence):

    • After the final wash step of the staining protocol, incubate the sample in 0.1% Sudan Black B in 70% ethanol for 5-10 minutes.

    • Wash extensively with PBS to remove excess Sudan Black B.

    • Mount as usual.

      • Note: Sudan Black B can introduce a signal in the red/far-red channels.[7]

References

Technical Support Center: Troubleshooting Poor Staining with Novel Dye Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor staining results when using novel dye compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform when a novel fluorescent dye-conjugate yields a weak or no signal?

A1: When experiencing weak or no signal with a new fluorescent dye, it's crucial to systematically validate both the dye and the experimental protocol. Here are the initial steps:

  • Confirm Instrument Compatibility: Ensure your microscope's lasers and filters are appropriate for the novel dye's excitation and emission spectra.[1]

  • Antibody Titration: The optimal concentration for an antibody conjugate can change with a new dye. It's essential to perform a titration to find the concentration that provides the best signal-to-noise ratio.[2][3]

  • Validate the Primary Antibody: If using an indirect staining method, confirm that the primary antibody is validated for your application and that the secondary antibody is compatible with the primary's host species.[4]

  • Check for Photobleaching: Novel dyes may have different photostability. Minimize light exposure and use an anti-fade mounting medium.[1][5]

  • Sample Preparation: Ensure proper fixation and permeabilization, as these steps are critical for antibody access to the target epitope.[6][7]

Q2: My new dye is showing high background staining. What are the likely causes and solutions?

A2: High background can obscure your specific signal and is a common issue with novel dyes. The problem can stem from the dye itself or from the staining protocol.

  • Non-Specific Binding of the Dye: Some novel dyes, particularly hydrophobic ones, can bind non-specifically to cellular components or the coverslip.[8][9] Consider using a blocking agent that is not based on serum from the secondary antibody's host species if you suspect dye-protein interactions.[4]

  • Antibody Concentration: Too high a concentration of the antibody-dye conjugate can lead to non-specific binding. Titrate your antibody to find the optimal concentration.[4]

  • Inadequate Blocking: Ensure you are using an appropriate blocking buffer for your sample type.

  • Insufficient Washing: Increase the number and duration of wash steps to remove unbound antibodies.

  • Autofluorescence: Your sample may have endogenous fluorescence. Image an unstained control to assess the level of autofluorescence and consider using a dye with a longer wavelength (red or far-red) to minimize this effect.[10]

Q3: The fluorescence of my novel dye fades very quickly during imaging. What is happening and how can I prevent it?

A3: Rapid fading of fluorescence is known as photobleaching, which is the irreversible destruction of a fluorophore by light.[11] The photostability of novel dyes can vary significantly.

  • Minimize Light Exposure: Reduce the intensity of the excitation light and the exposure time.[11]

  • Use Anti-Fade Reagents: Mount your samples in a commercially available anti-fade mounting medium.

  • Optimize Imaging Settings: Acquire images using a more sensitive detector to reduce the required exposure time.[12]

  • Choose a More Photostable Dye: If photobleaching remains a significant issue, you may need to consider a different dye with known higher photostability.[5][13]

Q4: I am observing unexpected staining patterns or dye aggregation. What could be the cause?

A4: Novel dyes may have unique chemical properties that can lead to aggregation or off-target binding.

  • Dye Aggregation: Some fluorescent dyes can form aggregates, especially at high concentrations or in certain buffers, leading to punctate, non-specific staining.[14][15] Ensure the dye is fully dissolved in the labeling buffer and consider using a lower dye-to-protein ratio during conjugation.

  • Solubility Issues: Poor water solubility of a new dye can lead to precipitation and artifacts.[16][17] Ensure the dye is soluble in your staining buffer.

  • Interaction with Cellular Components: The chemical structure of the novel dye may cause it to accumulate in specific organelles or bind to certain macromolecules non-specifically.[18][19]

Troubleshooting Guides

Guide 1: Weak or No Fluorescence Signal

This guide provides a step-by-step approach to troubleshooting weak or absent fluorescence signals with novel dye compounds.

Potential Cause Recommended Solution
Incorrect Microscope Settings Verify that the excitation and emission filters on the microscope are appropriate for the novel dye's spectral properties.[1]
Antibody Concentration Too Low Perform an antibody titration to determine the optimal concentration for the new dye conjugate.[20][21]
Ineffective Fixation/Permeabilization Optimize the fixation and permeabilization protocol for your specific target and cell type. Some epitopes are sensitive to certain fixatives.[7][22][23]
Photobleaching Minimize light exposure, use an anti-fade mounting medium, and optimize imaging parameters to reduce photobleaching.[5][11]
Low Target Expression Confirm the expression of your target protein in your sample using a validated method like Western blotting.
Inactive Dye Ensure the novel dye has been stored correctly and has not expired.
Guide 2: High Background and Non-Specific Staining

This guide will help you diagnose and resolve issues related to high background fluorescence and non-specific staining.

Potential Cause Recommended Solution
High Antibody Concentration Titrate the antibody to find a concentration that maximizes the specific signal while minimizing background.[4]
Non-Specific Dye Binding The hydrophobicity of a dye can influence non-specific binding.[8][9] Consider using a different blocking agent or a more hydrophilic dye if available.
Inadequate Blocking Use a blocking solution appropriate for your sample (e.g., serum from the secondary antibody host species).
Insufficient Washing Increase the number and duration of wash steps after antibody incubations.
Autofluorescence Image an unstained control to assess autofluorescence. If significant, consider using a dye with excitation/emission in the red or far-red spectrum.[10]
Secondary Antibody Cross-Reactivity If using an indirect method, ensure the secondary antibody is highly cross-adsorbed.

Data Presentation

Table 1: Photophysical Properties of Selected Commercially Available Fluorescent Dyes

This table provides a comparison of key photophysical properties of some common fluorescent dyes to serve as a reference when evaluating novel compounds.

Fluorophore Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (cm⁻¹M⁻¹) Quantum Yield Relative Brightness
Alexa Fluor 488 49551971,0000.9265,320
Fluorescein (FITC) 49451875,0000.7959,250
Rhodamine B 555580105,0000.3132,550
Cy3 550570150,0000.1522,500
Alexa Fluor 546 556573104,0000.7982,160
Cy5 649670250,0000.2050,000
Alexa Fluor 647 650668239,0000.3378,870

Data compiled from various sources.[24][25][26][27][28] Brightness is calculated as Molar Extinction Coefficient × Quantum Yield.

Experimental Protocols

Protocol 1: Antibody Titration for a Novel Dye-Conjugate

Objective: To determine the optimal concentration of a novel fluorescent dye-conjugated antibody that provides the best signal-to-noise ratio.[2][3][20][21][29]

Materials:

  • Cells or tissue expressing the target of interest

  • Novel dye-conjugated antibody

  • Staining buffer (e.g., PBS with 1% BSA)

  • 96-well plate or slides

  • Fluorescence microscope

Procedure:

  • Prepare a series of 2-fold serial dilutions of the antibody-dye conjugate in staining buffer. A typical starting concentration is 10 µg/mL, with 8 dilutions.[20][21]

  • Prepare your cells or tissue sections as per your standard protocol (including fixation and permeabilization if required).

  • Add an equal volume of your cell suspension to each well of a 96-well plate, or apply the diluted antibody to your tissue sections on slides.

  • Incubate for the desired time and temperature (e.g., 1 hour at room temperature or overnight at 4°C), protected from light.

  • Wash the cells/tissue sections three times with staining buffer to remove unbound antibody.

  • Mount the samples with an anti-fade mounting medium.

  • Image all samples using the same microscope settings (e.g., exposure time, laser power).

  • Analyze the images to determine the concentration that gives the brightest specific signal with the lowest background. This is your optimal concentration.

Protocol 2: Optimizing Fixation and Permeabilization for a Novel Dye

Objective: To determine the best fixation and permeabilization method for a specific antibody and novel dye combination to ensure epitope integrity and antibody accessibility.[6][7][23][30]

Materials:

  • Cells grown on coverslips

  • Fixatives: 4% Paraformaldehyde (PFA) in PBS, ice-cold Methanol

  • Permeabilization agents: 0.1% Triton X-100 in PBS, 0.1% Saponin in PBS

  • PBS

  • Blocking buffer

  • Primary and novel dye-conjugated secondary antibodies

Procedure:

  • Prepare four sets of coverslips with your cells.

  • Condition 1 (PFA + Triton X-100):

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash 3x with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash 3x with PBS.

  • Condition 2 (PFA + Saponin):

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash 3x with PBS.

    • Permeabilize with 0.1% Saponin for 10 minutes.

    • Wash 3x with PBS.

  • Condition 3 (Methanol):

    • Fix and permeabilize with ice-cold Methanol for 10 minutes at -20°C.

    • Wash 3x with PBS.

  • Condition 4 (No Permeabilization - for surface staining):

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash 3x with PBS.

  • Proceed with your standard blocking and antibody incubation steps for all conditions.

  • Mount and image all coverslips using identical settings.

  • Compare the staining patterns and signal intensity to determine the optimal fixation and permeabilization method for your experiment.

Mandatory Visualizations

TroubleshootingWorkflow start Poor Staining Result weak_signal Weak or No Signal start->weak_signal Is the signal weak or absent? high_background High Background start->high_background Is the background high? photobleaching Signal Fades Quickly start->photobleaching Does the signal fade rapidly? check_microscope Check Microscope Settings (Filters, Lasers) weak_signal->check_microscope Yes titrate_ab2 Titrate Antibody (Lower Concentration) high_background->titrate_ab2 Yes reduce_exposure Reduce Light Exposure (Intensity & Time) photobleaching->reduce_exposure Yes titrate_ab Perform Antibody Titration check_microscope->titrate_ab Settings OK end Problem Resolved check_microscope->end Signal Improved optimize_fixperm Optimize Fixation/ Permeabilization titrate_ab->optimize_fixperm Signal still weak titrate_ab->end Signal Improved validate_ab Validate Antibody Specificity optimize_fixperm->validate_ab No improvement optimize_fixperm->end Signal Improved validate_ab->end Antibody issue identified optimize_blocking Optimize Blocking Step titrate_ab2->optimize_blocking Background still high titrate_ab2->end Background Reduced increase_washes Increase Wash Steps optimize_blocking->increase_washes No improvement optimize_blocking->end Background Reduced check_autofluorescence Check for Autofluorescence increase_washes->check_autofluorescence Still high background increase_washes->end Background Reduced check_autofluorescence->end Autofluorescence identified use_antifade Use Anti-fade Mounting Medium reduce_exposure->use_antifade Fading persists reduce_exposure->end Fading Reduced optimize_imaging Optimize Imaging Settings (e.g., detector gain) use_antifade->optimize_imaging Still an issue use_antifade->end Fading Reduced optimize_imaging->end Fading Reduced

Caption: A troubleshooting workflow for poor staining results.

StainingProtocol start Start: Sample Preparation fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Novel Dye Conjugate) wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 mounting Mounting (with Anti-fade) wash2->mounting imaging Fluorescence Imaging mounting->imaging

Caption: A generalized experimental workflow for immunofluorescence staining.

References

Technical Support Center: Improving the Photostability of HC Red NO. 10 for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: HC Red NO. 10 is primarily documented as a cosmetic colorant. Its application as a fluorescent probe in long-term imaging is a novel use case. The following guidelines are based on established principles of fluorescence microscopy and photostability enhancement for organic dyes. Researchers should validate these recommendations for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for long-term imaging?

Q2: My this compound signal is fading very quickly. What are the likely causes?

A2: Rapid signal loss is a classic sign of photobleaching. The primary causes are:

  • High Excitation Light Intensity: Using a laser or lamp that is brighter than necessary is the most common cause of accelerated photobleaching.[4]

  • Prolonged Exposure Time: Continuous illumination of the sample, even at low light levels, will eventually lead to photobleaching.[5]

  • Presence of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen creates highly reactive species that can destroy the dye molecule.[2]

  • Inherent Photostability of the Dye: Some dyes are naturally more resistant to photobleaching than others. As a nitroaromatic compound, this compound may be inherently susceptible to photochemical reactions.[6][7]

Q3: How can I distinguish between photobleaching and a genuine biological event?

A3: To determine if signal loss is due to photobleaching, you can image a fixed (dead) control sample stained with this compound under the exact same imaging conditions and duration as your live experiment. If the signal fades in the fixed sample, the loss is attributable to photobleaching. Any signal decrease in your experimental sample that is significantly faster than in the control is more likely to be a result of a biological process.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical cocktails added to the imaging medium to protect fluorophores from photobleaching. They typically work by scavenging reactive oxygen species (ROS) that are a primary cause of photodegradation. Common components include antioxidants like Trolox, n-propyl gallate (NPG), and ascorbic acid, which neutralize free radicals.

Troubleshooting Guide: Rapid Signal Loss of this compound

If you are experiencing rapid fading of your this compound signal, follow these steps to diagnose and mitigate the issue.

G start Start: Rapid Signal Fading reduce_light 1. Reduce Excitation Intensity (Use ND filter or lower laser power) start->reduce_light Is light intensity at minimum? reduce_time 2. Minimize Exposure Time (Increase camera binning, reduce frame rate) reduce_light->reduce_time Still fading? add_antifade 3. Add Antifade Reagent (e.g., Trolox, NPG) reduce_time->add_antifade Still fading? check_dye 4. Characterize Dye Photostability (Run photobleaching control experiment) add_antifade->check_dye Still fading? result Problem Solved: Stable Signal for Long-Term Imaging check_dye->result If stable, proceed. If not, consider alternative dyes.

Caption: Troubleshooting workflow for addressing rapid photobleaching.

Quantitative Data: Evaluating Photostability Enhancements

Since no specific photostability data for this compound in imaging exists, researchers must generate it empirically. The following table provides a template for presenting such data, showing hypothetical results for this compound under different conditions. The "Photobleaching Half-life" is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.

ConditionExcitation Power (mW)Photobleaching Half-life (seconds)Fold Improvement (vs. Control)
Control (Standard Buffer) 10151.0
Control (Standard Buffer)5352.3
+ 500 µM Ascorbic Acid 10453.0
+ 2 mM Trolox 10906.0
+ Commercial Antifade Medium 1025016.7

Experimental Protocols

Protocol 1: Quantification of Photobleaching Rate

This protocol allows for the quantitative comparison of this compound photostability under different conditions.

G cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis prep1 Prepare samples with this compound (e.g., stained cells or dye in solution) prep2 Add experimental variable (e.g., control buffer vs. antifade reagent) prep1->prep2 img1 Place sample on microscope prep2->img1 img2 Define a region of interest (ROI) img1->img2 img3 Acquire time-lapse series with continuous excitation at fixed power img2->img3 an1 Measure mean fluorescence intensity of the ROI in each frame img3->an1 an2 Plot Intensity vs. Time an1->an2 an3 Fit data to an exponential decay curve (F(t) = F0 * e^(-kt)) an2->an3 an4 Calculate photobleaching half-life (t½ = ln(2)/k) an3->an4

Caption: Workflow for quantifying fluorophore photostability.

Methodology:

  • Sample Preparation: Prepare identical samples stained with this compound. For testing additives, create parallel samples with the control imaging buffer and the buffer containing the antifade reagent to be tested (e.g., 2 mM Trolox).

  • Microscope Setup:

    • Use a stable light source (e.g., laser or LED).

    • Set the excitation wavelength appropriate for this compound.

    • Fix all imaging parameters: objective, laser power, camera exposure time, and gain. These must remain constant across all experiments to ensure valid comparisons.

  • Image Acquisition:

    • Select a field of view and focus on the sample.

    • Begin a time-lapse acquisition with the desired frame rate (e.g., 1 frame per second).

    • Continuously illuminate the sample throughout the acquisition until the fluorescence signal has diminished significantly (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Define a Region of Interest (ROI) within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Plot the normalized intensity (Intensity at time t / Initial Intensity) against time.

    • Fit the resulting curve to a single-exponential decay function to determine the photobleaching rate constant (k).[8]

    • Calculate the half-life (t₁/₂) as ln(2)/k. A longer half-life indicates greater photostability.

Protocol 2: General Workflow for Long-Term Imaging

This protocol outlines best practices to maximize signal stability during a long-term imaging experiment.

G A 1. Optimize Staining Use lowest effective this compound concentration B 2. Prepare Imaging Medium Supplement with antifade reagent (e.g., ProLong Live) A->B C 3. Optimize Microscope Settings B->C D Set lowest viable excitation power C->D E Use most sensitive detector settings C->E F Minimize exposure time per frame C->F G 4. Set Acquisition Protocol Image only as often as necessary (interval imaging) H 5. Use Hardware Blanking Shutter light path between acquisitions G->H I 6. Acquire Data H->I

Caption: Experimental workflow for a photostability-optimized imaging session.

Methodology:

  • Optimize Staining: Use the lowest possible concentration of this compound that provides a sufficient signal-to-noise ratio. Excess fluorophores do not necessarily lead to a better signal and may contribute to background noise.

  • Prepare Imaging Medium: Use a high-quality, buffered imaging medium. For live-cell imaging, ensure the medium maintains physiological pH and temperature. Supplement the medium with a commercial live-cell compatible antifade reagent or a well-tested antioxidant like Trolox.[9]

  • Minimize Photon Dose:

    • Light Intensity: Use a neutral density (ND) filter or lower the laser power to the minimum level required for a detectable signal.[4][10]

    • Exposure Time: Use the shortest camera exposure time possible. Increase camera gain or use pixel binning if necessary to compensate for the shorter exposure.[5]

    • Detector: Use a high quantum efficiency detector (e.g., sCMOS or EMCCD camera) to maximize the signal captured for every emitted photon.

  • Reduce Illumination Time:

    • Focusing: Locate the region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence.

    • Interval Acquisition: For time-lapse experiments, only illuminate the sample during the brief moment of image capture. Use the longest possible interval between time points that still captures the dynamics of the biological process.

    • Hardware Blanking: Ensure that a physical shutter is blocking the excitation light path at all times except during camera exposure. This prevents unnecessary photobleaching between acquisitions.[3]

References

Technical Support Center: Minimizing Cytotoxicity of HC Red No. 10 in Live-Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of HC Red No. 10 during live-cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cytotoxicity a concern in live-cell staining?

A1: this compound is a synthetic dye.[1][2] While effective for certain staining applications, it's crucial to acknowledge its potential for cytotoxicity. In live-cell imaging, introducing any external agent can induce stress, leading to altered cellular behavior or even cell death. This can compromise the validity of experimental results, as observed phenomena may be artifacts of toxicity rather than the biological process under investigation.[3]

Q2: What are the common signs of cytotoxicity caused by this compound?

A2: Signs of cytotoxicity can range from subtle to severe. Early indicators may include altered cell motility, changes in mitochondrial morphology (e.g., fragmentation or swelling), and decreased proliferation. More pronounced signs of distress include plasma membrane blebbing, the formation of vacuoles, and cell detachment from the culture surface, ultimately leading to apoptosis or necrosis.

Q3: What are the primary mechanisms of dye-induced cytotoxicity?

A3: The primary mechanisms of cytotoxicity from fluorescent dyes like this compound often involve:

  • Generation of Reactive Oxygen Species (ROS): The excitation of fluorescent molecules can lead to the production of ROS, which are highly reactive chemicals that can damage cellular components like DNA, proteins, and lipids.[4]

  • Induction of Apoptosis: Cellular damage caused by the dye or ROS can trigger programmed cell death, or apoptosis. This is a regulated process involving the activation of caspases.

  • Mitochondrial Dysfunction: Some dyes can accumulate in mitochondria and disrupt their function, leading to a decrease in cellular energy production and the initiation of apoptosis.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A4: The optimal concentration of this compound is cell-type dependent and must be determined empirically. A concentration titration is recommended. Start with a low concentration and incrementally increase it, while assessing cell viability using assays like the MTT assay or a live/dead cell staining kit. The goal is to find the lowest concentration that provides adequate signal for your imaging needs without significantly impacting cell health.

Q5: Are there any safer alternatives to this compound for live-cell staining?

A5: Yes, several less toxic alternatives are available for live-cell imaging. Dyes with excitation wavelengths in the far-red spectrum are generally less damaging to cells.[5] Some alternatives to consider include certain far-red nuclear stains and cytoplasmic membrane dyes.[5][6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound for live-cell staining.

Problem 1: High levels of cell death observed after staining.

Possible Cause Recommended Solution
Dye concentration is too high. Perform a dose-response experiment to determine the lowest effective concentration. Use a viability assay like the MTT assay to quantify cytotoxicity at different concentrations.
Prolonged incubation time. Reduce the incubation time with the dye to the minimum required for sufficient staining. Test different incubation times (e.g., 15, 30, 60 minutes) and assess both signal intensity and cell viability.
Phototoxicity from imaging. Minimize light exposure by reducing the excitation light intensity, decreasing the exposure time, and limiting the frequency of image acquisition.[8]
Cell type is particularly sensitive. Consider using a less toxic alternative dye, especially for long-term imaging experiments.

Problem 2: Sub-optimal staining with low signal-to-noise ratio.

Possible Cause Recommended Solution
Dye concentration is too low. Gradually increase the dye concentration while monitoring for signs of cytotoxicity.
Inadequate incubation time. Increase the incubation time to allow for sufficient dye uptake.
Sub-optimal imaging settings. Optimize microscope settings, including detector gain and laser power, to enhance signal detection without increasing phototoxicity.
High background fluorescence. Wash the cells with fresh, pre-warmed culture medium or a suitable buffer after incubation to remove excess dye.

Experimental Protocols

To assist in optimizing your staining protocol and assessing cytotoxicity, detailed methodologies for key experiments are provided below.

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol allows for the quantitative assessment of cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight.[9]

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the dye. Include untreated control wells.

  • Incubation: Incubate the plate for the desired staining time (e.g., 30 minutes, 1 hour, 2 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[10]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: Assessing Apoptosis using Annexin V Staining

This protocol helps to determine if cytotoxicity induced by this compound is due to apoptosis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the chosen duration. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Live/Dead Cell Viability Assay

This protocol provides a qualitative and quantitative assessment of live and dead cells in a population.

Materials:

  • Cells treated with this compound

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-III)[13][14]

  • PBS or other suitable buffer

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (e.g., 1 µM) and Ethidium Homodimer-III (e.g., 2 µM) in PBS.[13]

  • Cell Treatment: Treat cells with this compound.

  • Washing: Gently wash the cells with PBS.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.[13]

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for green (Calcein AM, live cells) and red (Ethidium Homodimer-III, dead cells) fluorescence.[13]

Data Presentation

Use the following tables to record and compare your experimental data.

Table 1: this compound Concentration Optimization

This compound ConcentrationIncubation Time% Cell Viability (MTT Assay)Staining Quality (Subjective)
Control (0 µM)30 min100%N/A
X µM30 min
Y µM30 min
Z µM30 min
Control (0 µM)60 min100%N/A
X µM60 min
Y µM60 min
Z µM60 min

Table 2: Apoptosis Induction by this compound

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated Control
This compound (Low Conc.)
This compound (High Conc.)
Positive Control

Visualizations

Signaling Pathway for Apoptosis

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which can be triggered by cellular stress induced by cytotoxic agents.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Death-Inducing Signaling Complex Death Receptor->DISC Activates Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleaves Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves Cellular Stress Cellular Stress (e.g., DNA damage, ROS) Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Cleaves Caspase-3 Executioner Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Procaspase-3->Caspase-3 Cleavage

Caption: Intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for Minimizing Cytotoxicity

This workflow outlines the steps to optimize this compound staining for minimal cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A 1. Culture Cells C 3. Treat Cells with Dye (Vary Concentration & Time) A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Assess Cytotoxicity (e.g., MTT, Live/Dead Assay) C->D E 5. Image Cells (Minimize Light Exposure) C->E F 6. Quantify Cell Viability & Staining Intensity D->F E->F G 7. Determine Optimal Staining Conditions F->G G->C Re-optimize if necessary H 8. Proceed with Live-Cell Imaging Experiment G->H Lowest toxic concentration with sufficient signal

Caption: Workflow for optimizing this compound staining.

References

Technical Support Center: Optimizing HC Red NO. 10 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HC Red NO. 10. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during staining experiments. Here, you will find detailed experimental protocols, data-driven recommendations, and visual guides to enhance your staining performance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for staining with this compound?

A1: The optimal pH for this compound staining is highly dependent on the specific application and the target cellular components. Generally, the pH of the staining solution influences the charge of both the dye and the cellular structures, thereby affecting staining intensity and specificity. For general guidance:

  • Slightly Acidic to Neutral pH (6.0-7.4): This range is often a good starting point for balancing cytoplasmic and nuclear staining. A study on tissue staining found an optimal contrast-to-noise ratio at a pH of 7.1 for their specific application.

  • Acidic pH (4.0-6.0): An acidic environment increases the positive charge of proteins in the cytoplasm, which can enhance their affinity for anionic dyes. However, the effect on a cationic dye like this compound might be reduced cytoplasmic staining. At a pH of 3.5 to 4, the phosphate (B84403) groups of DNA and RNA are fully ionized, potentially increasing their affinity for cationic dyes.[1]

  • Alkaline pH (7.5-8.5): In an alkaline environment, carboxyl groups on proteins are fully ionized, increasing their negative charge and potentially enhancing binding with cationic dyes.[1]

We recommend performing a pH optimization experiment to determine the ideal pH for your specific cell or tissue type and target of interest.

Q2: My staining is too weak. How can I increase the intensity?

A2: Weak staining can be caused by several factors. Here are a few troubleshooting steps:

  • Optimize pH: As discussed in Q1, the pH of your staining solution is critical. Experiment with a range of pH values to find the optimal condition for your target.

  • Increase Dye Concentration: If optimization of pH does not yield satisfactory results, consider increasing the concentration of the this compound solution.

  • Increase Incubation Time: Extending the incubation period with the staining solution can allow for greater dye penetration and binding.

  • Check Fixation: Improper or insufficient fixation can lead to poor tissue preservation and reduced staining. Ensure your fixation protocol is appropriate for your sample and the target you are trying to stain.

Q3: I am observing high background staining. What can I do to reduce it?

A3: High background staining can obscure specific signals. To mitigate this:

  • Adjust pH: An inappropriate pH can lead to non-specific binding of the dye. Refer to the pH optimization protocol to find a pH that maximizes specific staining while minimizing background.

  • Reduce Dye Concentration: Using a lower concentration of this compound can decrease non-specific binding.

  • Optimize Incubation Time: Shortening the incubation time can reduce the amount of non-specific dye uptake.

  • Improve Washing Steps: Ensure adequate and thorough washing after the staining step to remove unbound dye.

Q4: Is this compound suitable for nuclear or cytoplasmic staining?

A4: The localization of this compound staining (nuclear vs. cytoplasmic) is influenced by the pH of the staining solution. The cytoplasm of a plant cell is typically around pH 7.5, while the nucleus is around pH 7.2.[2] The charge of cellular components changes with pH. At a lower pH, proteins in the cytoplasm become more positively charged, while at a higher pH, they become more negatively charged.[3] The phosphate backbone of DNA and RNA in the nucleus provides a consistent negative charge at pH values above 4.[1] By adjusting the pH of your staining solution, you can modulate the electrostatic interactions between this compound and these cellular compartments to favor either nuclear or cytoplasmic staining.

Troubleshooting Guide

This guide addresses common issues you may encounter during your this compound staining experiments.

Problem Potential Cause Recommended Solution
Weak or No Staining Inappropriate pH of staining solution.Perform a pH optimization experiment (see protocol below). Start with a pH of 7.0 and test a range from 6.0 to 8.0.
Insufficient dye concentration.Increase the concentration of this compound in your staining solution incrementally.
Inadequate incubation time.Increase the staining incubation time. Test a time course (e.g., 15, 30, 60 minutes).
Poor fixation.Review your fixation protocol. Ensure the fixative and fixation time are appropriate for your sample.
High Background Staining pH is promoting non-specific binding.Adjust the pH of the staining and wash buffers. A slightly more acidic wash buffer may help.
Dye concentration is too high.Decrease the concentration of this compound.
Insufficient washing.Increase the number and duration of wash steps after staining.
Uneven Staining Incomplete deparaffinization.Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times.[4][5]
Air bubbles trapped on the slide.Carefully apply the coverslip to avoid trapping air bubbles.
Precipitate on Tissue Section Dye solution is not fully dissolved or has precipitated.Filter the this compound staining solution before use.[6]
Reddish-Brown Nuclei Instead of Bright Red The "bluing" step, if used from an H&E protocol, might be inadequate, or the hematoxylin (B73222) (if used as a counterstain) may be old.If using a counterstain, ensure it is fresh. For direct dye staining, this is less of an issue, but ensure your wash buffers are at the correct pH.[6]
Pale Cytoplasmic Staining The pH of the eosin (B541160) (if used as a counterstain) is above 5, or there was carryover from a bluing agent.Adjust the pH of the counterstain with acetic acid. Ensure thorough rinsing between staining steps.[6]

Experimental Protocols

Protocol 1: pH Optimization for this compound Staining

This protocol provides a framework for determining the optimal pH for your specific application.

1. Reagents and Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Phosphate-Citrate Buffer (McIlvaine buffer) solutions at pH 4.0, 5.0, 6.0, 7.0, and 8.0

  • Prepared slides with fixed and permeabilized cells or tissue sections

  • Coplin jars or staining dishes

  • Wash buffer (e.g., Phosphate Buffered Saline - PBS)

  • Mounting medium

  • Microscope

2. Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in each of the McIlvaine buffer solutions to a final concentration of 10 µg/mL.

  • Arrange prepared slides in a slide rack.

  • Immerse slides in the respective pH-adjusted this compound staining solutions.

  • Incubate for 30 minutes at room temperature.

  • Remove slides and wash three times for 5 minutes each in PBS.

  • Mount coverslips using an appropriate mounting medium.

  • Examine the slides under a microscope and compare the staining intensity and localization at each pH.

3. Expected Results: This experiment will reveal the pH at which this compound provides the best signal-to-noise ratio for your target of interest. You may observe preferential nuclear staining at a more acidic pH and enhanced cytoplasmic staining at a more alkaline pH.

Table of Expected Staining Intensity (Hypothetical):

pH of Staining SolutionNuclear Staining IntensityCytoplasmic Staining IntensityBackground Staining
4.0++++++
5.0++++++
6.0++++++
7.0++++++/-
8.0++++++

(Intensity Scale: +++ High, ++ Medium, + Low, +/- Very Low)

Visual Guides

Logical Workflow for Troubleshooting Staining Issues

Troubleshooting_Workflow Start Staining Issue Observed Weak_Staining Weak or No Staining Start->Weak_Staining High_Background High Background Start->High_Background Uneven_Staining Uneven Staining Start->Uneven_Staining Optimize_pH Optimize pH (Protocol 1) Weak_Staining->Optimize_pH Increase_Conc Increase Dye Concentration Weak_Staining->Increase_Conc Increase_Time Increase Incubation Time Weak_Staining->Increase_Time Check_Fixation Check Fixation Weak_Staining->Check_Fixation Adjust_pH_Wash Adjust pH of Wash Buffer High_Background->Adjust_pH_Wash Decrease_Conc Decrease Dye Concentration High_Background->Decrease_Conc Decrease_Time Decrease Incubation Time High_Background->Decrease_Time Improve_Washing Improve Washing Steps High_Background->Improve_Washing Check_Deparaffinization Check Deparaffinization Uneven_Staining->Check_Deparaffinization Check_Bubbles Check for Air Bubbles Uneven_Staining->Check_Bubbles Solution Problem Resolved Optimize_pH->Solution Increase_Conc->Solution Increase_Time->Solution Check_Fixation->Solution Adjust_pH_Wash->Solution Decrease_Conc->Solution Decrease_Time->Solution Improve_Washing->Solution Check_Deparaffinization->Solution Check_Bubbles->Solution

Caption: Troubleshooting workflow for common this compound staining issues.

Influence of pH on Staining Mechanism

pH_Influence cluster_acidic Acidic pH (e.g., 4-6) cluster_alkaline Alkaline pH (e.g., 7.5-8.5) Acidic_pH H+ ions abundant Cytoplasm_Acidic Cytoplasmic Proteins (Net Positive Charge) Nucleus_Acidic Nuclear DNA/RNA (Net Negative Charge) HC_Red_Acidic This compound (Cationic) HC_Red_Acidic->Cytoplasm_Acidic Repulsion/Weak Interaction HC_Red_Acidic->Nucleus_Acidic Strong Attraction Alkaline_pH OH- ions abundant Cytoplasm_Alkaline Cytoplasmic Proteins (Net Negative Charge) Nucleus_Alkaline Nuclear DNA/RNA (Net Negative Charge) HC_Red_Alkaline This compound (Cationic) HC_Red_Alkaline->Cytoplasm_Alkaline Strong Attraction HC_Red_Alkaline->Nucleus_Alkaline Strong Attraction

Caption: Effect of pH on the electrostatic interactions in staining.

References

Technical Support Center: Quenching Autofluorescence with Red Spectrum Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome challenges related to autofluorescence when using red and far-red spectrum dyes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem, especially with red spectrum dyes?

A: Autofluorescence is the natural emission of light by biological materials like cells and tissues when they are excited by light.[1][2][3] This phenomenon can be a significant issue in fluorescence microscopy as it can obscure the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to distinguish your target from the background.[1][2]

While autofluorescence is often more intense in the shorter wavelength regions (blue and green), highly autofluorescent components such as red blood cells, collagen, elastin, and lipofuscin have broad emission spectra that can extend into the red and even far-red channels.[1][2][4] This can be particularly problematic when working with red spectrum dyes (e.g., Alexa Fluor 594, Texas Red, Cy5, Alexa Fluor 647) as the autofluorescence can mask your specific signal.[1]

Q2: How can I determine if my sample has an autofluorescence problem?

A: The simplest way to check for autofluorescence is to prepare an unstained control sample.[3][5] Process this sample in the same way as your stained samples (including fixation and permeabilization) but omit the primary and secondary antibodies. When you image this control under the same settings you would use for your stained sample, any fluorescence you observe is autofluorescence.[5][6]

Q3: I'm observing high background in my red channel. What are the likely causes and solutions?

A: High background in the red channel can be due to several factors:

  • Endogenous Autofluorescence: Tissues rich in red blood cells, elastin, collagen, or lipofuscin are common culprits.[1][2]

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence across a broad spectrum, including red.[2][3]

  • Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to your sample.

  • Quenching Agent Interference: Some quenching agents, like Sudan Black B, can introduce their own fluorescence in the red and far-red channels.[1][7]

Solutions:

  • Optimize Fixation: Use the lowest concentration and shortest duration of fixative necessary to preserve tissue morphology. Consider using an alternative fixative like ice-cold methanol (B129727) or ethanol (B145695) if compatible with your antigen.[3]

  • Chemical Quenching: Employ a chemical quenching agent to reduce autofluorescence. See the protocols below for details on using Sudan Black B, Sodium Borohydride (B1222165), and Copper Sulfate.

  • Photobleaching: Expose your sample to intense light before staining to "burn out" the autofluorescence.

  • Spectral Unmixing: If you have access to a spectral confocal microscope, you can computationally separate the autofluorescence signal from your specific dye signal.[8][9][10]

  • Use a Commercial Quenching Kit: Several commercially available kits are optimized to reduce autofluorescence with minimal impact on your signal.[11][12][13][14]

  • Proper Blocking and Antibody Titration: Ensure you are using an appropriate blocking buffer and have optimized the concentrations of your primary and secondary antibodies to minimize non-specific binding.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background in the far-red channel after Sudan Black B treatment. Sudan Black B is known to fluoresce in the red and far-red regions of the spectrum.[1][2][7]Consider using an alternative quenching agent like a commercial quencher (e.g., TrueBlack®) designed to have minimal fluorescence in the far-red.[7][11] Alternatively, perform spectral unmixing if available.
Weak or no specific signal after Sodium Borohydride treatment. Sodium Borohydride is a strong reducing agent and may affect the antigenicity of your target protein or the fluorescence of your dye.[15][16][17]Reduce the concentration or incubation time of the Sodium Borohydride treatment. Ensure your fluorophore is compatible with reducing agents.
Autofluorescence is still present after quenching. The quenching method may not be effective for the specific source of autofluorescence in your tissue.Try a different quenching method or a combination of methods. For example, for aldehyde-fixed tissue with high lipofuscin content, you might combine a Sodium Borohydride treatment with a lipofuscin quencher.
Uneven quenching across the tissue section. Inconsistent application or penetration of the quenching agent.Ensure the entire tissue section is evenly covered with the quenching solution and allow for sufficient incubation time for penetration.

Data Presentation: Comparison of Autofluorescence Quenching Methods

Method Primary Target Pros Cons Impact on Red/Far-Red Dyes Reported Quenching Efficiency
Sudan Black B Lipofuscin, lipid-rich structures[1]Effective for lipofuscin.[1]Can introduce background fluorescence in the red and far-red channels.[1][2][7] May reduce specific signal.Can mask signals from red and far-red dyes due to its own fluorescence.[1][2][7]Can be highly effective for lipofuscin.
Sodium Borohydride Aldehyde-induced autofluorescence[18]Reduces autofluorescence from formaldehyde or glutaraldehyde fixation.[18]Can damage tissue morphology and may reduce antigenicity or dye fluorescence.[1][15][16][17] Can increase red blood cell autofluorescence in formaldehyde-fixed tissue.[1]May quench the fluorescence of some red dyes.[16][17]Variable, depends on tissue and fixation.
Copper Sulfate General autofluorescence, including from red blood cells.[19]Can reduce autofluorescence from various sources.May slightly reduce the intensity of specific fluorescent labels.[20]Generally compatible, but may cause some signal reduction.[19][20]Moderate to good.
Photobleaching General autofluorescence.Does not require chemical treatment of the sample after staining.[21][22]Can be time-consuming. May not be effective for all sources of autofluorescence. Can potentially damage the sample or the target epitope.Minimal direct impact on the dye if performed before staining.[21]Can be very effective but is highly dependent on the sample and the setup.
Spectral Unmixing All sources of autofluorescence.Can separate multiple overlapping signals, including autofluorescence, with high precision.[8][9][10]Requires a spectral confocal microscope and specialized software.[23][24]Ideal for separating red dye signals from autofluorescence.[8][9][10]Can be highly effective, approaching complete removal of the autofluorescence signal.
Commercial Kits (e.g., TrueBlack®, TrueVIEW™) Lipofuscin and other sources.[11][12][13][14]Optimized for high efficiency and minimal impact on specific signal. Often have lower background in the far-red compared to Sudan Black B.[7][11]Can be more expensive than individual reagents.Generally designed to be compatible with a wide range of fluorophores, including red and far-red dyes.[12]Often provide significant reduction in autofluorescence.

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching

This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and then filter through a 0.2 µm filter.

  • After completing your immunofluorescence staining protocol (primary and secondary antibody incubations and washes), incubate the slides in the 0.1% SBB solution for 5-10 minutes at room temperature.

  • Briefly rinse the slides with 70% ethanol to remove excess SBB.

  • Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Mount the coverslip with an appropriate mounting medium.

Caution: Sudan Black B can introduce background in the red and far-red channels.[1][2][7] It is crucial to include a control slide treated only with SBB to assess this background.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

  • Following the fixation and permeabilization steps, wash the samples twice with PBS or TBS for 5 minutes each.

  • Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in PBS or TBS on ice. Caution: The solution will fizz.

  • Incubate the samples in the freshly prepared Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly with PBS or TBS (3 x 5 minutes) to remove all traces of the reducing agent.

  • Proceed with your standard immunofluorescence staining protocol (blocking, antibody incubations, etc.).

Protocol 3: Copper Sulfate Treatment for General Autofluorescence Quenching

This protocol can be used to reduce autofluorescence from various sources, including red blood cells.[19]

Materials:

Procedure:

  • Prepare a 50 mM ammonium acetate buffer (pH 5.0).

  • Prepare a 10 mM solution of Copper Sulfate in the 50 mM ammonium acetate buffer.

  • After your immunofluorescence staining protocol is complete, incubate the slides in the Copper Sulfate solution for 10-90 minutes at room temperature.

  • Wash the slides thoroughly with PBS (3 x 5 minutes).

  • Mount the coverslip.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Autofluorescence Quenching cluster_prep Sample Preparation cluster_quenching Autofluorescence Quenching (Optional) cluster_staining Immunostaining cluster_imaging Imaging Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Quenching Quenching Step (e.g., NaBH4, SBB, CuSO4) Permeabilization->Quenching If fixation-induced autofluorescence Blocking Blocking (e.g., BSA, Serum) Permeabilization->Blocking If no quenching Quenching->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Red Spectrum Dye) PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Figure 1. A general experimental workflow for immunofluorescence, incorporating an optional autofluorescence quenching step.

troubleshooting_logic Figure 2. Troubleshooting Logic for High Background in the Red Channel Start High Background in Red Channel UnstainedControl Image Unstained Control Start->UnstainedControl AutofluorescencePresent Is Autofluorescence Present? UnstainedControl->AutofluorescencePresent NoAutofluorescence No Significant Autofluorescence AutofluorescencePresent->NoAutofluorescence No QuenchingStrategy Select Quenching Strategy AutofluorescencePresent->QuenchingStrategy Yes CheckNonspecific Check for Non-specific Antibody Binding NoAutofluorescence->CheckNonspecific OptimizeBlocking Optimize Blocking and Antibody Concentrations CheckNonspecific->OptimizeBlocking AldehydeFixation Aldehyde-induced? QuenchingStrategy->AldehydeFixation Lipofuscin Lipofuscin? AldehydeFixation->Lipofuscin No UseNaBH4 Use Sodium Borohydride AldehydeFixation->UseNaBH4 Yes General General/Other? Lipofuscin->General No UseSBB Use Sudan Black B or Commercial Quencher Lipofuscin->UseSBB Yes UseCuSO4 Use Copper Sulfate or Commercial Quencher General->UseCuSO4 Photobleach Consider Photobleaching General->Photobleach SpectralUnmix Use Spectral Unmixing General->SpectralUnmix

Figure 2. A decision-making diagram for troubleshooting high background fluorescence in the red channel.

References

Filter set recommendations for HC Red NO. 10 fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to the fluorescent protein HcRed , derived from Heteractis crispa. It should not be confused with HC Red No. 10 , a synthetic hair dye, for which there is no evidence of use in fluorescence microscopy applications. This guide is intended for researchers, scientists, and drug development professionals utilizing the HcRed fluorescent protein in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima for HcRed and its variants?

A1: The spectral properties of HcRed and its common variants are summarized in the table below. These values are crucial for selecting the appropriate filter sets for optimal fluorescence imaging.

FluorophoreExcitation Max (nm)Emission Max (nm)
HcRed588618[1]
t-HcRed590637[2]
HcRed1~590~645[3][4]

Q2: Which commercially available filter sets are recommended for imaging HcRed?

A2: Given the spectral characteristics of HcRed, several commercially available filter sets designed for other red fluorescent proteins can be effectively used. An ideal filter set will have an excitation filter that captures the peak excitation of HcRed and an emission filter that efficiently collects its emitted fluorescence while blocking unwanted light. The table below provides recommendations for ideal and alternative filter sets.

Filter Set NameExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)Suitability for HcRed
Ideal: Custom HcRed Set 585/20605lp630/75Optimal for capturing peak excitation and emission.
Alternative: Texas Red 560/40[5]585lp[5]630/75[5]Good overlap with HcRed's emission spectrum.[6][7]
Alternative: mCherry 560/40585lp630/75Similar to the Texas Red set and widely available.[5][8]
Alternative: Cy5 (Wide Excitation) 590-650660lp663-738The broad excitation band covers HcRed's excitation peak.[9]

Q3: What is the basic light path for HcRed fluorescence microscopy?

A3: The diagram below illustrates the typical light path in an epifluorescence microscope configured for imaging HcRed.

light_path cluster_microscope Microscope LightSource Light Source (e.g., Mercury Lamp, LED) ExcitationFilter Excitation Filter (e.g., 585/20 nm) LightSource->ExcitationFilter Broadband Light DichroicMirror Dichroic Mirror (e.g., 605 nm lp) ExcitationFilter->DichroicMirror Excitation Light Objective Objective Lens DichroicMirror->Objective Reflected Excitation EmissionFilter Emission Filter (e.g., 630/75 nm) DichroicMirror->EmissionFilter Transmitted Emission Objective->DichroicMirror Sample Sample with HcRed Objective->Sample Sample->Objective Emitted Fluorescence Detector Detector (Camera/Eyepiece) EmissionFilter->Detector troubleshooting_workflow start Start: Fluorescence Imaging Issue issue_type What is the primary issue? start->issue_type weak_signal Weak or No Signal issue_type->weak_signal Weak Signal high_background High Background issue_type->high_background High Background photobleaching Rapid Photobleaching issue_type->photobleaching Photobleaching check_filters Verify Correct Filter Set weak_signal->check_filters check_autofluorescence Image Unstained Control high_background->check_autofluorescence reduce_intensity Decrease Excitation Intensity photobleaching->reduce_intensity check_filters->weak_signal Incorrect Filters check_expression Check Protein Expression check_filters->check_expression Filters OK check_expression->weak_signal Low Expression optimize_settings Optimize Microscope Settings check_expression->optimize_settings Expression Confirmed optimize_settings->weak_signal Suboptimal Settings solution_found Issue Resolved optimize_settings->solution_found Settings Optimized check_autofluorescence->high_background High Autofluorescence check_reagents Use Phenol-Red-Free Media check_autofluorescence->check_reagents Autofluorescence Low check_reagents->high_background Contaminated Reagents check_reagents->solution_found Reagents OK reduce_intensity->photobleaching Intensity Too High use_antifade Use Anti-fade Mounting Medium reduce_intensity->use_antifade Still Fading use_antifade->photobleaching No Anti-fade use_antifade->solution_found Resolved

References

Permeabilization techniques for staining with HC Red NO. 10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers exploring the use of HC Red NO. 10 as a potential cellular stain. As this molecule is not a conventional biological stain, this resource is based on established principles of cell permeabilization for small molecule dyes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it not a standard biological stain?

This compound is a synthetic dye primarily used in the cosmetics industry for hair coloring. Its chemical formula is C17H20N4O4. It is not traditionally used as a cellular stain in research, and therefore, established protocols for its use in this context are not available. Researchers attempting to use it for cellular imaging are considered to be in the exploratory phase of assay development.

Q2: Do I always need to permeabilize my cells to stain with this compound?

Not necessarily. The need for permeabilization depends on the target localization and the properties of the dye. Small, lipophilic molecules can sometimes passively diffuse across the cell membrane of live cells. However, if this compound is unable to cross the membrane efficiently, or if you are staining fixed cells, permeabilization is required.

Q3: What is the difference between fixation and permeabilization?

Fixation is the process of preserving cellular structures and preventing degradation. This is often achieved using crosslinking agents like formaldehyde (B43269) or precipitating agents like methanol (B129727). Permeabilization is the process of making the cell membrane permeable to allow larger molecules, such as antibodies or dyes, to enter the cell.

Q4: Can I fix and permeabilize my cells at the same time?

Yes, some protocols combine fixation and permeabilization. For example, using ice-cold methanol can both fix the cells by precipitation and permeabilize the membranes by dissolving lipids. This is a harsher method and may not be suitable for all targets.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Weak Staining Ineffective Permeabilization: The cell membrane was not sufficiently permeabilized for this compound to enter.- Increase the concentration of the permeabilizing agent (e.g., Triton X-100 from 0.1% to 0.5%).- Increase the incubation time with the permeabilization buffer.- Switch to a different permeabilization agent (see Table 1).
Dye Instability: this compound may be unstable in the chosen buffer or may be photobleaching rapidly.- Check the pH and composition of your staining buffer.- Use an anti-fade mounting medium.- Minimize exposure of the stained cells to light.
High Background Staining Excessive Permeabilization: The permeabilization was too harsh, leading to non-specific binding of the dye to intracellular components.- Decrease the concentration of the permeabilizing agent.- Reduce the permeabilization time.- Consider using a milder detergent like digitonin (B1670571) or saponin.
Dye Aggregation: this compound may be forming aggregates that bind non-specifically.- Filter the dye solution before use (0.22 µm filter).- Try different buffer conditions to improve solubility.
Altered Cellular Morphology Harsh Fixation/Permeabilization: The chosen method is damaging the cellular structure.- If using methanol, switch to a crosslinking fixative like paraformaldehyde (PFA) followed by a gentle detergent permeabilization.- Reduce the concentration of the fixative or the fixation time.

Quantitative Data on Permeabilization Agents

The choice of permeabilization agent can significantly impact staining results. The following table summarizes the properties and typical working concentrations of common permeabilization agents.

Permeabilization Agent Mechanism of Action Typical Concentration Incubation Time Advantages Disadvantages
Triton X-100 Non-ionic detergent, solubilizes the entire cell membrane.0.1 - 0.5% in PBS10-15 minutesStrong permeabilization, suitable for nuclear targets.Can disrupt membrane structures and lead to loss of some proteins.
Saponin Non-ionic detergent, selectively removes cholesterol from the plasma membrane.0.02 - 0.05% in PBS5-10 minutesMilder permeabilization, preserves intracellular membranes.Permeabilization is reversible upon removal.
Digitonin Similar to saponin, complexes with cholesterol.10-20 µg/mL in PBS5-10 minutesGentle permeabilization, good for preserving organelle integrity.Can be less effective for some cell types.
Methanol (100%) Organic solvent, dissolves lipids from the membranes.100% (ice-cold)5-10 minutesCombines fixation and permeabilization.Can denature proteins and alter cellular morphology.
Acetone (100%) Organic solvent, similar to methanol.100% (ice-cold)5-10 minutesRapid fixation and permeabilization.Can cause cell shrinkage and protein denaturation.

Experimental Protocols

Protocol 1: Formaldehyde Fixation and Detergent Permeabilization

This is a standard protocol for preserving cellular structure while allowing for intracellular staining.

G cluster_workflow Protocol 1: Formaldehyde Fixation & Detergent Permeabilization start Start: Cells grown on coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (10-15 min, RT) wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Permeabilize with 0.1% Triton X-100 (10 min, RT) wash2->perm wash3 Wash with PBS (3x) perm->wash3 block Optional: Blocking Step (e.g., with BSA) wash3->block stain Stain with this compound (Incubate as determined) block->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount coverslip on slide wash4->mount image Image with fluorescence microscope mount->image

Caption: Workflow for PFA fixation and Triton X-100 permeabilization.

Methodology:

  • Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently aspirate the culture medium and wash the cells once with Phosphate Buffered Saline (PBS).

  • Fixation: Add 4% Paraformaldehyde (PFA) in PBS to the cells and incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • (Optional) Blocking: If high background is an issue, incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes.

  • Staining: Dilute this compound to the desired concentration in PBS and incubate with the cells for the determined time, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets.

Protocol 2: Methanol Fixation and Permeabilization

This protocol is faster but can be harsher on cellular structures.

G cluster_workflow Protocol 2: Methanol Fixation & Permeabilization start Start: Cells grown on coverslips wash1 Wash with PBS start->wash1 fix_perm Fix & Permeabilize with ice-cold 100% Methanol (5-10 min, -20°C) wash1->fix_perm wash2 Wash with PBS (3x) fix_perm->wash2 stain Stain with this compound (Incubate as determined) wash2->stain wash3 Wash with PBS (3x) stain->wash3 mount Mount coverslip on slide wash3->mount image Image with fluorescence microscope mount->image

Caption: Workflow for combined methanol fixation and permeabilization.

Methodology:

  • Preparation: Grow cells on sterile glass coverslips.

  • Washing: Gently wash the cells once with PBS.

  • Fixation and Permeabilization: Aspirate the PBS and add ice-cold 100% methanol. Incubate at -20°C for 5-10 minutes.

  • Washing: Aspirate the methanol and gently rehydrate the cells by washing three times with PBS for 5 minutes each.

  • Staining: Incubate with the this compound staining solution.

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide.

  • Imaging: Visualize with a fluorescence microscope.

Logical Flow for Troubleshooting

When encountering staining issues with a novel dye like this compound, a systematic approach to troubleshooting is essential.

G start Start: Staining Issue Observed q1 Is there any signal at all? start->q1 no_signal No Signal q1->no_signal No weak_signal Weak Signal q1->weak_signal Weak q2 Is background high? q1->q2 Yes check_dye Check dye concentration & stability no_signal->check_dye increase_perm Increase permeabilization (Time or Concentration) weak_signal->increase_perm check_dye->increase_perm increase_perm->q2 high_bg High Background q2->high_bg Yes q3 Is cell morphology poor? q2->q3 No decrease_perm Decrease permeabilization high_bg->decrease_perm add_blocking Add blocking step (BSA) decrease_perm->add_blocking increase_washes Increase number of washes add_blocking->increase_washes increase_washes->q3 poor_morph Poor Morphology q3->poor_morph Yes success Staining Optimized q3->success No change_fix Change fixation method (e.g., Methanol to PFA) poor_morph->change_fix gentler_handling Ensure gentle handling of cells change_fix->gentler_handling gentler_handling->success

Caption: Decision tree for troubleshooting this compound staining.

Validation & Comparative

Validating HC Red NO. 10 as a Novel Biological Stain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biological stains with improved properties such as enhanced photostability, lower cytotoxicity, and specific targeting capabilities is a continuous endeavor in cellular and molecular biology. This guide explores the potential of HC Red NO. 10, a synthetic nitroaromatic compound primarily used in the cosmetics industry as a hair dye, for repurposing as a novel biological stain.[1][2][3] Here, we present a comparative analysis of this compound against two well-established biological stains: Propidium (B1200493) Iodide (PI) and Neutral Red (NR).

This document serves as a guide for the validation of this compound, providing a hypothetical framework for its performance based on its chemical class and comparing it with the known experimental data of established alternatives.

Comparative Analysis of Staining Properties

To objectively assess the potential of this compound, a direct comparison with standard biological stains is essential. The following table summarizes the key characteristics of this compound (hypothesized) alongside Propidium Iodide and Neutral Red.

FeatureThis compound (Hypothesized)Propidium Iodide (PI)Neutral Red (NR)
Target Molecule/Organelle Potentially DNA/RNA or acidic organelles, based on its chemical structure.DNA and RNA.[4][5]Lysosomes.[6][7]
Mechanism of Action Proposed to be an intercalating agent or a molecule that accumulates in acidic compartments.Intercalates into the major groove of double-stranded DNA.[4][5]A weak cationic dye that penetrates cell membranes and accumulates in lysosomes where it is retained due to the acidic pH.[7][8]
Spectral Properties (Excitation/Emission in nm) To be determined experimentally. Hypothesized to be in the red spectrum (e.g., Ex: 580 nm / Em: 620 nm).Unbound: 493/636; DNA-bound: 535/617.[4]Dependent on solvent polarity and pH. In aqueous solution, absorption maxima are at 450 nm and 535 nm, with a fluorescence emission maximum at 637 nm.[9]
Cell Permeability To be determined. Potentially permeable to live cells due to its use in hair dyes which penetrate the hair shaft.[1]Impermeable to live cells with intact membranes. Stains dead or membrane-compromised cells.[4][10]Permeable to live cells.[6][8]
Common Applications Proposed for live/fixed cell imaging, cytotoxicity assays.Dead cell indicator in viability assays, cell cycle analysis by flow cytometry.[4][10]Viability/cytotoxicity assays, lysosomal staining.[6][7]
Reported Cytotoxicity Low to moderate acute oral toxicity in animal models for cosmetic applications. Further investigation is needed for in vitro biological staining applications.[11]Generally considered non-toxic when used as a dead cell stain as it is excluded from live cells.Low toxicity at concentrations used for staining.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are the established protocols for Propidium Iodide and Neutral Red, followed by a proposed protocol for the validation of this compound.

Propidium Iodide Staining for Cell Viability (Flow Cytometry)

This protocol is adapted for determining the percentage of dead cells in a population.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • RNase A (optional, to reduce RNA staining)

  • Flow cytometer

Procedure:

  • Harvest cells and wash them once with cold PBS.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Add 2 µL of PI stock solution (final concentration ~2 µg/mL).

  • (Optional) Add RNase A to a final concentration of 100 µg/mL to ensure only DNA is stained.

  • Incubate for 5-15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. PI fluorescence is typically detected in the FL2 or FL3 channel.

Neutral Red Uptake Assay for Cell Viability

This colorimetric assay quantifies viable cells based on their ability to incorporate and retain Neutral Red in their lysosomes.[7][8]

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in cell culture medium)

  • PBS

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with the test compound for the desired period.

  • Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well and incubate for 10 minutes with gentle shaking to solubilize the dye.

  • Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7][12]

Proposed Validation Protocol for this compound as a Biological Stain

This proposed protocol outlines the necessary steps to characterize and validate this compound for use in biological imaging and viability assays.

1. Determination of Spectral Properties:

  • Prepare solutions of this compound in various solvents (e.g., PBS, ethanol, DMSO) and with cellular components like DNA and RNA.
  • Measure the absorption and fluorescence spectra using a spectrophotometer and a spectrofluorometer to determine the optimal excitation and emission wavelengths.[13][14][15]

2. Cellular Staining Assessment:

  • Culture a suitable cell line (e.g., HeLa, HEK293) on coverslips.
  • Incubate live cells with varying concentrations of this compound for different durations.
  • For fixed cell staining, fix cells with 4% paraformaldehyde before incubation with the dye.
  • Wash the cells and mount the coverslips on microscope slides.
  • Observe the staining pattern using fluorescence microscopy to determine cellular localization and permeability.

3. Cytotoxicity Assay:

  • Perform a dose-response study using a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is non-toxic to cells.[16][17][18]
  • Seed cells in a 96-well plate and treat with a serial dilution of this compound for 24-48 hours.
  • Measure cell viability and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Workflows and Comparisons

To further clarify the proposed validation and comparison, the following diagrams are provided.

G Workflow for Validating this compound cluster_0 Characterization cluster_1 In Vitro Staining cluster_2 Performance Evaluation Spectral_Properties Determine Spectral Properties (Excitation/Emission) Solubility Assess Solubility in Biological Buffers Spectral_Properties->Solubility Live_Cell Live Cell Staining Solubility->Live_Cell Fixed_Cell Fixed Cell Staining Solubility->Fixed_Cell Localization Determine Subcellular Localization Live_Cell->Localization Fixed_Cell->Localization Cytotoxicity Evaluate Cytotoxicity (IC50) Localization->Cytotoxicity Photostability Assess Photostability Cytotoxicity->Photostability Comparison Compare with Standard Stains Photostability->Comparison

Caption: Proposed experimental workflow for the validation of this compound.

G Hypothesized Mechanism of this compound Action HC_Red This compound Cell_Membrane Cell Membrane HC_Red->Cell_Membrane Permeation Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry Lysosome Lysosome Cytoplasm->Lysosome Sequestration DNA DNA/RNA Nucleus->DNA Intercalation

Caption: Potential cellular uptake and localization pathways of this compound.

G Logical Comparison of Biological Stains cluster_HC_Red This compound (Proposed) cluster_PI Propidium Iodide cluster_NR Neutral Red Stain Biological Stain Live_Cell Live Cell Staining Stain->Live_Cell Dead_Cell Dead Cell Staining Stain->Dead_Cell Viability Viability/Cytotoxicity Assay Stain->Viability HC_Red_Live Live/Fixed Staining Live_Cell->HC_Red_Live NR_Live Live Cell Staining Live_Cell->NR_Live PI_Dead Dead Cell Staining Dead_Cell->PI_Dead HC_Red_Viability Viability Assay Viability->HC_Red_Viability PI_Viability Viability Assay Viability->PI_Viability NR_Viability Viability Assay Viability->NR_Viability

Caption: A logical diagram comparing the applications of the three stains.

References

A Comparative Guide to HC Red NO. 10 and Safranin for Plant Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of HC Red NO. 10 and the traditional stain, Safranin, for applications in plant histology. The information presented is based on available scientific literature and aims to provide an objective assessment to aid in the selection of appropriate staining reagents for research purposes.

Introduction

Histological staining is a cornerstone of plant anatomy and pathology studies, enabling the visualization of tissue structures and cellular components. Safranin has long been a staple in this field, renowned for its vibrant red staining of lignified and suberized tissues. In the continuous search for novel imaging tools, other dyes are often considered for their potential to offer improved specificity, different color palettes, or simplified protocols. This guide examines this compound, a synthetic red dye, as a potential alternative to Safranin in plant histology.

While Safranin is a well-documented and widely used botanical stain, this compound is primarily known for its application in the cosmetics industry as a hair colorant.[1][2][3][4] There is currently no published research demonstrating the use of this compound as a histological stain for plant tissues. Therefore, this comparison is based on the established performance of Safranin and a theoretical evaluation of this compound's properties.

Comparative Data

The following table summarizes the key characteristics of this compound and Safranin.

FeatureThis compoundSafranin O
Primary Application Hair dyeing in cosmetic products.[1][2][3][4]Histological stain in botany and microbiology.[5][6]
Chemical Class Nitroaniline derivative.[7]Azonium compound of the phenazine (B1670421) group.[6]
Staining Principle As a direct dye in cosmetics, it adheres to the hair surface; its mechanism in plant tissue is unknown.[1]Binds to acidic molecules, staining lignified, suberized, and cutinized cell walls, as well as nuclei and chromosomes, red.[5][8][9][10]
Solubility Soluble in DMSO (>100 g/L) and ethanol (B145695) (40-80 g/L).[11]Water-soluble and also soluble in ethanol.[8]
Reported Staining Color Red.[2]Red to pink.[6][12]
Counterstaining Not applicable in plant histology based on available data.Commonly used with counterstains like Fast Green or Astra Blue for differential staining of tissues.[8][9]
Quantitative Analysis No established methods for quantitative analysis in histology.Can be used for quantitative analysis of lignin (B12514952) content through fluorescence microscopy.[13][14]
Safety Considered safe for use in hair dye formulations at specific concentrations.[7][11]Should be handled with care as with all laboratory chemicals. Some synthetic dyes have been reported to have potential health concerns.[15]

Experimental Protocols

Detailed experimental protocols are provided for Safranin staining, as it is the established method. Due to the lack of application of this compound in plant histology, a validated protocol for its use is not available.

Safranin and Fast Green Staining Protocol for Paraffin-Embedded Plant Tissues

This protocol is a widely used method for differential staining of lignified and cellulosic tissues.

Materials:

  • Paraffin-embedded plant tissue sections on microscope slides

  • Xylene

  • Ethanol series (100%, 95%, 70%, 50%)

  • Safranin O solution (1% w/v in 50% ethanol)

  • Fast Green FCF solution (0.5% w/v in 95% ethanol)

  • Acid alcohol (1% HCl in 70% ethanol) - optional, for differentiation

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin (B1166041) wax.

  • Rehydration: Transfer slides through a descending series of ethanol concentrations:

    • 100% ethanol (2 changes, 3 minutes each)

    • 95% ethanol (3 minutes)

    • 70% ethanol (3 minutes)

    • 50% ethanol (3 minutes)

    • Distilled water (5 minutes)

  • Staining with Safranin:

    • Immerse slides in Safranin O solution. Staining time can vary from 30 minutes to 24 hours depending on the tissue and desired intensity.[12]

    • Rinse gently with distilled water to remove excess stain.

  • Differentiation (Optional):

    • If tissues are overstained with Safranin, briefly dip the slides in acid alcohol and then quickly rinse with distilled water to stop the differentiation process. Monitor under a microscope to achieve the desired level of staining.

  • Dehydration: Transfer slides through an ascending series of ethanol concentrations:

    • 50% ethanol (3 minutes)

    • 70% ethanol (3 minutes)

  • Counterstaining with Fast Green:

    • Immerse slides in Fast Green solution for 15-30 seconds. The timing is critical as Fast Green stains rapidly.[9]

  • Dehydration and Clearing:

    • Quickly rinse in 95% ethanol to remove excess Fast Green.

    • Transfer to two changes of 100% ethanol for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.

    • Allow the mounting medium to set before observation.

Expected Results:

  • Lignified tissues (xylem, sclerenchyma), suberized tissues, and nuclei: Red to dark red.[9]

  • Cellulosic cell walls (parenchyma, collenchyma) and cytoplasm: Green.[9]

Visualizing the Workflow

The following diagrams illustrate the general workflow for plant tissue staining and a conceptual comparison of the two dyes.

G General Plant Tissue Staining Workflow Fixation Tissue Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Paraffin Embedding Dehydration->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Staining Staining Sectioning->Staining Mounting Mounting Staining->Mounting Microscopy Microscopic Observation Mounting->Microscopy

Caption: A simplified workflow for preparing and staining plant tissues for histological analysis.

G Conceptual Comparison of Staining Applications cluster_0 This compound cluster_1 Safranin O HC_Red This compound Hair Hair Dyeing HC_Red->Hair Established Application Plant_Histology_HC Plant Histology HC_Red->Plant_Histology_HC No Evidence Safranin Safranin O Plant_Histology_S Plant Histology Safranin->Plant_Histology_S Established Application Lignin Lignin Staining Plant_Histology_S->Lignin Nuclei Nuclear Staining Plant_Histology_S->Nuclei

Caption: Comparison of the primary applications of this compound and Safranin O.

Conclusion

Based on the available evidence, Safranin remains the superior and recommended choice for staining plant tissues in a histological context. Its mechanism of action is well-understood, and its protocols are thoroughly validated, providing reliable and reproducible results for the visualization of lignified structures and nuclei. Furthermore, its utility extends to quantitative analysis of lignin, a significant advantage for many research applications.

This compound, while an effective red dye in the cosmetics industry, has no documented use in plant histology. Its chemical properties as a nitroaniline derivative suggest it may act as a direct dye, but its affinity and specificity for various plant cell wall components are unknown. Without experimental data, its performance as a histological stain cannot be predicted, and it may not provide the differential staining capabilities of Safranin. Researchers seeking red staining of plant tissues are advised to utilize the well-established and versatile properties of Safranin.

References

Unveiling HC Red NO. 10: A Divergence from Laboratory Staining to Cosmetic Coloration

Author: BenchChem Technical Support Team. Date: December 2025

Extensive investigation into the application of HC Red NO. 10 for quantitative staining intensity analysis reveals a significant deviation from its documented use. Current scientific and commercial data exclusively identify this compound as a synthetic colorant primarily utilized in the cosmetics industry for hair dyeing formulations. There is a conspicuous absence of evidence supporting its use as a biological stain for quantitative analysis in a research or drug development setting.

This compound is chemically identified as 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene.[1] It functions as a direct, non-oxidative hair coloring agent, meaning it imparts color without a chemical reaction, adhering to the hair surface.[2] Regulatory bodies in regions such as the European Union have established specific restrictions on its concentration in both non-oxidative and oxidative hair dye products.[3][4]

The available literature, including safety assessments by scientific committees, focuses entirely on its toxicological profile and dermal absorption in the context of cosmetic applications.[1][3] These studies do not provide any indication of its utility as a laboratory reagent for staining tissues or cells for the purpose of quantitative analysis.

Lack of Comparative Data and Experimental Protocols

Given that this compound is not employed for quantitative staining in research, a comparison with alternative laboratory stains is not feasible. The core requirements of providing comparative data on staining intensity and detailed experimental protocols for such an application cannot be fulfilled based on the existing body of knowledge.

The typical alternatives discussed in the context of staining for quantitative analysis in histopathology and other life science research include a vast array of biological stains and fluorescent dyes, none of which are compared against this compound due to their disparate fields of application.

Experimental Workflow Visualization

As no experimental workflow exists for the quantitative analysis of this compound staining intensity in a research context, a corresponding diagram cannot be generated.

References

Demystifying "HC Red NO. 10": A Pivot to Established Red Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "HC Red NO. 10" as a specific probe for cellular components have predominantly identified it as an ingredient in hair dye formulations. There is a lack of scientific literature or manufacturer's data supporting its use as a specific fluorescent stain for cellular imaging in research applications. Therefore, this guide will address the likely misidentification and pivot to a comparison of two widely-used red fluorescent probes with well-defined cellular targets: MitoTracker™ Red CMXRos for mitochondria and NucSpot® Live 650 for the nucleus. This guide will provide researchers, scientists, and drug development professionals with a comparative overview of these alternatives, including their performance, supporting experimental data, and detailed protocols.

Comparison of Red Fluorescent Probes for Cellular Imaging

This section provides a direct comparison of MitoTracker™ Red CMXRos and NucSpot® Live 650, focusing on their specificity, performance, and applications in cellular imaging.

Data Presentation: Quantitative Comparison

The following table summarizes the key characteristics of MitoTracker™ Red CMXRos and NucSpot® Live 650 to facilitate an easy comparison.

FeatureMitoTracker™ Red CMXRosNucSpot® Live 650
Cellular Target MitochondriaNucleus (DNA)
Specificity Mechanism Sequestration in active mitochondria due to membrane potential and covalent binding to thiol-containing proteins.Binds to the minor groove of DNA.
Excitation Max. 579 nm650 nm[1]
Emission Max. 599 nm675 nm[1]
Live/Fixed Cells Live and aldehyde-fixed cells[2][3]Live and fixed cells[1][4]
Toxicity Can be toxic with prolonged exposure[5]Low toxicity for live cell imaging[1][4]
Wash Step Required No (but can improve signal-to-noise)No[1][4]
Fixability Retained after fixation[3]Can be fixed before or after staining[4]
Common Applications Mitochondrial morphology, localization, and membrane potential studies.Nuclear counterstaining, cell cycle analysis, and real-time live cell imaging.[1][4][6]

Experimental Protocols

Detailed methodologies for using MitoTracker™ Red CMXRos and NucSpot® Live 650 are provided below. These protocols are based on manufacturer's recommendations and established practices.

Protocol 1: Staining Mitochondria with MitoTracker™ Red CMXRos

This protocol is for staining mitochondria in live cells.

Materials:

  • MitoTracker™ Red CMXRos dye[2]

  • Anhydrous DMSO

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos by dissolving the contents of a vial (e.g., 50 µg) in an appropriate volume of anhydrous DMSO (e.g., 94.1 µL for a 50 µg vial)[3].

  • Working Solution Preparation: Dilute the stock solution to a final working concentration of 50-200 nM in pre-warmed cell culture medium. The optimal concentration may vary depending on the cell type[7].

  • Cell Staining:

    • Grow cells on a suitable imaging dish or slide.

    • Remove the culture medium and add the pre-warmed staining solution containing MitoTracker™ Red CMXRos.

    • Incubate the cells for 15-45 minutes at 37°C[7].

  • Washing (Optional): Remove the staining solution and replace it with fresh, pre-warmed medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~579/599 nm).

Protocol 2: Staining Nuclei with NucSpot® Live 650

This protocol is for staining the nucleus in live cells.

Materials:

  • NucSpot® Live 650 Nuclear Stain[1]

  • Cell culture medium

  • Verapamil (B1683045) (optional, efflux pump inhibitor)[1][4]

  • Fluorescence microscope

Procedure:

  • Working Solution Preparation: Dilute the NucSpot® Live 650 stock solution (typically 1000X) to a 1X final concentration in cell culture medium. For example, add 1 µL of stock solution to 1 mL of medium[1].

  • (Optional) Addition of Verapamil: To improve dye retention in certain cell types, verapamil can be added to the staining solution at a concentration of 1-10 µM[1].

  • Cell Staining:

    • Grow cells on a suitable imaging dish or slide.

    • Remove the existing culture medium and add the staining solution containing NucSpot® Live 650.

    • Incubate the cells for 15-30 minutes at 37°C[1].

  • Imaging: Image the cells directly without a wash step using a fluorescence microscope with a Cy®5 filter set (Excitation/Emission: ~650/675 nm)[1][4].

Visualizations

The following diagrams illustrate the experimental workflow for assessing probe specificity and a conceptual signaling pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture Cells plate_cells Plate Cells on Imaging Dish cell_culture->plate_cells prepare_stain Prepare Staining Solution incubate Incubate with Fluorescent Probe plate_cells->incubate prepare_stain->incubate wash Wash (Optional) incubate->wash acquire_images Acquire Images (Microscopy) incubate->acquire_images co_stain Co-stain with Known Marker analyze Analyze Co-localization & Specificity acquire_images->analyze co_stain->acquire_images

Caption: Experimental workflow for assessing fluorescent probe specificity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene TF->Gene regulates Ligand Ligand Ligand->Receptor

Caption: A generic signaling pathway from cell membrane to nucleus.

References

A Comparative Guide to the Cytotoxicity of HC Red No. 10 and Established Cell Stains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profile of all compounds used in cellular assays is paramount to ensure data integrity. This guide provides a comparative analysis of the cytotoxicity of HC Red No. 10, a component used in some hair dye formulations, against established cell viability stains: Trypan Blue, Propidium Iodide (PI), and 4',6-diamidino-2-phenylindole (DAPI). While these stains are indispensable tools for identifying non-viable cells, they are not biologically inert and can exert their own cytotoxic effects, particularly with prolonged exposure or at higher concentrations.

Quantitative Data Summary

Obtaining direct comparative in vitro cytotoxicity data (e.g., IC50 values) for this compound on common research cell lines is challenging from publicly available literature. Most toxicological data for hair dye components are derived from animal studies for regulatory safety assessments. Similarly, the inherent cytotoxicity of viability stains themselves is not as commonly quantified, as their primary use is to identify already compromised cells.

However, based on available safety assessments and scientific literature, a qualitative and semi-quantitative comparison can be made.

CompoundTypePrimary Mechanism of ActionTypical Working ConcentrationKnown Cytotoxic Effects
This compound Hair Dye ComponentNot fully elucidated for cytotoxicity; used to color hair.Varies by formulationIn vivo studies show low to moderate acute oral toxicity in rodents. In vitro cytotoxicity on cell lines is not well-documented in public literature. Potential for genotoxicity and skin sensitization has been investigated for related hair dye components.
Trypan Blue Vital Stain (Exclusion Dye)Enters cells with compromised membranes, binding to intracellular proteins.0.04% - 0.4%Generally considered to have low short-term toxicity to viable cells, but prolonged exposure can be toxic. Classified as a potential carcinogen.[1]
Propidium Iodide (PI) Nuclear Stain (Exclusion Dye)Intercalates into DNA of membrane-compromised cells, leading to a significant increase in fluorescence.1 - 100 µg/mLNot permeable to live cells, so short-term toxicity is low. However, it is suspected of causing genetic defects.[2] Long-term exposure is not recommended for live-cell imaging.
DAPI Nuclear StainBinds to A-T rich regions in the minor groove of DNA. It is semi-permeable to live cell membranes.1 - 10 µg/mLKnown to be toxic to live cells, especially at higher concentrations, and is a potential mutagen.[3] It is more commonly used for fixed-cell staining.

Experimental Protocols for Cytotoxicity Assessment

To quantitatively assess and compare the cytotoxicity of this compound and other compounds, several standard in vitro assays can be employed. Below are detailed methodologies for three common assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Trypan Blue, PI, DAPI) in a cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Principle: Viable cells take up Neutral Red via active transport and accumulate it in their lysosomes. Damaged or dead cells have leaky lysosomal membranes and cannot retain the dye.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After compound incubation, remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Dye Extraction: Remove the Neutral Red medium, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the surrounding culture medium.

Principle: LDH is a stable enzyme present in the cytosol of all cells. When the plasma membrane is compromised, LDH is released into the medium. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) for the formazan product.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Visualizations

Experimental Workflow for Cytotoxicity Testing```dot

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis cell_culture 1. Cell Culture (e.g., HaCaT, HepG2) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Seed Cells in 96-well plate treatment 4. Treat Cells with Compounds cell_seeding->treatment incubation 5. Incubate (24-72 hours) treatment->incubation assay_specific 6. Add Assay Reagent (MTT, Neutral Red, or for LDH assay, collect supernatant) incubation->assay_specific read_plate 7. Measure Signal (Absorbance/Fluorescence) assay_specific->read_plate data_analysis 8. Data Analysis (% Viability, IC50) read_plate->data_analysis

Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases, leading to programmed cell death.

References

Evaluating HC Red NO. 10 as a Cellular Stain: A Comparative Guide for Fixed and Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Red NO. 10 is a small synthetic molecule primarily known for its application as a direct hair dye. Its chemical structure suggests potential for cell permeability, a key characteristic for intracellular staining. However, its efficacy as a fluorescent cellular stain for imaging in either fixed or live cells has not been documented in scientific literature. This guide provides a comparative framework for evaluating the potential performance of this compound against established red fluorescent nuclear and cytoplasmic stains.

Given the absence of experimental data for this compound in cellular imaging, this document serves as a hypothetical evaluation, presenting its known properties alongside the verified performance of commercially available alternatives. The provided experimental protocols offer a roadmap for researchers interested in assessing novel dyes like this compound.

Quantitative Performance of Red Fluorescent Dyes

The selection of a fluorescent dye is contingent on its specific application, with key performance indicators being brightness, photostability, and minimal impact on cellular viability for live-cell imaging. The following tables summarize the quantitative data for several common red fluorescent dyes.

Table 1: Spectral and Physicochemical Properties

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound (Hypothetical) UnknownUnknownUnknownUnknown
Propidium Iodide (PI) 537[1]618[1]6,000[1]0.2[2]
7-Aminoactinomycin D (7-AAD) 549[2]648[2]27,500[2]0.02[2]
RedDot™1 662[3]694[3]Not PublishedNot Published
NucSpot® Live 650 655[4]681[4]Not PublishedNot Published

Table 2: Performance Characteristics

DyePhotostabilityCytotoxicity (IC50)Primary Application
This compound (Hypothetical) UnknownUnknownHair Dyeing
Propidium Iodide (PI) ModerateHigh (Membrane Impermeant)Dead/Fixed Cell Nuclear Stain
7-Aminoactinomycin D (7-AAD) Higher than PIHigh (Membrane Impermeant)Dead/Fixed Cell Nuclear Stain
RedDot™1 High[3]Moderate (for live cells)Live & Fixed Cell Nuclear Stain
NucSpot® Live 650 HighLowLive & Fixed Cell Nuclear Stain

Experimental Protocols

Detailed and standardized protocols are crucial for the objective evaluation of fluorescent dyes. Below are comprehensive methodologies for assessing dye performance in both fixed and live cells.

Protocol 1: Evaluation of Staining Efficacy in Fixed Cells

This protocol is designed to assess the specificity and brightness of a novel dye in staining cellular compartments in fixed cells, using immunofluorescence as a benchmark.

Fixed_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (with fluorescent tag) primary_ab->secondary_ab novel_dye 7. Novel Dye Incubation (e.g., this compound) secondary_ab->novel_dye mounting 8. Mounting novel_dye->mounting imaging 9. Fluorescence Microscopy mounting->imaging analysis 10. Image Analysis (Colocalization, Intensity) imaging->analysis Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining & Imaging cluster_analysis Performance & Cytotoxicity Analysis cell_culture 1. Plate cells in imaging dish dye_loading 2. Add novel dye to media cell_culture->dye_loading incubation 3. Incubate at 37°C dye_loading->incubation live_imaging 4. Time-lapse microscopy incubation->live_imaging cytotoxicity 6. Cytotoxicity Assay (e.g., MTT, aCella-TOX) incubation->cytotoxicity photostability 5. Photostability Assay live_imaging->photostability

References

A Comparative Guide to Red Fluorescent Cellular Labels for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that HC Red NO. 10 is a chemical compound primarily used as a direct coloring agent in semi-permanent and permanent hair dye formulations.[1][2] It is not utilized as a cellular label in biological research. Consequently, there is no available experimental data on its cross-reactivity with other cellular labels.

This guide, therefore, provides a comparison of three commonly used red fluorescent nucleic acid stains in cellular analysis: Propidium Iodide (PI), 7-Aminoactinomycin D (7-AAD), and Ethidium Bromide (EtBr). These stains are frequently used by researchers, scientists, and drug development professionals for assessing cell viability and analyzing DNA content. The "cross-reactivity" in this context refers to the spectral overlap with other fluorophores used in multicolor experiments.

Comparison of Common Red Fluorescent Nucleic Acid Stains

The selection of a red fluorescent stain is critical for experiments involving multicolor analysis, such as flow cytometry. The ideal stain should have minimal spectral overlap with other fluorophores to ensure accurate data collection. Below is a summary of the key characteristics of Propidium Iodide, 7-AAD, and Ethidium Bromide.

Data Presentation: Quantitative Comparison
FeaturePropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)Ethidium Bromide (EtBr)
Mechanism of Action Intercalates between DNA base pairs with little to no sequence preference.[3][4] Also binds to RNA.[4][5]Intercalates in G-C rich regions of double-stranded DNA.[6]Intercalates between DNA and RNA base pairs.[7][8]
Primary Application Dead cell identification, cell cycle analysis.[3][5]Dead cell identification in multicolor flow cytometry.[9]Nucleic acid visualization in gel electrophoresis, fluorometry.[8][10]
Cell Permeability Impermeant to live cells with intact membranes.[4][5]Impermeant to live cells with intact membranes.[6]Generally considered membrane impermeant.
Excitation Max (Bound) ~535 nm[5][11]~546-549 nm[6][12]~270 nm (DNA-bound), 525 nm[7][10]
Emission Max (Bound) ~617 nm[5][11]~647 nm[12]~605 nm[8][10]
Common Laser Line 488 nm, 532 nm488 nm, 532 nm, 561 nm[12]UV, 488 nm
Key Advantages Bright fluorescence, widely used for cell cycle.[3][6]Large Stokes shift, minimal spectral overlap with FITC and PE.[9]Intense fluorescence enhancement upon binding DNA.[8]
Key Disadvantages Significant spectral overlap with PE.[9] Requires RNase treatment for precise DNA analysis.[4]Lower quantum yield compared to PI.[6]Mutagenic, requires special handling and disposal.[8]

Experimental Protocols

Key Experiment: Cell Viability Assessment using 7-AAD Staining for Flow Cytometry

This protocol details the methodology for identifying non-viable cells in a suspension for exclusion from analysis in flow cytometry.

Objective: To differentiate and quantify viable and non-viable cells using the membrane-impermeant dye 7-AAD.

Principle: Live cells possess intact cell membranes that exclude 7-AAD. In non-viable cells, the membrane is compromised, allowing 7-AAD to enter, intercalate with the DNA, and fluoresce upon excitation.[6]

Reagents and Materials:

  • Cell suspension (e.g., harvested cultured cells)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 7-AAD Staining Solution (1 mg/mL in PBS)

  • (Optional) FITC- and/or PE-conjugated antibodies for multicolor analysis

  • Flow cytometer with a 488 nm argon laser

Procedure:

  • Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.

  • (Optional) If performing immunophenotyping, add fluorochrome-conjugated antibodies (e.g., FITC, PE) to the cell suspension according to the manufacturer's protocol and incubate.

  • Wash the cells twice by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1 mL of fresh, cold Flow Cytometry Staining Buffer.

  • After the final wash, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • Add 5-10 µL of 7-AAD staining solution to the cell suspension. Mix gently.

  • Incubate the cells for 10-30 minutes at 4°C in the dark.[13] Note: Do not wash the cells after adding 7-AAD.

  • Analyze the samples on a flow cytometer immediately.

  • Set up the flow cytometer using unstained and single-color positive controls to establish appropriate voltage and compensation settings.

  • Acquire data. 7-AAD fluorescence is typically collected in the far-red channel (e.g., FL3 on a BD FACScan™, >650 nm filter).[13] Viable cells will be 7-AAD negative, while non-viable cells will show bright 7-AAD fluorescence.

Mandatory Visualizations

Experimental Workflow and Key Concepts

The following diagrams illustrate the logical flow of a viability assay and the principle of spectral overlap, a key consideration when designing multicolor experiments.

G cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis cluster_results Results P1 Start with Single-Cell Suspension P2 Antibody Staining (Optional, e.g., FITC/PE) P1->P2 P3 Wash Cells P2->P3 P4 Add 7-AAD Viability Dye P3->P4 P5 Incubate (4°C, Dark) P4->P5 A1 Acquire Data on Flow Cytometer P5->A1 A2 Gate on Cells of Interest (FSC vs SSC) A1->A2 A3 Analyze 7-AAD Fluorescence (e.g., FL3 Channel) A2->A3 R1 7-AAD Negative: Viable Cells A3->R1 R2 7-AAD Positive: Non-Viable Cells A3->R2

Caption: Workflow for assessing cell viability using a dye exclusion method like 7-AAD.

G FITC Fluorophore 1 (e.g., FITC) Excitation: ~495 nm Emission: ~519 nm Detector1 Detector 1 (e.g., 530/30 nm filter) FITC->Detector1 Primary Signal Detector2 Detector 2 (e.g., 585/42 nm filter) FITC->Detector2 Spectral Spillover PE Fluorophore 2 (e.g., PE) Excitation: ~496/565 nm Emission: ~578 nm PE->Detector1 Spectral Spillover PE->Detector2 Primary Signal Detector3 Detector 3 (e.g., 670 LP filter) PE->Detector3 Spectral Spillover AAD Fluorophore 3 (e.g., 7-AAD) Excitation: ~546 nm Emission: ~647 nm AAD->Detector3 Primary Signal Laser 488 nm Laser Laser->FITC Excites Laser->PE Excites Laser->AAD Sub-optimal excitation

Caption: Conceptual diagram of spectral overlap between common fluorophores in flow cytometry.

References

A Comparative Guide to the Long-Term Stability of HC Red No. 10 and Alternative Histological Stains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term integrity of stained histological slides is paramount for archival purposes, retrospective studies, and ensuring the reproducibility of research findings. The choice of chromogen can significantly impact the longevity of stained tissues. This guide provides a comparative overview of the long-term stability of HC Red No. 10 and common alternative red stains used in histology: Eosin, Neutral Red, and Safranin. Due to a lack of published data on the archival stability of this compound in histological applications, this guide also presents a comprehensive experimental protocol for its evaluation.

Comparative Analysis of Red Histological Stains

StainChemical ClassReported StabilityFactors Influencing Fading
This compound Nitro dyeData not available for histological slides. As a nitro dye, it may be susceptible to photobleaching.Light exposure, oxidizing agents, high humidity, and non-optimal pH of mounting media are potential factors.
Eosin Xanthene dyeKnown to fade over time, especially with prolonged exposure to light.[1] The rate of fading is influenced by the mounting medium and storage conditions.[2]Light exposure is a primary factor.[1] Fading can also be caused by residual water in dehydrating alcohols and clearing agents during processing. The choice of mounting medium can also impact its preservation.[2]
Neutral Red Azine dyeGenerally considered to be a stable vital stain.[3] Its stability in archived histological slides is less documented but is expected to be good under proper storage conditions.Sensitive to pH changes, with its color varying from red in acidic conditions to yellow in basic conditions.[4] Long-term stability can be affected by the pH of the mounting medium and exposure to strong oxidizing or reducing agents.
Safranin Azine dyeConsidered a relatively stable stain, particularly for nuclear and cartilage staining.[5]Photochemical degradation can occur under UV light.[6] The intensity of the stain can be influenced by the decalcification method used for bone samples.

Experimental Protocol for Assessing Long-Term Stain Stability

To address the gap in knowledge regarding the long-term stability of this compound stained slides, the following experimental protocol is proposed. This protocol is designed to provide a robust comparison with established histological stains.

Objective: To quantitatively assess and compare the long-term stability of this compound, Eosin, Neutral Red, and Safranin stained histological slides under controlled archival and accelerated aging conditions.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue blocks (e.g., liver, kidney, skin)

  • Microtome

  • Glass microscope slides

  • Staining solutions: this compound, Eosin Y, Neutral Red, Safranin O

  • Hematoxylin (B73222) (for counterstaining)

  • Dehydrating alcohols (graded series)

  • Clearing agent (e.g., xylene)

  • Mounting media (both resinous and aqueous)

  • Coverslips

  • Light microscope with a digital camera and image analysis software

  • Spectrophotometer or a colorimeter

  • Environmental chamber for accelerated aging (controlled temperature and humidity)

  • Dark storage cabinets for archival storage

  • UV light source

Experimental Workflow:

experimental_workflow Experimental Workflow for Stain Stability Assessment cluster_preparation Slide Preparation cluster_staining Staining cluster_analysis Baseline Analysis cluster_aging Aging Conditions cluster_timepoint_analysis Time-Point Analysis prep1 Section FFPE Tissue Blocks (4-5 µm) prep2 Mount Sections on Glass Slides prep1->prep2 prep3 Deparaffinize and Rehydrate prep2->prep3 stain1 Counterstain with Hematoxylin prep3->stain1 stain2 Stain with Test Red Dyes (this compound, Eosin, Neutral Red, Safranin) stain1->stain2 stain3 Dehydrate, Clear, and Mount stain2->stain3 analysis1 Image Acquisition (Digital Microscopy) stain3->analysis1 analysis2 Quantitative Analysis (Color Intensity, RGB Values) analysis1->analysis2 aging1 Archival Storage (Dark, 20-25°C, 40-50% RH) analysis2->aging1 aging2 Accelerated Aging (50-60°C, 75% RH) analysis2->aging2 aging3 Light Exposure (Continuous UV/Visible Light) analysis2->aging3 tp_analysis1 Image Acquisition at Intervals (e.g., 1, 3, 6, 12, 24 months) aging1->tp_analysis1 aging2->tp_analysis1 aging3->tp_analysis1 tp_analysis2 Quantitative Comparison of Stain Fading tp_analysis1->tp_analysis2 data_analysis Data Interpretation and Reporting tp_analysis2->data_analysis Statistical Analysis

Experimental workflow for assessing stain stability.

Procedure:

  • Slide Preparation:

    • Prepare a sufficient number of serial sections (4-5 µm) from the same FFPE tissue block to ensure uniformity.

    • Mount the sections on positively charged slides.

    • Deparaffinize and rehydrate all slides using a standardized protocol.

  • Staining:

    • Counterstain all slides with a standardized hematoxylin protocol to visualize cell nuclei.

    • Divide the slides into four groups and stain each group with one of the red dyes: this compound, Eosin Y, Neutral Red, or Safranin O. Use standardized and optimized staining protocols for each dye.

    • Dehydrate the stained slides through a graded series of alcohols, clear in xylene, and mount with a consistent mounting medium. A subset of slides can be mounted with different types of media (e.g., resinous vs. aqueous) to assess its impact on stability.

  • Baseline Data Acquisition:

    • Immediately after staining and mounting, capture high-resolution digital images of representative areas of each slide using a calibrated microscope and camera system.

    • Perform quantitative analysis on the images to establish baseline color intensity. This can be done by measuring the mean intensity or the RGB (Red, Green, Blue) values of the stained areas.

  • Storage and Aging Conditions:

    • Archival Storage: Store a subset of slides from each stain group in a dark, temperature-controlled (20-25°C), and humidity-controlled (40-50% RH) environment.[7]

    • Accelerated Aging: Place another subset of slides in an environmental chamber at an elevated temperature (e.g., 50-60°C) and high humidity (e.g., 75% RH) to simulate long-term aging in a shorter period.[8][9]

    • Light Exposure: Expose a third subset of slides to continuous, controlled light (e.g., UV or full-spectrum visible light) to assess photostability.

  • Time-Point Data Collection:

    • At regular intervals (e.g., 1, 3, 6, 12, 18, and 24 months for archival storage; and more frequent intervals for accelerated aging and light exposure), retrieve a set of slides from each condition.

    • Recapture digital images of the same representative areas as the baseline.

    • Perform quantitative image analysis to measure the change in color intensity over time.

  • Data Analysis and Comparison:

    • Calculate the percentage of fading for each stain under each storage condition at each time point.

    • Statistically compare the fading rates of this compound with Eosin, Neutral Red, and Safranin.

    • Qualitatively assess any changes in staining quality, such as color shifts or the appearance of precipitates.

Factors Influencing Long-Term Stability of Stained Slides

The longevity of any histological stain is influenced by a combination of factors.[10] Understanding and controlling these variables is crucial for maintaining the quality of archived slides.

signaling_pathway Factors Affecting Long-Term Stain Stability stain_stability Stain Stability light Light Exposure (UV and Visible) light->stain_stability Photobleaching temperature Temperature temperature->stain_stability Accelerates Degradation humidity Humidity humidity->stain_stability Can Cause Hydration/Leaching oxygen Atmospheric Oxygen oxygen->stain_stability Oxidation mounting_medium Mounting Medium (pH, Antioxidants) mounting_medium->stain_stability Protection/Degradation reagent_quality Reagent Quality (Purity, Concentration) reagent_quality->stain_stability Affects Initial Staining tissue_processing Tissue Processing (Fixation, Dehydration) tissue_processing->stain_stability Influences Stain Binding

References

Benchmarking HC Red NO. 10 against commercially available red fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of commercially available red fluorescent probes, offering a data-driven comparison to aid in the selection of the optimal reagent for your research needs.

Important Note on HC Red NO. 10: Initial searches for "this compound" in the context of a fluorescent probe for research applications have revealed that this compound is, in fact, a synthetic dye primarily used in the cosmetics industry for hair coloring. There is no scientific literature supporting its use as a fluorescent probe in biological research. Therefore, this guide will focus on benchmarking three widely used, commercially available red fluorescent probes: Texas Red , Alexa Fluor 594 , and Cy5 .

Quantitative Performance Comparison

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key performance metrics for Texas Red, Alexa Fluor 594, and Cy5 to facilitate an objective comparison. A probe's brightness is directly proportional to the product of its molar extinction coefficient and quantum yield.

PropertyTexas RedAlexa Fluor 594Cy5
Excitation Maximum (nm) 589 - 596[1][2]590[3][4]649[5][6]
Emission Maximum (nm) 615[1][2]617[3]666 - 670[5][6]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~85,000[2]~92,000[4]~250,000[5][6]
Quantum Yield (Φ) ~0.93[1][7]~0.66[3][8]~0.20 - 0.27[5][6]
Calculated Brightness (ε x Φ) ~79,050~60,720~50,000 - 67,500

Experimental Protocols for Benchmarking Fluorescent Probes

To ensure the selection of the most suitable fluorescent probe for your specific application, it is recommended to perform in-house benchmarking. Below are detailed methodologies for key comparative experiments.

Measurement of Probe Brightness

The practical brightness of a fluorescent probe in a biological sample is a critical parameter. It can be quantified by measuring the fluorescence intensity of the probe conjugated to a biomolecule (e.g., an antibody) in a standardized cellular imaging experiment.

Protocol:

  • Cell Culture and Preparation:

    • Plate a consistent number of cells (e.g., HeLa or A549) on glass-bottom dishes and culture overnight.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

  • Antibody Conjugation and Staining:

    • Conjugate a primary antibody targeting a ubiquitous and abundant intracellular protein (e.g., α-tubulin) to each of the fluorescent probes (Texas Red, Alexa Fluor 594, Cy5) according to the manufacturer's protocols. Ensure a similar degree of labeling for each conjugate.

    • Incubate the fixed and permeabilized cells with the fluorescently labeled primary antibodies at the same concentration for 1 hour at room temperature.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Image the cells using a confocal microscope with identical settings (laser power, gain, pinhole size, and exposure time) for each probe. Use appropriate laser lines and emission filters for each dye.

    • Acquire at least 10 images from different fields of view for each condition.

    • Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity of the stained structures (e.g., microtubules for α-tubulin).

    • Calculate the average fluorescence intensity for each probe. The probe with the highest average intensity is considered the brightest under these specific experimental conditions.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is crucial for experiments requiring prolonged imaging. A common method to quantify photostability is to measure the rate of fluorescence decay under continuous illumination.

Protocol:

  • Sample Preparation:

    • Prepare slides of cultured cells stained with the fluorescently labeled antibodies as described in the brightness protocol.

  • Time-Lapse Imaging:

    • Using a confocal microscope, select a region of interest within a stained cell.

    • Acquire a time-lapse series of images of the selected region under continuous laser illumination. Use the same laser power and acquisition settings for each probe.

    • Acquire images at regular intervals (e.g., every 5 seconds) for a total duration of 5-10 minutes, or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time for each probe.

    • The photostability can be compared by determining the half-life of the fluorescence (the time it takes for the intensity to decrease to 50% of its initial value). A longer half-life indicates greater photostability.

Determination of Signal-to-Noise Ratio (SNR)

The signal-to-noise ratio (SNR) is a measure of the clarity of the fluorescent signal against the background noise. A higher SNR allows for the detection of weakly expressed targets.

Protocol:

  • Image Acquisition:

    • Acquire images of stained cells as described in the brightness protocol.

  • SNR Calculation:

    • Using image analysis software, define a region of interest (ROI) that encompasses the specifically stained structures (the "signal").

    • Define another ROI in a region of the cell that does not contain the target structure, or in an area of the slide with no cells, to measure the background fluorescence (the "noise").

    • Calculate the mean fluorescence intensity for both the signal and the background ROIs.

    • The SNR can be calculated using the following formula: SNR = (Mean Signal Intensity) / (Mean Background Intensity)

    • A higher SNR indicates a better distinction between the specific fluorescent signal and the background.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for selecting and validating a fluorescent probe for an imaging experiment.

G Workflow for Fluorescent Probe Selection and Validation A Define Experimental Needs (e.g., Target, Microscope, Multiplexing) B Literature & Database Search (Select Candidate Probes) A->B C Procure Candidate Probes (e.g., Texas Red, Alexa Fluor 594, Cy5) B->C D Perform Benchmarking Experiments C->D E Brightness Assay D->E F Photostability Assay D->F G Signal-to-Noise Ratio (SNR) Assay D->G H Analyze Quantitative Data E->H F->H G->H I Select Optimal Probe for Application H->I J Proceed with Main Experiment I->J

Caption: A flowchart outlining the key steps for selecting and validating a fluorescent probe for a specific research application.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of HC Red NO. 10

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper disposal of HC Red NO. 10, a synthetic dye used in cosmetic formulations. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to local, state, and federal regulations is paramount.

I. Safety and Regulatory Profile

This compound is a regulated substance with specific use restrictions in some regions. While a comprehensive disposal protocol is not universally established, its chemical properties and regulatory status necessitate careful management as a potentially hazardous waste.

Data PointValue/InformationSource
Chemical Name 3-[(4-amino-2-chloro-5-nitrophenyl)amino]-1,2-propanediol[1]
Synonyms HC Red 10, 1-Amino-5-chloro-4-(2,3-dihydroxypropylamino)-2-nitrobenzene[1]
Primary Use Hair dye[2][3]
EU Cosmetics Regulation Restricted use in hair dyes to a maximum concentration.[2][4]
Human Health Concerns Limited evidence of carcinogenicity, potential for skin sensitization.[1][4]
Environmental Hazards Moderate persistence and bioaccumulation concerns.[1]
Physical Form Fine dark red crystals.[5]

II. Disposal Protocol

The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on general principles of hazardous waste management and should be adapted to comply with institutional and local regulations.

Step 1: Waste Identification and Classification

  • Treat all unused or expired this compound, as well as any materials significantly contaminated with it (e.g., weighing boats, gloves, absorbent pads), as hazardous chemical waste.

  • Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance on classifying this waste according to local and federal regulations (e.g., EPA hazardous waste codes).

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect solid this compound powder and contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.

    • Do not dispose of liquid waste containing this compound down the drain.[6]

    • Indicate the composition and approximate concentration of the solution on the waste label.

Step 3: Labeling and Storage

  • Affix a hazardous waste label to the container immediately upon starting waste accumulation.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (3-[(4-amino-2-chloro-5-nitrophenyl)amino]-1,2-propanediol)."

    • The accumulation start date.

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The name and contact information of the generating laboratory or personnel.

  • Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.[6]

  • Ensure the storage area is secure, away from drains, and segregated from incompatible materials.

Step 4: Scheduling and Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 90 days), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.[7]

  • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented institutional procedure.

Step 5: Empty Container Disposal

  • Empty containers that held pure this compound should be managed as hazardous waste.[7]

  • If the container held a dilute solution, it may be possible to triple-rinse it. The rinsate must be collected and disposed of as hazardous chemical waste.[8][9] After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage is_full Container Full or Storage Time Limit Reached? storage->is_full is_full->storage No schedule_pickup Schedule Waste Pickup with EH&S is_full->schedule_pickup Yes end Proper Disposal schedule_pickup->end

Caption: Logical workflow for the disposal of this compound waste.

G start Empty this compound Container held_pure Contained Pure Chemical? start->held_pure dispose_as_haz Dispose of Container as Hazardous Waste held_pure->dispose_as_haz Yes triple_rinse Triple-Rinse Container held_pure->triple_rinse No (Dilute Solution) collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_non_haz Dispose of Container as Non-Hazardous Waste deface_label->dispose_non_haz

Caption: Decision process for disposing of empty this compound containers.

References

Essential Safety and Logistical Guidance for Handling HC Red NO. 10

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Physical Data

While comprehensive quantitative data for HC Red NO. 10 is limited, the following table summarizes available information and general data for dye powders.

PropertyValue/Information
Chemical Name 1-amino-5-chloro-4-(2,3-dihydroxypropylamino)-2-nitrobenzene
CAS Number 95576-89-9
Appearance Solid powder
Toxicological Profile Can cause eye irritation. Dermal absorption is expected to be low.
Regulatory Status Regulated for use in cosmetics in the European Union.
Solubility Expected to be soluble in water and organic solvents.
Storage Temperature 10°C to 21°C (50°F to 70°F) is generally recommended for dye powders to prevent degradation.[1]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound powder.[2][3]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4][5] For tasks with a higher risk of splashing or dust generation, chemical splash goggles and a face shield should be worn.[3][5]

  • Hand Protection: Disposable nitrile gloves are required for incidental contact.[4] For prolonged handling or in the event of a spill, heavier-duty chemical-resistant gloves (e.g., butyl rubber) are recommended.

  • Body Protection: A lab coat is mandatory to protect skin and clothing.[3] For larger quantities or tasks with a high potential for dust generation, a chemical-resistant apron or coveralls should be considered.

  • Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary.

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the dye powder, preferably within a chemical fume hood.[6]

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use a scoop or spatula to transfer the powder, minimizing the dropping height to reduce dust generation.[6]

    • Keep the container of this compound closed when not in use.

  • General Work Practices:

    • Avoid direct contact with the skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound.

Storage Procedures

Proper storage is essential to maintain the integrity of this compound and prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.[7] The label should include the chemical name, hazard warnings, and date of receipt.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[1][8]

  • Segregation: Store dry solids, like this compound, separately from liquids to prevent accidental reactions.[8]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization

Based on available information, this compound is not classified as a hazardous waste. However, it is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local regulations.[9][10]

Disposal of Unused Product
  • Small Quantities: For very small residual amounts, consult with your EHS office. Some non-hazardous solid chemical waste may be suitable for disposal in the regular trash, but this must be confirmed with your institution.[9][11]

  • Large Quantities: Unused or unwanted this compound should be disposed of as chemical waste through your institution's hazardous waste management program.

Disposal of Contaminated Materials
  • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated waste container.

  • Spill Debris: All materials used to clean up a spill of this compound should be collected, double-bagged, and disposed of as chemical waste.[12][13]

Emergency Procedures: Spill Cleanup

In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.

For Small Spills (a few grams)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles.

  • Contain the Spill: If it is a powder, you can gently cover it with a damp paper towel to prevent it from becoming airborne.

  • Clean the Spill:

    • Carefully scoop or sweep up the solid material, taking care not to create dust.[14]

    • Place the collected material into a sealed plastic bag.[14]

    • Wipe the spill area with a wet paper towel or sponge.[14]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Place all contaminated materials (paper towels, gloves, etc.) into a second plastic bag, seal it, and dispose of it as chemical waste.[13]

For Large Spills
  • Evacuate: Immediately evacuate the area.

  • Alert Others: Notify your supervisor and your institution's EHS department.

  • Secure the Area: Close the doors to the affected area and post a warning sign.

  • Await Professional Assistance: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency response personnel.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Gather Required PPE prep1->prep2 prep3 Prepare Designated Workspace (Fume Hood) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Dispense in Fume Hood handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Wash Hands After Handling handle3->handle4 store1 Store in Tightly Sealed, Labeled Container handle4->store1 disp1 Characterize Waste (Consult EHS) handle4->disp1 store2 Store in Cool, Dry, Well-Ventilated Area store1->store2 store3 Segregate from Liquids store2->store3 disp2 Dispose of Unused Product via Chemical Waste Program disp1->disp2 disp3 Dispose of Contaminated Materials as Chemical Waste disp1->disp3

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.